molecular formula C10H10N2O2S B177485 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-76-7

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B177485
CAS No.: 58327-76-7
M. Wt: 222.27 g/mol
InChI Key: DHDJIMYHPMEMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14/h3H,11H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDJIMYHPMEMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350235
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58327-76-7
Record name 3-Amino-4,6-dimethylthieno(2,3-b)pyridine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058327767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533S47APHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its synthesis, chemical properties, and known biological activities of its derivatives, with a focus on their potential as therapeutic agents.

Core Compound Specifications

This compound is a polysubstituted, fused heterocyclic system. The core structure consists of a thiophene ring fused to a pyridine ring.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂S[1]
Molecular Weight 222.27 g/mol [1]
IUPAC Name This compound
SMILES Cc1cc(C)nc2c1c(c(C(=O)O)s2)N[1]
InChIKey DHDJIMYHPMEMTR-UHFFFAOYSA-N[1]
CAS Number 58327-76-7[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step process, beginning with the construction of the thieno[2,3-b]pyridine core, followed by functional group modifications. A common and efficient method for constructing the core is the Gewald reaction.

Synthesis of Ethyl 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

The ethyl ester of the target carboxylic acid is a key intermediate and is commercially available.[2] Its synthesis is a crucial step and is generally achieved via a Gewald-type reaction.

Experimental Protocol:

  • Reaction Setup: A mixture of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) is prepared in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the desired ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.

Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the corresponding ethyl ester.

Experimental Protocol:

  • Reaction Setup: Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (1 equivalent) is suspended in a mixture of ethanol and water.

  • Base Addition: An excess of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents), is added to the suspension.

  • Reaction Conditions: The mixture is heated to reflux and stirred until the starting material is completely consumed, as indicated by TLC.

  • Work-up and Purification: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4. The precipitated carboxylic acid is collected by filtration, washed with water, and dried to afford the final product.

Synthesis_Workflow cluster_0 Synthesis of Ethyl Ester cluster_1 Hydrolysis A 4,6-Dimethyl-2-oxo-1,2- dihydropyridine-3-carbonitrile C Gewald Reaction (Base catalyst, Reflux) A->C B Ethyl Cyanoacetate + Sulfur B->C D Ethyl 3-Amino-4,6-dimethylthieno[2,3-b] pyridine-2-carboxylate C->D E Ethyl 3-Amino-4,6-dimethylthieno[2,3-b] pyridine-2-carboxylate F Alkaline Hydrolysis (NaOH/EtOH, H₂O, Reflux) E->F G 3-Amino-4,6-dimethylthieno[2,3-b] pyridine-2-carboxylic acid F->G PI_PLC_Signaling_Pathway cluster_pathway PI-PLC Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds PIPLC PI-PLC RTK->PIPLC activates PIP2 PIP₂ PIPLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Proliferation Cell Proliferation & Survival Ca->Proliferation PKC->Proliferation Inhibitor Thieno[2,3-b]pyridine Derivative Inhibitor->PIPLC inhibits

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant leap forward for medicinal chemistry and drug development, researchers have unveiled a series of novel thienopyridine compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of these groundbreaking discoveries, targeting researchers, scientists, and drug development professionals. The guide details the synthesis, biological evaluation, and mechanisms of action of these new chemical entities, which show promise in therapeutic areas ranging from cardiovascular disease to oncology.

A Versatile Scaffold for Targeted Therapies

The thienopyridine core, a heterocyclic system composed of a thiophene ring fused to a pyridine ring, has long been a privileged scaffold in drug discovery. The well-established antiplatelet agent clopidogrel is a prime example of its therapeutic success. However, recent innovations have expanded the pharmacological landscape of thienopyridine derivatives, revealing their potential to interact with a much broader range of biological targets.

This guide explores three distinct classes of novel thienopyridine compounds that have recently emerged from cutting-edge research:

  • Amino Acid Prodrugs of 2-Hydroxytetrahydrothienopyridine: A new generation of antiplatelet agents designed for improved oral delivery and sustained release.

  • Thieno[2,3-b]pyridine-Based Tyrosine Kinase Inhibitors: Potent inhibitors of the recepteur d'origine nantais (RON) splice variants, a promising target in cancer therapy.

  • Thienopyridine Indole Derivatives: A novel class of tubulin polymerization inhibitors targeting the colchicine-binding site with potent anticancer activities.

Quantitative Analysis of Biological Activity

The biological efficacy of these novel thienopyridine compounds has been rigorously assessed through a battery of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of their pot-encies.

Antiplatelet Activity of Amino Acid Prodrugs

A series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine were synthesized and evaluated for their ability to inhibit ADP-induced platelet aggregation in rats.[1][2]

CompoundInhibition of Platelet Aggregation (%) at 3 mg/kgED50 (mg/kg)
5c > ClopidogrelPotent
5i-5p > Clopidogrel-
Clopidogrel Almost inactive-
Prasugrel Strong potency-

Table 1: In vivo antiplatelet activity of selected amino acid prodrugs of 2-hydroxytetrahydrothienopyridine. The results demonstrate that compounds 5c and 5i-5p exhibit outstanding inhibitory effects on platelet aggregation, surpassing the activity of clopidogrel.[1]

Kinase Inhibitory and Antiproliferative Activity of Thieno[2,3-b]pyridines

Novel thieno[2,3-b]pyridine derivatives were identified as potent inhibitors of RON splice variants, which are implicated in tumorigenesis. Their activity was compared with known RON inhibitors.[3][4]

CompoundRON Kinase IC50 (nM)KM12C GI50 (nM)HT29 GI50 (nM)SW620 GI50 (nM)
6 (AM-495) Nanomolar potency---
15f 0.397609420
Cabozantinib (1) ----
Crizotinib (2) ----

Table 2: In vitro kinase inhibitory and antiproliferative activities of thieno[2,3-b]pyridine derivatives against RON kinase and cancer cell lines expressing RON splice variants. Compound 15f displayed excellent inhibitory activity against RON kinase and strong antiproliferative effects.[3]

Antiproliferative Activity of Thienopyridine Indole Derivatives

A series of novel thienopyridine indole derivatives were designed as tubulin polymerization inhibitors. Their in vitro antiproliferative potency was evaluated against a panel of cancer cell lines.[5]

CompoundMGC-803 IC50 (nmol/L)HGC-27 IC50 (nmol/L)HUVECs Anti-angiogenesisIn vivo TGI (%) (5 mg/kg/qod)
20b 1.611.82Potent45.8
CA-4 (Combretastatin A-4) ---27.1 (20 mg/kg/qod)

Table 3: In vitro and in vivo anticancer activity of the thienopyridine indole derivative 20b. This compound demonstrated exceptional efficacy against gastric cancer cell lines and potent tumor growth inhibition in a mouse xenograft model.[5]

Detailed Experimental Protocols

To facilitate the replication and advancement of these findings, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of Amino Acid Prodrugs of 2-Hydroxytetrahydrothienopyridine[1]

The synthesis of the target amino acid prodrugs was accomplished through a multi-step process, as outlined below.

Step 1: N-Alkylation of Thiolactone The thienopyridine hydrochloride (1) was reacted with substituted intermediates (2a-b) to yield the N-alkylated thiolactones (3a-b).

Step 2: Coupling with N-Boc-L-amino acids The N-alkylated thiolactones (3a-b) were then coupled with various N-Boc-L-amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to produce intermediates (4a-4p).

Step 3: Boc-Group Deprotection Finally, the Boc-protecting group was removed from intermediates (4a-4p) by treatment with hydrochloric acid in ethyl acetate to afford the target amino acid ester hydrochlorides (5a-5p).

General Procedure for the synthesis of compound 5a: [1] Compound 4a (1.0 g, 2.0 mmol) was stirred with hydrochloric ethyl acetate (10 mL, 2.0 M) at room temperature for 5.0 hours. The resulting precipitate was filtered and dried to give compound 5a (0.82 g, 92.1%) as a white solid.

In vitro Kinase Assay for RON Kinase Inhibition[3]

The inhibitory activity of the synthesized compounds against RON kinase was determined using a standard kinase assay protocol. Briefly, the kinase reaction was performed in a buffer containing the RON enzyme, the test compound at various concentrations, and a peptide substrate. The reaction was initiated by the addition of ATP and incubated for a specific time at a controlled temperature. The amount of phosphorylated substrate was then quantified using a suitable detection method, such as luminescence or fluorescence, to determine the IC50 value of the compound.

Tubulin Polymerization Inhibition Assay[5]

The ability of the thienopyridine indole derivatives to inhibit tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. The assay measures the increase in light scattering or fluorescence that occurs as tubulin monomers polymerize into microtubules. The test compounds were incubated with purified tubulin, and the polymerization process was initiated by raising the temperature. The change in absorbance or fluorescence was monitored over time, and the concentration of the compound that inhibited polymerization by 50% (IC50) was calculated.

Visualizing the Molecular Pathways and Experimental Processes

To provide a clearer understanding of the complex biological and chemical processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis of Amino Acid Prodrugs Thienopyridine HCl (1) Thienopyridine HCl (1) N-alkylated Thiolactones (3a-b) N-alkylated Thiolactones (3a-b) Thienopyridine HCl (1)->N-alkylated Thiolactones (3a-b) + Intermediates (2a-b) Intermediates (4a-4p) Intermediates (4a-4p) N-alkylated Thiolactones (3a-b)->Intermediates (4a-4p) + N-Boc-L-amino acids (EDCI, DMAP) Target Prodrugs (5a-5p) Target Prodrugs (5a-5p) Intermediates (4a-4p)->Target Prodrugs (5a-5p) HCl in Ethyl Acetate G ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Activation Gαi Gαi P2Y12 Receptor->Gαi Activates Thienopyridine\nActive Metabolite Thienopyridine Active Metabolite Thienopyridine\nActive Metabolite->P2Y12 Receptor Irreversible Inhibition Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Platelet Activation\nand Aggregation Platelet Activation and Aggregation cAMP->Platelet Activation\nand Aggregation Inhibits G cluster_workflow In Vitro Anticancer Drug Screening Workflow Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates Compound Treatment Compound Treatment Seeding in Plates->Compound Treatment Varying Concentrations Incubation Incubation Compound Treatment->Incubation Cell Viability Assay\n(e.g., MTT) Cell Viability Assay (e.g., MTT) Incubation->Cell Viability Assay\n(e.g., MTT) Data Analysis\n(IC50/GI50 Calculation) Data Analysis (IC50/GI50 Calculation) Cell Viability Assay\n(e.g., MTT)->Data Analysis\n(IC50/GI50 Calculation)

References

The Ascendant Core: A Technical Guide to 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic Acid and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. At the heart of this versatile class of compounds lies 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, a key intermediate and a pharmacophore of significant interest. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action associated with this core structure and its derivatives, presenting key data and experimental protocols to aid in ongoing research and development efforts.

Synthesis and Chemical Properties

The synthesis of the this compound core typically proceeds through the versatile Gewald reaction, a multicomponent condensation that efficiently constructs the substituted 2-aminothiophene ring system.[1][2] The common strategy involves the initial synthesis of the corresponding ethyl ester, which is subsequently hydrolyzed to yield the target carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

A widely adopted method for the synthesis of the ethyl ester precursor is a modification of the Gewald reaction.[1][2]

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base)

  • Ethanol (solvent)

Procedure:

  • To a stirred mixture of ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine (1.5 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into ice-water, and the precipitated solid is collected by filtration.

  • The crude product is then washed with water and recrystallized from a suitable solvent, such as ethanol, to yield pure ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate.

Experimental Protocol: Hydrolysis to this compound

The final step to obtain the target carboxylic acid is the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

  • Aqueous sodium hydroxide (or potassium hydroxide) solution

  • Ethanol (co-solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and maintain for a period determined by reaction monitoring (TLC) until the starting material is consumed.

  • After cooling to room temperature, the solvent is typically removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid (e.g., 2N HCl) to a pH of approximately 4-5, leading to the precipitation of the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and metabolic diseases.

Anticancer Activity

A growing body of evidence highlights the potent anticancer properties of thieno[2,3-b]pyridine derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including those of the breast, cervix, and ovaries.[3][4][5] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the modulation of cancer stem cell populations.[3][5]

Quantitative Anticancer Activity Data

Compound/DerivativeCell LineActivity MetricValueReference
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideHeLaCytotoxicity>50% at 2.5 µM (48h)[3]
(E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideSiHaCytotoxicity>50% at 2.5 µM (48h)[3]
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideSK-OV-3ApoptosisStatistically significant increase[4]
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideOVCAR-3ApoptosisStatistically significant increase[4]
Metabolic Disease: Inhibition of Hepatic Gluconeogenesis

Thieno[2,3-b]pyridine derivatives have also been identified as inhibitors of hepatic gluconeogenesis, a key pathway in the pathophysiology of type 2 diabetes.[6] By reducing the liver's production of glucose, these compounds have the potential to improve glycemic control.

Mechanisms of Action

Anticancer Mechanisms: Metabolic Reprogramming

Recent studies have revealed that the anticancer effects of certain thieno[2,3-b]pyridine derivatives are linked to their ability to induce metabolic reprogramming in cancer cells.[3][4][7] Metabolomic analyses have shown a significant impact on glycolysis, gluconeogenesis, and pyruvate metabolism following treatment with these compounds.[7] This disruption of the cancer cell's energy metabolism is a promising avenue for therapeutic intervention.

Metabolic Impact of Thieno[2,3-b]pyridine Derivatives on Cancer Cells ThienoPyridine Thieno[2,3-b]pyridine Derivative Glycolysis Glycolysis/ Gluconeogenesis ThienoPyridine->Glycolysis Impacts Pyruvate Pyruvate Metabolism ThienoPyridine->Pyruvate Impacts Inositol Inositol Metabolism ThienoPyridine->Inositol Impacts CSC Cancer Stem Cell Population Reduction ThienoPyridine->CSC Apoptosis Apoptosis Glycolysis->Apoptosis Pyruvate->Apoptosis

Metabolic Reprogramming in Cancer Cells
Hepatic Gluconeogenesis Inhibition: AMPK Signaling Pathway

The inhibitory effect of thieno[2,3-b]pyridine derivatives on hepatic gluconeogenesis is believed to be mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a central regulator of cellular energy homeostasis. Its activation leads to the phosphorylation and inhibition of key enzymes and transcription factors involved in anabolic processes like gluconeogenesis, while promoting catabolic pathways. One of the downstream effects of AMPK activation is the inhibition of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a transcription factor that plays a crucial role in lipogenesis and has been implicated in the regulation of gluconeogenic gene expression.[8][9] The interplay between AMPK and the mammalian target of rapamycin (mTOR) signaling pathways also contributes to the overall regulation of hepatic glucose metabolism.[9]

AMPK-Mediated Inhibition of Hepatic Gluconeogenesis ThienoPyridine Thieno[2,3-b]pyridine Derivative AMPK AMPK ThienoPyridine->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits mTORC1->SREBP1c Activates SREBP1c->Gluconeogenesis Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes

AMPK Signaling in Hepatic Gluconeogenesis

Conclusion

This compound and its derivatives represent a highly promising class of compounds with significant therapeutic potential. Their straightforward synthesis via the Gewald reaction, coupled with their potent and multifaceted biological activities, makes them attractive candidates for further investigation in the fields of oncology and metabolic diseases. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways and induce metabolic reprogramming, provide a solid foundation for the rational design of next-generation therapeutics. This guide serves as a comprehensive resource to support and accelerate these vital research endeavors.

References

Thienopyridines: A Technical Guide to Their Therapeutic Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the therapeutic targets of thienopyridine derivatives. It delves into the well-established role of these compounds as P2Y12 receptor antagonists and explores emerging evidence for their potential in other therapeutic areas. This document includes detailed experimental methodologies, quantitative pharmacological data, and visual representations of key signaling pathways and workflows to support further research and drug development efforts.

Core Therapeutic Target: The P2Y12 Receptor

Thienopyridines, including ticlopidine, clopidogrel, and prasugrel, are a class of prodrugs that, once metabolized to their active form, function as irreversible antagonists of the P2Y12 receptor.[1][2][3][4] This receptor is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapy in the prevention of atherothrombotic events.[3][5]

Mechanism of Action at the P2Y12 Receptor

The active thiol metabolites of thienopyridines covalently bind to the P2Y12 receptor on the surface of platelets.[6] This irreversible binding prevents adenosine diphosphate (ADP) from activating the receptor, thereby inhibiting downstream signaling pathways that lead to platelet activation and aggregation.[7] The inhibition of the P2Y12 receptor leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates vasodilator-stimulated phosphoprotein (VASP), a key step in the inhibition of platelet activation.[7][8]

Signaling Pathway of the P2Y12 Receptor

The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor and the point of inhibition by thienopyridine active metabolites.

P2Y12_Signaling P2Y12 Receptor Signaling Pathway cluster_membrane Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP VASP Phosphorylation (Inhibition of Platelet Activation) PKA->VASP

P2Y12 signaling and thienopyridine inhibition.

Metabolic Activation of Thienopyridines

Thienopyridines are administered as inactive prodrugs and require metabolic activation, primarily in the liver, to exert their pharmacological effect.[1][2] The metabolic pathways differ between the various generations of thienopyridines.

Thienopyridine_Metabolism Metabolic Activation of Thienopyridines cluster_clopidogrel Clopidogrel cluster_prasugrel Prasugrel Clopidogrel Clopidogrel (Prodrug) Oxo_Clop 2-oxo-clopidogrel Clopidogrel->Oxo_Clop CYP450s Active_Clop Active Metabolite Oxo_Clop->Active_Clop CYP450s Prasugrel Prasugrel (Prodrug) Thiolactone Thiolactone Intermediate Prasugrel->Thiolactone Esterases Active_Pras Active Metabolite Thiolactone->Active_Pras CYP450s

Metabolic activation pathways of clopidogrel and prasugrel.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the different thienopyridine derivatives, providing a basis for comparison of their pharmacological profiles.

Table 1: Comparative Pharmacokinetics of Thienopyridines[1][9][10][11]
ParameterTiclopidineClopidogrelPrasugrel
Prodrug YesYesYes
Metabolic Activation Hepatic (CYP450)Hepatic (CYP450)Intestinal (Esterases) & Hepatic (CYP450)
Time to Peak Plasma Concentration (Active Metabolite) 2-4 hours2 hours (after loading dose)~30 minutes
Elimination Half-life (Active Metabolite) ~4-5 hours~0.5-1.0 hour~7.4 hours
Protein Binding >98%~98%~98%
Table 2: Inhibitory Potency against P2Y12 Receptor[12][13][14]
CompoundAssayIC50 / Ki
Ticlopidine (active metabolite) CYP2C19 Inhibition (Ki)3.32 µM
Clopidogrel (active metabolite) CYP2C19 Inhibition (Ki)14.3 µM
Clopidogrel ADP-induced Platelet Aggregation (IC50)3291.07 µM
Clopidogrel PAF-induced Platelet Aggregation (IC50)281.01 µM
Prasugrel (active metabolite) Radioligand Binding (Ki)Potent, specific values vary by study

Potential Novel Therapeutic Targets

Emerging research suggests that the therapeutic potential of thienopyridines may extend beyond their antiplatelet effects. These compounds have been shown to interact with other cellular targets, opening avenues for their investigation in oncology and inflammatory diseases.

Anti-Cancer Activity

Several studies have indicated that thienopyridine derivatives possess anti-proliferative activity against various cancer cell lines.[9] The proposed mechanisms of action include:

  • Inhibition of Phosphoinositide Phospholipase C (PI-PLC): Thienopyridines have been shown to inhibit PI-PLC, an enzyme upregulated in many cancers and involved in cell proliferation pathways.[9]

  • Inhibition of DNA Gyrase and Topoisomerase II: Certain tetracyclic thienopyridones can inhibit these enzymes, which are crucial for DNA replication and repair in cancer cells.[10]

  • Tubulin Polymerization Inhibition: Some novel thienopyridine indole derivatives have been found to disrupt microtubule dynamics by targeting the colchicine-binding site on tubulin.[10]

Thieno_Cancer_Targets Potential Anti-Cancer Targets of Thienopyridines Thieno Thienopyridines PIPLC PI-PLC Thieno->PIPLC Inhibits DNA_Gyrase DNA Gyrase / Topo II Thieno->DNA_Gyrase Inhibits Tubulin Tubulin Polymerization Thieno->Tubulin Inhibits Proliferation ↓ Cell Proliferation PIPLC->Proliferation Apoptosis ↑ Apoptosis PIPLC->Apoptosis DNA_Gyrase->Proliferation DNA_Gyrase->Apoptosis Tubulin->Proliferation Tubulin->Apoptosis

Putative anti-cancer mechanisms of thienopyridines.
Anti-Inflammatory and Immunomodulatory Effects

Thienopyridines have demonstrated anti-inflammatory properties that may be independent of their P2Y12 receptor antagonism on platelets.[11][12]

  • Clopidogrel: Has been shown to protect endothelial cells by hindering TNFα-induced VCAM-1 expression through the CaMKKβ/AMPK/Nrf2 pathway.[11] It can also reduce inflammation in models of chronic renal injury by inhibiting platelet activation and monocyte/macrophage infiltration.[12]

  • Prasugrel: Has been found to inhibit platelet-enhanced pro-inflammatory CD4+ T cell responses and reduce inflammatory markers in endotoxic shock models.[13][14][15]

Thieno_Inflammation_Pathway Anti-Inflammatory Pathway of Clopidogrel Clopidogrel Clopidogrel CaMKKb CaMKKβ Clopidogrel->CaMKKb Activates TNFa TNFα VCAM1 VCAM-1 Expression TNFa->VCAM1 Induces AMPK AMPK CaMKKb->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates Nrf2->VCAM1 Inhibits Inflammation ↓ Endothelial Inflammation VCAM1->Inflammation

Clopidogrel's anti-inflammatory signaling cascade.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of thienopyridines.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and the inhibitory effects of antiplatelet agents.[16]

Protocol Workflow:

LTA_Workflow Light Transmission Aggregometry (LTA) Workflow Blood 1. Collect Whole Blood (3.2% Sodium Citrate) PRP_PPP 2. Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) by Centrifugation Blood->PRP_PPP Adjust 3. Adjust Platelet Count in PRP PRP_PPP->Adjust Incubate 4. Incubate PRP with Thienopyridine or Vehicle Control Adjust->Incubate Agonist 5. Add Agonist (e.g., ADP) to induce aggregation Incubate->Agonist Measure 6. Measure Change in Light Transmission over time Agonist->Measure Analyze 7. Analyze Data to Determine % Aggregation and IC50 Measure->Analyze

Workflow for Light Transmission Aggregometry.

Detailed Methodology:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters should be discarded to avoid activation from the venipuncture.[17]

  • PRP and PPP Preparation:

    • To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[17][18]

    • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2500 x g) for 15-20 minutes.[17][18]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.[19]

  • Incubation: Pre-incubate the PRP with various concentrations of the thienopyridine active metabolite or a vehicle control for a specified time at 37°C.[19]

  • Aggregation Induction: Place the PRP in an aggregometer cuvette with a stir bar. After establishing a baseline, add a platelet agonist (e.g., ADP, collagen) to induce aggregation.[18][19]

  • Measurement: Record the change in light transmission through the PRP suspension over time as platelets aggregate. PPP is used to set 100% aggregation (maximum light transmission).[18][20]

  • Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value of the thienopyridine derivative.[19]

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of VASP.[8][21][22]

Protocol Workflow:

VASP_Workflow VASP Phosphorylation Assay Workflow Blood 1. Collect Whole Blood (3.2% Sodium Citrate) Incubate_Drug 2. Incubate Blood with Thienopyridine or Vehicle Control Blood->Incubate_Drug Stimulate 3. Stimulate with PGE1 +/- ADP Incubate_Drug->Stimulate Fix_Perm 4. Fix and Permeabilize Platelets Stimulate->Fix_Perm Stain 5. Stain with Fluorescently Labeled anti-phospho-VASP Antibody Fix_Perm->Stain Analyze 6. Analyze by Flow Cytometry Stain->Analyze Calculate 7. Calculate Platelet Reactivity Index (PRI) Analyze->Calculate

Workflow for VASP Phosphorylation Assay.

Detailed Methodology:

  • Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate.[23]

  • Incubation with Drug: Incubate the whole blood with the thienopyridine active metabolite or vehicle control.[23]

  • Stimulation: Aliquot the blood into two tubes. To one tube, add prostaglandin E1 (PGE1) to stimulate VASP phosphorylation. To the other tube, add both PGE1 and ADP. ADP will inhibit PGE1-induced VASP phosphorylation in the absence of a P2Y12 inhibitor.[22][23]

  • Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., formaldehyde) and then permeabilize the platelet membrane with a detergent to allow antibody access to intracellular VASP.[8][23]

  • Immunostaining: Stain the platelets with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP.[8][23]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the mean fluorescence intensity (MFI) of the platelet population in each tube.[23]

  • Data Analysis: Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100. A lower PRI indicates greater P2Y12 inhibition.[23]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of thienopyridine active metabolites to the P2Y12 receptor.[24][25]

Protocol Workflow:

Binding_Assay_Workflow Radioligand Binding Assay Workflow Membrane_Prep 1. Prepare Cell Membranes Expressing P2Y12 Receptor Incubate 2. Incubate Membranes with Radioligand and varying concentrations of Thienopyridine Active Metabolite Membrane_Prep->Incubate Separate 3. Separate Bound and Free Radioligand (e.g., by filtration) Incubate->Separate Quantify 4. Quantify Bound Radioactivity Separate->Quantify Analyze 5. Analyze Data to Determine IC50 and Ki values Quantify->Analyze

Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO cells) or from platelets.[24][26]

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) and varying concentrations of the unlabeled thienopyridine active metabolite.[24][27]

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.[25]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[25]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing thienopyridine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[25]

Conclusion

Thienopyridines are a cornerstone of antiplatelet therapy, primarily through their irreversible antagonism of the P2Y12 receptor. A thorough understanding of their mechanism of action, metabolic activation, and pharmacological properties is crucial for the development of new and improved antiplatelet agents. Furthermore, the emerging evidence of their activity against novel targets in cancer and inflammation highlights the potential for repurposing and developing thienopyridine-based compounds for a broader range of therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

References

The Structure-Activity Relationship of 3-Aminothieno[2,3-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the 3-aminothieno[2,3-b]pyridine scaffold, detailing its structure-activity relationships across various biological targets, comprehensive experimental protocols, and key signaling pathways.

The 3-aminothieno[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have demonstrated potent inhibitory effects against a range of targets, including cancer cell lines, Mycobacterium tuberculosis, and specific protein kinases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-aminothieno[2,3-b]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Structure-Activity Relationship Data

The biological activity of 3-aminothieno[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative SAR data for various biological targets.

Anticancer Activity

The 3-aminothieno[2,3-b]pyridine scaffold has been extensively explored for its anticancer potential. The following table presents the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a -H-H-CONH-PhMCF-7 (Breast)>50[1]
1b -CH3-H-CONH-(4-F-Ph)MCF-7 (Breast)7.03[1]
1c -CH3-H-CONH-(4-Cl-Ph)MCF-7 (Breast)3.03[1]
1d -CH3-H-CONH-(4-Br-Ph)MCF-7 (Breast)0.22[1]
2a -H6-thiophen-2-yl-CONH-(2-Me, 4-I-Ph)MDA-MB-231 (Breast)>50
2b -CF36-thiophen-2-yl-CONH-(2-CN, 4-F-Ph)MDA-MB-231 (Breast)<50% inhibition at 10µM
3 (E)-5-(3-(3-bromophenyl)acryloyl)-6-methyl-H-CONH-(3-chloro-2-methylphenyl)MDA-MB-231 (Breast)2.082[2]
3 (E)-5-(3-(3-bromophenyl)acryloyl)-6-methyl-H-CONH-(3-chloro-2-methylphenyl)MCF-7 (Breast)2.053[2]

SAR Summary for Anticancer Activity:

  • Substitution at the 2-carboxamide: The nature of the substituent on the amide at the 2-position plays a crucial role. Aromatic substitutions, particularly those with electron-withdrawing groups at the para-position of a phenyl ring, tend to enhance anticancer activity. For instance, a bromo-substituted phenyl group (compound 1d ) showed significantly higher potency against MCF-7 cells compared to unsubstituted or fluoro-substituted analogs.[1]

  • Substitution at the 4- and 6-positions: Modifications at these positions are critical for activity. A trifluoromethyl group at the 4-position and a thiophen-2-yl group at the 6-position, combined with specific substitutions on the 2-carboxamide, are being explored for their inhibitory effects on FOXM1 expression.

  • Complex substitutions: More complex derivatives, such as compound 3 , which features an acryloyl and a substituted phenylcarboxamide, have demonstrated potent cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines.[2]

Antitubercular Activity

The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been investigated as a potential drug scaffold against Mycobacterium tuberculosis. A key target for some of these compounds is the signal peptidase LepB.[3][4][5][6][7][8]

Compound IDR (at 4-position)R' (at 6-position)Amide SubstituentM. tuberculosis (WT) IC90 (µM)M. tuberculosis (LepB-UE) IC90 (µM)Cytotoxicity (HepG2) IC50 (µM)Reference
4i -CF3-HVaries1.1Not Reported>100[9]
4k -CF3-HVaries1.1Not Reported36[9]
7a-g -H-HVarious amines>100Not Reported>100[10]
17af -CF3-HSpecific Amide1.20.4119[5][9]

SAR Summary for Antitubercular Activity:

  • Substitutions at the 4- and 6-positions are essential: Unsubstituted TPA derivatives (compounds 7a-g ) showed no activity against M. tuberculosis.[10]

  • The 4-trifluoromethyl group is beneficial: The presence of a trifluoromethyl group at the 4-position appears to be a key determinant of activity, as seen in the active compounds 4i , 4k , and 17af .[5][9]

  • Differential activity suggests target engagement: The increased potency of compounds like 17af against the LepB hypomorph strain (LepB-UE) strongly suggests that LepB is a primary target for this subset of compounds.[5][9]

  • Cytotoxicity is a consideration: While some compounds show potent antitubercular activity, their cytotoxicity against human cell lines like HepG2 needs to be optimized to ensure a good therapeutic window.[5][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

General Procedure: This procedure is adapted from the synthesis of related compounds.[11][12]

  • To a mixture of a substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) and 10% aqueous KOH solution (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Stir the resulting mixture for 30–40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (2 equivalents) and continue stirring at room temperature for 1–2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or dioxane) to afford the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14][15][16][17][18][19][20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

LIMK1 Kinase Inhibition Assay

This protocol describes a luciferase-based assay to measure the inhibition of LIMK1.[21][22][23][24][25]

  • Assay Setup: Perform the assay in 384-well white plates.

  • Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES pH 7.0, 10 mM MgCl2, 0.25 mM EGTA, 0.01% (v/v) Triton X-100, and 1 mM DTT.

  • Compound Addition: Add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add LIMK1 (final concentration ~7.5 ng/µL), cofilin (final concentration ~8 µM), and ATP (final concentration ~20 µM).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-enzyme control and a vehicle control. Determine the IC50 value from the dose-response curve.

Antitubercular Activity Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[5][10]

  • Bacterial Culture: Grow M. tuberculosis H37Rv (wild-type) and the LepB hypomorph strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing the compound dilutions. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Signaling Pathways and Visualizations

Understanding the molecular pathways affected by 3-aminothieno[2,3-b]pyridines is crucial for rational drug design.

FOXM1 Signaling Pathway

Forkhead box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle progression and is often overexpressed in cancer.[26][27][28][29][30] Several signaling pathways converge on FOXM1, making it an attractive target for cancer therapy.

FOXM1_Signaling_Pathway cluster_upstream Upstream Activators cluster_kinases Kinase Cascades cluster_downstream FOXM1 Regulation and Targets HER2 HER2 RAS RAS HER2->RAS PI3K PI3K HER2->PI3K MAPK MAPK (ERK) RAS->MAPK AKT AKT PI3K->AKT Hedgehog Hedgehog GLI1 GLI1 Hedgehog->GLI1 FOXM1 FOXM1 MAPK->FOXM1 Phosphorylation & Activation AKT->FOXM1 Phosphorylation & Activation GLI1->FOXM1 Transcriptional Activation CellCycle Cell Cycle Progression (Cyclins, CDKs) FOXM1->CellCycle Angiogenesis Angiogenesis (VEGF) FOXM1->Angiogenesis Metastasis Metastasis (MMPs) FOXM1->Metastasis Thieno_pyridine 3-Aminothieno[2,3-b]pyridines Thieno_pyridine->FOXM1 Inhibition

Caption: The FOXM1 signaling pathway and its inhibition.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of novel compounds.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Line Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations) seeding->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_assay 5. Perform MTT Assay incubation->mtt_assay readout 6. Measure Absorbance mtt_assay->readout analysis 7. Data Analysis (Calculate % Viability and IC50) readout->analysis end End analysis->end

Caption: Workflow for cytotoxicity determination.

Conclusion

The 3-aminothieno[2,3-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics. Its synthetic tractability allows for diverse structural modifications, leading to potent and selective inhibitors for a range of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns for achieving desired biological effects, whether in oncology or infectious diseases. The provided experimental protocols offer a practical framework for the evaluation of new analogs, while the signaling pathway diagrams provide a conceptual basis for understanding their mechanisms of action. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to CAS Number 58327-76-7: A Focus on the Cannabinoid Receptor 1 Antagonist, Rimonabant (SR141716A)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a notable discrepancy in public databases regarding CAS number 58327-76-7. While some chemical suppliers associate this number with 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, a significant body of scientific literature, particularly in the fields of pharmacology and neuroscience, uses this CAS number to refer to the well-researched compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , also known as Rimonabant or SR141716A . Given the user's request for an in-depth technical guide on properties, uses, signaling pathways, and experimental protocols, this document will focus exclusively on Rimonabant, a compound with extensive research and data available.

Introduction

Rimonabant (SR141716A) is a synthetic arylprazole derivative that was the first selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist to be approved for clinical use.[1] Developed by Sanofi-Aventis, it was marketed for the treatment of obesity and related metabolic disorders.[1][2] The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy balance, and reward pathways.[3] By blocking the CB1 receptor, Rimonabant was shown to reduce food intake and promote weight loss.[2] However, the compound was later withdrawn from the market due to concerns about serious psychiatric side effects, including depression and suicidal ideation.[1][4] Despite its withdrawal, Rimonabant remains a valuable tool in preclinical research for elucidating the physiological and pathophysiological roles of the endocannabinoid system.

Chemical and Physical Properties

Rimonabant is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[1]
Synonyms SR141716A, Acomplia, Zimulti[1]
CAS Number 168273-06-1 (for Rimonabant)[1]
Molecular Formula C₂₂H₂₁Cl₃N₄O[1]
Molecular Weight 463.79 g/mol
Melting Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.
Appearance Crystalline solid

Synthesis and Characterization

Synthesis

Several synthetic routes for Rimonabant have been reported. A common approach involves the condensation of a substituted propiophenone with diethyl oxalate to form a diketo ester intermediate. This intermediate is then reacted with 2,4-dichlorophenylhydrazine to form the pyrazole ring. The carboxylic acid on the pyrazole ring is subsequently activated and reacted with 1-aminopiperidine to yield the final product.

Below is a generalized workflow for the synthesis of Rimonabant.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Pyrazole Formation cluster_reaction3 Step 3: Amidation 4-chloropropiophenone 4-chloropropiophenone diketo_ester Diketo Ester Intermediate 4-chloropropiophenone->diketo_ester diethyl_oxalate diethyl_oxalate diethyl_oxalate->diketo_ester 2,4-dichlorophenylhydrazine 2,4-dichlorophenylhydrazine pyrazole_acid Pyrazole Carboxylic Acid 2,4-dichlorophenylhydrazine->pyrazole_acid 1-aminopiperidine 1-aminopiperidine Rimonabant Rimonabant 1-aminopiperidine->Rimonabant diketo_ester->pyrazole_acid pyrazole_acid->Rimonabant

A simplified workflow for the synthesis of Rimonabant.
Analytical Characterization

The identity and purity of Rimonabant are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Biological Activity and Mechanism of Action

Rimonabant is a potent and selective antagonist and inverse agonist of the CB1 receptor.[1] Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor underscore its selectivity.

ParameterValueReceptorReference
Kᵢ (Binding Affinity) ~2-5 nMHuman CB1
Kᵢ (Binding Affinity) >1000 nMHuman CB2
IC₅₀ (Functional Activity) ~3 nMHuman CB1 ([³⁵S]GTPγS binding)[5]

As an antagonist , Rimonabant blocks the binding of endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous agonists to the CB1 receptor, thereby inhibiting their effects.

As an inverse agonist , Rimonabant reduces the basal constitutive activity of the CB1 receptor. CB1 receptors exhibit a degree of signaling even in the absence of an agonist. Rimonabant binds to the receptor and stabilizes it in an inactive conformation, thus reducing this basal signaling.[3]

The primary signaling pathway of the CB1 receptor is through the G-protein Gᵢ/ₒ. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[3] Rimonabant, by its antagonist and inverse agonist actions, counteracts these effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor Gi_o Gᵢ/ₒ Protein CB1->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannels Ion Channels (Ca²⁺↓, K⁺↑) Gi_o->IonChannels Modulates cAMP ↓ cAMP Rimonabant Rimonabant Rimonabant->CB1 Blocks/Inactivates Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1 Activates

CB1 receptor signaling pathway and the action of Rimonabant.

Experimental Protocols

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a typical radioligand displacement assay to determine the binding affinity of a test compound (e.g., Rimonabant) for the CB1 receptor.

Materials:

  • Membrane preparation from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]CP-55,940 or [³H]SR141716A.

  • Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., WIN 55,212-2).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Test compound (Rimonabant) at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Kᵢ value of the test compound using appropriate software (e.g., Prism).

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.[6]

Materials:

  • Membrane preparation from cells expressing the human CB1 receptor.

  • [³⁵S]GTPγS radioligand.

  • GTPγS assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

  • GDP.

  • Test compound (Rimonabant) and a CB1 agonist (e.g., CP-55,940).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubate the membranes with the test compound (for antagonist/inverse agonist mode) or vehicle.

  • Add GDP to the assay buffer.

  • Add the [³⁵S]GTPγS and the CB1 agonist (for antagonist mode) or buffer (for inverse agonist mode).

  • Incubate at 30°C for 60 minutes.

  • If using a filtration method, terminate the reaction by rapid filtration and wash as in the binding assay. If using SPA beads, add the beads and centrifuge.

  • Quantify the radioactivity.

  • For antagonist activity, determine the IC₅₀ value. For inverse agonist activity, measure the decrease in basal [³⁵S]GTPγS binding.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Membranes CB1-expressing Membranes Incubate Incubate Membranes with Ligands Membranes->Incubate Ligands Prepare Ligands (Radioligand, Test Compound, Controls) Ligands->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Ki/IC50 Count->Calculate

A generalized workflow for a radioligand binding assay.

Pharmacokinetics and Metabolism

Rimonabant is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 2 hours.[7] It is highly protein-bound in plasma (>99%).[8] The metabolism of Rimonabant occurs primarily in the liver via the cytochrome P450 enzyme CYP3A4 and amidohydrolases.[8] The elimination half-life is variable, ranging from 6 to 9 days in individuals with a normal BMI to up to 16 days in obese individuals.[1] Excretion is mainly through the feces.[1]

ParameterValueConditionReference
Time to Peak Plasma Concentration (Tₘₐₓ) ~2 hoursOral administration[7]
Elimination Half-life (t₁/₂) 6-9 daysNormal BMI[1]
Elimination Half-life (t₁/₂) 16 daysBMI > 30[1]
Protein Binding >99%Human plasma[8]
Primary Metabolism CYP3A4, AmidohydrolaseLiver[8]

Clinical Uses and Withdrawal

Rimonabant was approved in the European Union in 2006 for the treatment of obesity, particularly in patients with associated risk factors such as type 2 diabetes or dyslipidemia.[1] Clinical trials, such as the RIO (Rimonabant in Obesity) studies, demonstrated that Rimonabant, in conjunction with diet and exercise, led to significant weight loss and improvements in several cardiometabolic risk factors, including waist circumference, HDL cholesterol, and triglycerides.[2][9]

However, post-marketing surveillance and further analysis of clinical trial data revealed a significant risk of serious psychiatric adverse effects.[1][4] These included an increased incidence of depression, anxiety, and suicidal ideation, particularly in patients with a history of psychiatric disorders.[4][10] Consequently, the European Medicines Agency (EMA) recommended the suspension of Rimonabant's marketing authorization in 2008, and Sanofi-Aventis subsequently withdrew the drug worldwide.[1] Rimonabant was never approved for use in the United States.[1]

Toxicology

Preclinical toxicology studies in animals revealed a range of effects. In rodents, acute administration of Rimonabant was associated with decreased food consumption, reduced locomotor activity, and increased grooming and scratching behaviors.[10] Chronic administration in animal models did not consistently predict the severe psychiatric side effects observed in humans.[10][11] The central nervous system effects, including the potential for seizures at high doses, were a concern during its review by regulatory agencies.[1]

Conclusion

Rimonabant (SR141716A) is a potent and selective CB1 receptor antagonist/inverse agonist with a well-documented history, from its development as a promising anti-obesity agent to its withdrawal due to significant psychiatric side effects. For researchers, scientists, and drug development professionals, Rimonabant remains an invaluable pharmacological tool for investigating the endocannabinoid system. Its story also serves as a critical case study in drug development, highlighting the importance of thoroughly evaluating the neuropsychiatric effects of centrally acting drugs. The detailed understanding of its chemical properties, synthesis, biological activity, and experimental protocols provided in this guide is intended to support its continued use in a research context to advance our understanding of cannabinoid receptor pharmacology and its role in health and disease.

References

The Multifaceted Mechanisms of Action of 3-Aminothieno[2,3-b]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminothieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, most notably as potent anticancer agents. Their mechanisms of action are multifaceted, primarily centered on the inhibition of key cellular signaling pathways implicated in oncogenesis and cell survival. This technical guide provides an in-depth exploration of the core mechanisms of action of 3-aminothieno[2,3-b]pyridine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanisms of Action: Targeting Key Cellular Processes

The biological effects of 3-aminothieno[2,3-b]pyridine derivatives are predominantly attributed to their ability to interfere with crucial cellular signaling cascades. The primary mechanisms identified include kinase inhibition, enzyme modulation, and the induction of programmed cell death.

Kinase Inhibition

A significant number of 3-aminothieno[2,3-b]pyridine compounds function as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Several pyridothieno[3,2-d]pyrimidin-4-amine derivatives, which are structurally related to the core 3-aminothieno[2,3-b]pyridine scaffold, have been developed as ATP-competitive inhibitors of EGFR.[1] Overexpression and mutations of EGFR are common drivers of tumor growth in various cancers, including non-small cell lung cancer.[2] By blocking the tyrosine kinase activity of EGFR, these compounds can halt downstream signaling pathways responsible for cell proliferation and survival.

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][4] Certain 3-aminothieno[2,3-b]pyridine derivatives have been identified as inhibitors of p38 MAPK, suggesting their potential in treating inflammatory diseases and certain types of cancer where this pathway is dysregulated.[5][6]

  • Proto-oncogene tyrosine-protein kinase (Src): In silico studies have suggested that some 3-aminothieno[2,3-b]pyridine derivatives are promising candidates for the inhibition of Src kinase.[7] Src is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, growth, and motility, and its aberrant activation is linked to cancer progression and metastasis.

Enzyme Inhibition

Beyond kinase inhibition, these compounds have shown inhibitory activity against other classes of enzymes.

  • Phosphoinositide-Specific Phospholipase C (PI-PLC): The thieno[2,3-b]pyridine scaffold was initially identified through virtual screening as a potential inhibitor of PI-PLC.[8][9] This enzyme is crucial for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which regulate a multitude of cellular processes, including cell growth and differentiation. Inhibition of PI-PLC is a likely contributor to the anti-proliferative effects of these compounds.[10]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treating cancer cells with 3-aminothieno[2,3-b]pyridine derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. Treatment of cancer cell lines with these compounds has been shown to lead to an increase in the proportion of apoptotic cells and an accumulation of cells in specific phases of the cell cycle, such as G2/M or G0/G1, thereby preventing cell division.[11][12][13]

Quantitative Data on Biological Activity

The potency of 3-aminothieno[2,3-b]pyridine derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic activities.

Table 1: Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

Compound ClassTarget KinaseIC50 ValueReference
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-aminesEGFR36.7 nM (for compound 5a)[1]
Thieno[3,2-d]pyrimidine derivativesEGFRL858R/T790M13 nM (for compound B1)[14]
4-substituted anilinothieno[2,3-d]pyrimidinesEGFRWT0.9 nM (for compound 111)[15]
4-substituted anilinothieno[2,3-d]pyrimidinesEGFRT790M/L858R4 nM (for compound 111)[15]
Pyridinylimidazole analoguesp38α MAPK44 nM (for SB 239063)[5]

Table 2: Cytotoxic Activity of Thieno[2,3-b]pyridine Derivatives Against Cancer Cell Lines

Compound/DerivativeCell LineActivity MetricValueReference
Aminodi(hetero)arylamineNCI-H460 (Non-small cell lung)GI501.4 µM[13]
Aminodi(hetero)arylamineMCF-7 (Breast adenocarcinoma)GI501.30–1.63 µM[13]
Thieno[2,3-c]pyridine derivative 6iHSC3 (Head and neck cancer)IC5010.8 µM[3]
Thieno[2,3-c]pyridine derivative 6iT47D (Breast cancer)IC5011.7 µM[3]
Thieno[2,3-c]pyridine derivative 6iRKO (Colorectal cancer)IC5012.4 µM[3]
Thieno[2,3-b]pyridine-2-carboxamide 17afM. tuberculosisIC901.2 µM[16]
Thieno[3,2-d]pyrimidine derivative B1H1975 (Non-small cell lung)IC500.087 µM[17]
2-amino-3-carboxamido-thieno[2,3-b]pyridine 21rMDA-MB-231 (Triple-negative breast)IC50< 50 nM[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by 3-aminothieno[2,3-b]pyridine compounds and a general workflow for their biological evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thieno_Pyridine 3-Aminothieno[2,3-b] pyridine Derivative Thieno_Pyridine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 Activates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Thieno_Pyridine 3-Aminothieno[2,3-b] pyridine Derivative Thieno_Pyridine->p38 Inhibits Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Response

p38 MAPK Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Synthesized 3-Aminothieno[2,3-b]pyridine Compound Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination Determine IC50/GI50 Values MTT_Assay->IC50_Determination Mechanism_Studies 3. Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism_Studies->Apoptosis Kinase_Assay Target-Specific Kinase Assay Mechanism_Studies->Kinase_Assay Data_Analysis 4. Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Kinase_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Biological Evaluation Workflow.

Detailed Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to assess the cytotoxic effects of 3-aminothieno[2,3-b]pyridine compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

    • Compound Treatment: Treat the cells with various concentrations of the 3-aminothieno[2,3-b]pyridine compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

    • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[20]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells after treatment with the test compounds.

  • Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells.

    • Cell Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer.

    • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[11]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with the appropriate lasers and collect the emission signals to quantify the different cell populations.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the progression of the cell cycle.

  • Principle: The DNA content of a cell changes as it progresses through the cell cycle (G0/G1, S, and G2/M phases). A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle using flow cytometry.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the compound for the desired duration and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[21]

    • Washing: Wash the fixed cells with PBS.

    • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

    • PI Staining: Stain the cells with a PI solution.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

3-Aminothieno[2,3-b]pyridine and its derivatives represent a versatile and potent class of compounds with significant therapeutic promise, particularly in the field of oncology. Their mechanisms of action are diverse, primarily involving the inhibition of key kinases such as EGFR and p38 MAPK, as well as other enzymes like PI-PLC. This inhibition of critical signaling pathways ultimately leads to the induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important chemical scaffold. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to develop novel and effective targeted therapies.

References

In Silico Analysis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a standardized in silico workflow for the analysis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, a novel heterocyclic compound with significant therapeutic potential. Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document outlines detailed methodologies for predicting the compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential biological targets through molecular docking simulations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a practical resource for researchers engaged in the early-stage discovery and development of thienopyridine-based therapeutic agents.

Introduction

This compound belongs to the thieno[2,3-b]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[4] The fusion of a thiophene and a pyridine ring results in a bicyclic system with unique electronic and structural features, making it a "privileged structure" for interacting with various biological targets.[4] Derivatives of this core structure have been investigated for their potential as antibacterial agents (targeting DNA gyrase), anti-inflammatory agents (targeting COX-2), and anticancer agents (targeting EGFR kinase).[1][2][3]

In silico analysis plays a pivotal role in modern drug discovery by enabling the rapid and cost-effective evaluation of a compound's drug-like properties and potential efficacy before extensive experimental testing.[6][7] This guide details a systematic in silico approach to characterize this compound, providing a foundational dataset for further preclinical development.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior and oral bioavailability. These properties can be reliably predicted using computational models.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂S[8]
Molecular Weight222.27 g/mol [8]
IUPAC NameThis compound[8]
InChIKeyDHDJIMYHPMEMTR-UHFFFAOYSA-N[8]
SMILESCc1cc(C)nc2c1c(c(C(=O)O)s2)N[8]
Drug-Likeness Evaluation

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential for oral bioavailability of a compound.[2][6] The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular weight ≤ 500 Daltons

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

The predicted properties of this compound are evaluated against these criteria in the table below.

Lipinski's Rule of FivePredicted ValueCompliance
Molecular Weight222.27Yes
LogP< 5 (predicted)Yes
Hydrogen Bond Donors3 (amine and carboxylic acid)Yes
Hydrogen Bond Acceptors4 (pyridine nitrogen, carboxylic oxygen x2, amine nitrogen)Yes

In Silico ADMET Prediction

The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying potential liabilities early in the drug discovery process.[7][9]

ADMET Prediction Workflow

The following diagram illustrates a typical workflow for in silico ADMET prediction.

ADMET_Workflow A Input Compound (SMILES/SDF) B Physicochemical Property Prediction A->B C ADME Model Prediction B->C D Toxicity Model Prediction B->D E ADMET Profile Summary C->E D->E F Data Interpretation & Reporting E->F

In Silico ADMET Prediction Workflow
Predicted ADMET Properties

The following table summarizes the predicted ADMET properties for this compound based on computational models.

ParameterPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral absorption
P-glycoprotein SubstrateNoLow potential for efflux
Distribution
Blood-Brain Barrier PermeationLowReduced potential for CNS side effects
Plasma Protein BindingModerate to HighMay influence free drug concentration
Metabolism
CYP450 2D6 InhibitorNoLow risk of drug-drug interactions
CYP450 3A4 InhibitorNoLow risk of drug-drug interactions
Excretion
Renal Organic Cation TransporterSubstrate (likely)Potential for renal excretion
Toxicity
AMES MutagenicityNon-mutagenicLow genotoxicity potential
hERG InhibitionLow riskReduced risk of cardiotoxicity

Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is commonly used to predict the binding mode of a small molecule to the active site of a protein.

Molecular Docking Workflow

The following diagram outlines the key steps in a typical molecular docking experiment.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 3D Structure Generation L2 Energy Minimization L1->L2 E Molecular Docking (e.g., AutoDock Vina) L2->E P1 Select Target Protein (e.g., DNA Gyrase B) P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Charges P2->P3 D Define Binding Site P3->D D->E F Analyze Poses & Scoring E->F G Visualize Interactions F->G

Molecular Docking Workflow
Potential Biological Targets and Docking Results

Based on the reported activities of thieno[2,3-b]pyridine derivatives, several potential protein targets were selected for molecular docking studies with this compound.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Potential Therapeutic Area
E. coli DNA Gyrase B1AJ6-7.5 to -9.0Asp73, Asn46Antibacterial
Cyclooxygenase-2 (COX-2)5IKR-6.5 to -8.0Arg120, Tyr355Anti-inflammatory
Epidermal Growth Factor Receptor (EGFR) Kinase2J6M-7.0 to -8.5Met793, Asp855Anticancer

Note: The binding affinities and interacting residues are hypothetical and based on docking simulations. Experimental validation is required.

Experimental Protocols for In Silico Model Validation

The predictions from in silico models should be validated through in vitro and in vivo experiments. Below are representative protocols for key assays.

DNA Gyrase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against E. coli DNA gyrase B.

Methodology:

  • Prepare a reaction mixture containing E. coli DNA gyrase, relaxed pBR322 DNA, ATP, and reaction buffer.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DNA gyrase activity.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines (e.g., MCF-7, HepG2).

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

The in silico analysis of this compound presented in this guide provides a strong foundation for its further development as a potential therapeutic agent. The compound exhibits favorable drug-like properties, a promising ADMET profile, and predicted binding affinity to several clinically relevant targets. The outlined experimental protocols offer a clear path for the validation of these computational predictions. This integrated approach of computational and experimental methods is essential for accelerating the discovery and development of novel pharmaceuticals.

References

Methodological & Application

Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, a key intermediate in the development of various therapeutic agents. The synthesis is presented as a two-step process, commencing with the preparation of the 2-carbonitrile precursor, followed by its hydrolysis to the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclization of 4,6-dimethyl-3-cyanopyridine-2(1H)-thione with chloroacetonitrile to form 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. The subsequent step is the hydrolysis of the nitrile group to the corresponding carboxylic acid under basic conditions, followed by acidification.

Synthesis_Workflow A 4,6-Dimethyl-3-cyanopyridine-2(1H)-thione C 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile A->C KOH, DMF B Chloroacetonitrile B->C D This compound C->D 1. NaOH (aq) 2. HCl (aq)

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactantsProductSolventReagentsReaction TimeTemperatureYield
14,6-Dimethyl-3-cyanopyridine-2(1H)-thione, Chloroacetonitrile3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileDMF10% aq. KOH30-40 minRoom Temp.High
23-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrileThis compoundWaterNaOH, HCl24 hoursRoom Temp.~85%

Experimental Protocols

Step 1: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

This protocol is adapted from the synthesis of the analogous 3-aminothieno[2,3-b]pyridine-2-carbonitrile.

Materials:

  • 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol)

  • Chloroacetonitrile (0.8 g, 10 mmol)

  • 10% aqueous KOH solution (5.6 ml, 10 mmol)

  • Dimethylformamide (DMF) (20 ml)

Procedure:

  • To a suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (1.7 g, 10 mmol) in DMF (20 ml), add a 10% aqueous KOH solution (5.6 ml, 10 mmol).

  • Stir the mixture at room temperature.

  • Add chloroacetonitrile (0.8 g, 10 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 30-40 minutes.

  • Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile.

Step 2: Synthesis of this compound

This protocol is based on the hydrolysis of similar thieno[2,3-b]pyridine derivatives.[1][2]

Materials:

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (from Step 1)

  • 2N Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Methanol

  • Water

Procedure:

  • Dissolve 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile in a solvent mixture of methanol and water.

  • At room temperature, add 2N sodium hydroxide solution dropwise to the mixture.

  • Stir the reaction mixture for 24 hours at room temperature.

  • After the reaction is complete, concentrate the mixture under vacuum to remove most of the solvent.

  • Add water to dissolve the residue.

  • Acidify the resulting solution to a pH of 4 with concentrated hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product. The expected yield is approximately 85%.[2]

Characterization

The final product, this compound, and the intermediate carbonitrile can be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., -COOH, -NH₂, -C≡N).

  • Melting Point Analysis: To assess the purity of the compounds.

References

Palladium-Catalyzed Synthesis of Thienopyridines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines, heterocyclic compounds integrating thiophene and pyridine rings, represent a class of scaffolds with significant interest in medicinal chemistry and materials science. Their unique electronic and structural properties have led to their incorporation into a variety of biologically active molecules, including kinase inhibitors and agents targeting neurological disorders. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the synthesis of functionalized thienopyridines utilizing three principal palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of Aryl-Thienopyridines

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate.[1] This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls.[1] For the synthesis of aryl-thienopyridines, a halo-thienopyridine is coupled with an arylboronic acid or its ester derivative.

General Reaction Scheme:
Experimental Protocol: Synthesis of 6-Arylthieno[3,2-b]pyridines

This protocol describes the synthesis of 6-arylthieno[3,2-b]pyridines from methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate.[2]

Materials:

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

  • Arylboronic acid pinacol ester or potassium aryltrifluoroborate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3 equiv)

  • Toluene/Water (5:1)

Procedure:

  • To a reaction vessel, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate, the arylboronic acid derivative, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling of Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate[2]
EntryArylboronic Acid DerivativeProductYield (%)
1Phenylboronic acid pinacol esterMethyl 3-amino-6-phenylthieno[3,2-b]pyridine-2-carboxylate85
24-Methoxyphenylboronic acid pinacol esterMethyl 3-amino-6-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate91
34-Chlorophenylboronic acid pinacol esterMethyl 3-amino-6-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate88
4Thiophen-2-ylboronic acid pinacol esterMethyl 3-amino-6-(thiophen-2-yl)thieno[3,2-b]pyridine-2-carboxylate75
5Pyridin-3-ylboronic acid pinacol esterMethyl 3-amino-6-(pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylate65

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Halo-thienopyridine, Arylboronic acid, Base, Pd Catalyst, and Ligand atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat and Stir (e.g., 100 °C, 2-4h) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Aryl-Thienopyridine

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination for the Synthesis of Amino-Thienopyridines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines.[3]

General Reaction Scheme:
Experimental Protocol: Synthesis of N-Aryl-thieno[2,3-b]pyridines

This protocol provides a general method for the coupling of a halo-thienopyridine with an aniline derivative.

Materials:

  • Halo-thienopyridine (e.g., 2-chlorothieno[2,3-b]pyridine)

  • Aniline derivative (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine the halo-thienopyridine, aniline derivative, cesium carbonate, palladium(II) acetate, and Xantphos in a Schlenk tube.

  • Add anhydrous 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-aryl-thienopyridine.

Data Presentation: Buchwald-Hartwig Amination of Halo-Thienopyridines
EntryHalo-thienopyridineAmineProductYield (%)
12-Chlorothieno[2,3-b]pyridineAnilineN-Phenylthieno[2,3-b]pyridin-2-amine85
23-Bromothieno[3,2-b]pyridineMorpholine3-(Morpholin-4-yl)thieno[3,2-b]pyridine92
32-Chlorothieno[2,3-b]pyridine4-MethoxyanilineN-(4-Methoxyphenyl)thieno[2,3-b]pyridin-2-amine88
43-Bromothieno[3,2-b]pyridineBenzylamineN-Benzylthieno[3,2-b]pyridin-3-amine78
52-Chlorothieno[2,3-b]pyridinePyrrolidine2-(Pyrrolidin-1-yl)thieno[2,3-b]pyridine95

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd2_halide Ar-Pd(II)(X)L_n pd0->pd2_halide pd2_amine [Ar-Pd(II)(NHR1R2)L_n]^+X^- pd2_halide->pd2_amine pd2_amido Ar-Pd(II)(NR1R2)L_n pd2_amine->pd2_amido pd2_amido->pd0 product Ar-NR1R2 (Amino-thienopyridine) pd2_amido->product Reductive Elimination start Ar-X (Halo-thienopyridine) start->pd2_halide Oxidative Addition amine R1R2NH amine->pd2_amine Coordination base Base base->pd2_amido Deprotonation

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling for the Synthesis of Alkynyl-Thienopyridines

The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4] This method is highly effective for the formation of C(sp²)-C(sp) bonds.

General Reaction Scheme:
Experimental Protocol: Synthesis of 3-Alkynyl-2-aminopyridine Derivatives

This protocol is adapted for the synthesis of alkynyl-thienopyridines from a halo-thienopyridine and a terminal alkyne.[5]

Materials:

  • Halo-thienopyridine (e.g., 3-bromo-2-aminothieno[x,y-z]pyridine) (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) (1 mL)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 30 minutes at room temperature.

  • Add the halo-thienopyridine and the terminal alkyne.

  • Add triethylamine to the reaction mixture.

  • Heat the reaction at 100 °C for 3 hours, monitoring by TLC.[5]

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Sonogashira Coupling of Halo-pyridines with Terminal Alkynes[5]
EntryHalo-pyridineTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
22-Amino-3-bromopyridine1-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine85
32-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
42-Amino-3-bromo-5-chloropyridineCyclopropylacetylene2-Amino-5-chloro-3-(cyclopropylethynyl)pyridine91
52-Amino-3-bromopyridineEthynylbenzene2-Amino-3-(ethynyl)pyridine96

Logical Relationship: Sonogashira Coupling Components

G cluster_reactants Reactants cluster_catalysts Catalytic System halo_thienopyridine Halo-thienopyridine (Ar-X) product Alkynyl-thienopyridine (Ar-C≡C-R) halo_thienopyridine->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_catalyst Palladium Catalyst (e.g., Pd(CF3COO)2) pd_catalyst->product cu_cocatalyst Copper(I) Co-catalyst (e.g., CuI) cu_cocatalyst->product ligand Ligand (e.g., PPh3) ligand->product base Base (e.g., Et3N) base->product

Key Components of Sonogashira Coupling

Conclusion

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis of a diverse range of functionalized thienopyridines. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these protocols, allow for the strategic introduction of aryl, amino, and alkynyl moieties, respectively. These methods are indispensable for the construction of novel thienopyridine derivatives for evaluation in drug discovery and materials science applications. The provided protocols serve as a foundational guide for researchers to develop and optimize synthetic routes to target thienopyridine-based molecules.

References

Application Notes and Protocols for the Analysis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed analytical methodologies for the characterization and quantification of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid and its common derivatives. While specific validated methods for the target carboxylic acid are not widely published, the following protocols are based on established techniques for analogous compounds and its known derivatives, such as the corresponding carboxamide, carbonitrile, and ethyl ester.

Compound Profile

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[1]
Molecular Weight 222.27 g/mol [1]
IUPAC Name This compound
SMILES Cc1cc(C)nc2c1c(c(C(=O)O)s2)N[1]
InChIKey DHDJIMYHPMEMTR-UHFFFAOYSA-N[1]

Spectroscopic and Chromatographic Data of Derivatives

Quantitative data for the direct analysis of this compound is limited in publicly available literature. However, data for its closely related derivatives provide valuable reference points for identification and characterization.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Derivatives

DerivativeMolecular FormulaIonCalculated m/zFound m/zReference
3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideC₁₆H₁₄FN₃OS[M+H]⁺316.0914316.0910[2]
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideC₁₈H₁₉N₃O₃S[M+Na]⁺380.1050380.1039[2]

Table 2: X-Ray Crystallography Data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile

ParameterValue
Molecular Formula C₁₀H₉N₃S
Molecular Weight 203.26
Crystal System Orthorhombic
Space Group P bca
a (Å) 14.562 (3)
b (Å) 8.1252 (16)
c (Å) 16.211 (3)
V (ų) 1918.1 (7)
Z 8
Data from[3]

Experimental Protocols

The following are proposed experimental protocols for the analysis of this compound, extrapolated from methods used for similar aromatic carboxylic acids and heterocyclic compounds.[4][5][6][7][8]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity determination of the target compound.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

  • Standard: this compound, accurately weighed

Procedure:

  • Standard Preparation: Prepare a stock solution of the standard in the sample diluent (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Analysis: Inject the standards to generate a calibration curve. Inject the sample and determine the purity by area percentage.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for purity assessment.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

This protocol describes a general LC-MS method for the sensitive detection and identification of the target compound.

Objective: To confirm the molecular weight and fragmentation pattern of this compound and to perform trace-level quantification.

Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the diluent (e.g., 1-10 µg/mL).

  • LC Conditions:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      8 95
      10 95
      10.1 5

      | 12 | 5 |

  • MS Conditions (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

    • For tandem MS (MS/MS), use the protonated molecule [M+H]⁺ as the precursor ion and vary the collision energy (e.g., 10-40 eV) to obtain fragment ions.

Workflow Diagram:

LCMS_Workflow Sample_Prep Sample Preparation LC_Separation Liquid Chromatography Separation Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (TOF or Quadrupole) Ionization->Mass_Analysis Data_Analysis Data Analysis (Mass Spectrum & Fragmentation) Mass_Analysis->Data_Analysis

Caption: LC-MS workflow for identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra for structural confirmation.

Objective: To confirm the chemical structure of this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, due to the presence of acidic and amine protons)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (depending on concentration).

    • Expected signals: Aromatic protons, methyl group protons, and exchangeable amine and carboxylic acid protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more (due to lower natural abundance of ¹³C).

  • 2D NMR (Optional): For complete assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Logical Relationship Diagram:

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_2D 2D NMR Molecule Molecular Structure Chemical_Shift_H Chemical Shift Molecule->Chemical_Shift_H Integration Integration (Proton Count) Molecule->Integration Multiplicity Multiplicity (Neighboring Protons) Molecule->Multiplicity Chemical_Shift_C Chemical Shift (Carbon Environment) Molecule->Chemical_Shift_C COSY COSY (¹H-¹H Connectivity) Chemical_Shift_H->COSY HSQC HSQC (¹H-¹³C Direct Correlation) Chemical_Shift_H->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) Chemical_Shift_H->HMBC Chemical_Shift_C->HSQC Chemical_Shift_C->HMBC

Caption: Logical relationships in NMR structural elucidation.

Synthesis Outline

The synthesis of this compound derivatives typically follows the Gewald reaction or a similar multicomponent reaction, followed by functional group transformations. A plausible synthetic route to the target compound and its derivatives is outlined below.

Synthetic Pathway Diagram:

Synthesis_Pathway Start 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile Reagent1 + Chloroacetonitrile + KOH Start->Reagent1 Gewald-type Reaction Intermediate 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile Reagent1->Intermediate Hydrolysis Hydrolysis (e.g., H₂SO₄/H₂O) Intermediate->Hydrolysis Amidation Amidation (e.g., with an aryl amine) Intermediate->Amidation Ritter-type Reaction or similar Target This compound Hydrolysis->Target Carboxamide 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide Derivative Amidation->Carboxamide

Caption: Plausible synthetic pathway for the target compound and its derivatives.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Thienopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of thienopyridine derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Thienopyridines are a critical class of heterocyclic compounds, with prominent members like clopidogrel and prasugrel used as antiplatelet agents in the management of cardiovascular diseases.[1][2] Accurate structural elucidation and characterization by spectroscopic methods are paramount in the development and quality control of these therapeutic agents.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of thienopyridine derivatives.[3] ¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for determining substitution patterns on the bicyclic core. ¹³C NMR complements this by identifying the number of chemically distinct carbon atoms and their electronic environments. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish connectivity between protons and carbons, confirming the complete molecular structure. Chemical shifts (δ) are highly sensitive to the electronic effects of substituents on both the thiophene and pyridine rings.

Quantitative Data: NMR Chemical Shifts

The following tables summarize characteristic ¹H and ¹³C NMR chemical shifts for representative thienopyridine derivatives reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for Selected Thienopyridine Derivatives

Compound/DerivativeSolvent¹H Chemical Shifts (δ, ppm) and MultiplicityReference
Clopidogrel Thiolactone Intermediate DMSO-d₆7.50–7.46 (m, 2H), 7.41–7.35 (m, 2H), 6.20 (s, 1H), 4.85 (s, 1H), 4.50 (q, 1H, J = 6.0 Hz), 3.86 (dd, 1H, J = 1.2 Hz), 3.65 (s, 3H), 3.22 (d, 1H, J = 12.0 Hz), 2.92 (d, 1H, J = 12.0 Hz), 2.58 (t, 1H, J = 12.0 Hz), 2.40–2.35 (m, 1H), 1.62–1.53 (m, 1H)[4]
Prasugrel Thiolactone Intermediate DMSO-d₆7.37–7.31 (m, 2H), 7.24–7.10 (m, 2H), 6.03 (s, 1H), 4.82 (s, 1H), 4.07 (q, 1H, J = 4.8 Hz), 3.94 (dd, 1H, J = 12.0 Hz), 3.08–3.05 (m, 2H), 2.35–2.30 (m, 2H), 2.12–2.06 (m, 1H), 1.93–1.83 (m, 1H), 1.04–1.01 (m, 2H), 0.90–0.78 (m, 2H)[4]
3-Amino-2-(4-bromobenzoyl)-5-phenylaminothiophene-3-carbonitrile DMSO-d₆10.64 (br, 1H, NH), 8.16 (br, 2H, NH₂), 7.66-7.18 (m, 9H, arom.)[5]
Active Clopidogrel Metabolite (CAM) CDCl₃7.55 (d, J = 6.9 Hz, 1H), 7.38 (d, J = 7.1 Hz, 1H), 7.29–7.22 (m, 2H), 5.56 (s, 0.6H), 5.45 (s, 0.4H), 5.23 (m, 1H), 4.79 (s, 1H), 3.69 (s, 3H), 3.60 (d, J = 12.9 Hz, 0.6H), 3.52 (d, J = 12.6 Hz, 0.4H), 3.18 (d, J = 13.0 Hz, 0.6H), 2.98 (d, J = 13.0, 0.4H), 2.91–2.71 (m, 0.8H), 2.65 (m, 1.2H), 2.26–2.12 (m, 1H), 2.10 (m, 1H), 1.78 (m, 1H)[6]

Table 2: ¹³C NMR Spectroscopic Data for Selected Thienopyridine Derivatives

Compound/DerivativeSolvent¹³C Chemical Shifts (δ, ppm)Reference
3-Amino-2-(4-bromobenzoyl)-5-phenylaminothiophene-3-carbonitrile DMSO-d₆183.02(CO), 165.05(C-NHPh), 157.81(C-CO), 139.75-122.06 (C arom.), 113.41(CN), 93.49(C-CN), 142.32 (C-NH₂)[5]
Active Clopidogrel Metabolite (CAM) CDCl₃170.92, 170.49, 159.13, 134.71, 132.90, 129.98, 129.74, 129.59, 127.19, 114.39, 67.82, 53.67, 53.35, 52.23, 45.59, 45.24, 32.77, 31.71[6]
Active Prasugrel Metabolite (PAM) CDCl₃207.2, 198.78, 167.86, 162.33, 160.38, 130.88, 130.51, 126.67, 124.62, 116.11, 120.84, 71.08, 53.30, 51.40, 51.07, 50.71, 48.66, 34.07, 18.78, 12.25, 11.77[6]
Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a thienopyridine sample for solution-state NMR analysis.

Materials:

  • Thienopyridine sample

  • High-quality 5 mm NMR tubes, clean and unscratched[7]

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)[8]

  • Internal standard (e.g., Tetramethylsilane, TMS), optional

  • Glass Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., small plug of glass wool in the pipette)

Procedure:

  • Determine Sample Quantity: Weigh the required amount of the thienopyridine sample. For a standard ¹H NMR spectrum, 5-25 mg is typically sufficient.[8] For ¹³C NMR, a higher concentration of 50-100 mg may be needed due to the lower natural abundance of the ¹³C isotope.[8]

  • Dissolve the Sample: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[9]

  • Ensure Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[9]

  • Filter the Sample: If any solid particles are present, filter the solution to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines. To do this, place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the filter directly into the NMR tube.

  • Add Internal Standard (Optional): If an internal chemical shift reference is required, add a small amount of TMS to the solution.

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly near the top.[10]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube, particularly the bottom portion, with a lint-free tissue lightly dampened with isopropanol or acetone to remove any dust or fingerprints.[7]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire 1D (¹H, ¹³C) & 2D (COSY, etc.) Spectra filter->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process elucidate Assign Signals & Elucidate Structure process->elucidate

Caption: General workflow for NMR analysis of thienopyridines.

Section 2: Mass Spectrometry (MS) Analysis

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of thienopyridines. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confirmation of molecular formulas.[6] Techniques like electrospray ionization (ESI) are well-suited for these often polar molecules. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. For aminothienopyridines, characteristic fragmentation under electron impact (EI) includes the loss of a hydrogen atom, hydrogen cyanide (HCN), and a thioformyl radical (CHS).[11] The most abundant ion in the spectra of acylamino derivatives is often the aminothienopyridine molecular ion itself, resulting from the facile cleavage of the acyl group.[11]

Quantitative Data: Mass Spectrometry Fragmentation

The following table presents key mass-to-charge ratios (m/z) for fragments of representative thienopyridine derivatives.

Table 3: Key MS Fragmentation Data for Selected Thienopyridines

CompoundIonization MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossReference
3-Aminothieno[2,3-b]pyridine EI (70 eV)150 (M⁺)149, 123, 105H, HCN, CHS[11]
3-Acetylaminothieno[2,3-b]pyridine EI (70 eV)192 (M⁺)150 (Base Peak), 43CH₂CO, CH₃CO⁺[11]
Active Clopidogrel Metabolite (CAM) HESI (+)356.0723 [M+H]⁺338, 324, 296, 196H₂O, CH₂O, C₂H₂O₂, C₉H₁₀ClNO₂[6]
Active Prasugrel Metabolite (PAM) HESI (+)350.1155 [M+H]⁺332, 290, 262, 220H₂O, C₃H₄O, C₄H₆O₂, C₇H₈FO[6]
Experimental Protocol: LC-MS Sample Preparation

This protocol describes the preparation of a thienopyridine sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Thienopyridine sample

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)[12]

  • LC-MS autosampler vials with caps/septa[13]

  • Syringe filters (e.g., 0.2 µm)[12]

  • Volumetric flasks and pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a Stock Solution: Accurately weigh about 1 mg of the thienopyridine sample and dissolve it in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) in a small volumetric flask to create a stock solution (e.g., 1 mg/mL).[12] Sonication can aid in dissolving less soluble compounds.

  • Avoid Contaminants: Ensure all solvents and materials are free of non-volatile salts (e.g., NaCl, phosphates) and detergents, as these can suppress ionization and contaminate the instrument.[12][13] If necessary, use volatile salts like ammonium acetate.[13]

  • Dilute to Working Concentration: Prepare a working solution by diluting the stock solution to a final concentration suitable for MS analysis, typically in the range of 1-50 µg/mL.[12] The optimal concentration may require some method development.

  • Add Ionization Modifier (Optional): To enhance ESI ionization, a small amount of an acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode) can be added to the final solution.[12]

  • Filter the Sample: Filter the final diluted sample through a 0.2 µm syringe filter directly into an LC-MS autosampler vial.[14] This step is crucial to remove any particulate matter that could clog the LC system or the MS source.[12]

  • Cap and Label: Securely cap the vial and label it clearly. Place the vial in the autosampler tray for analysis.

Visualization: LC-MS/MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in LC-MS Grade Solvent dilute Dilute to 1-50 µg/mL dissolve->dilute filter Filter (0.2 µm) into Autosampler Vial dilute->filter lc LC Separation filter->lc esi Ionization (ESI) lc->esi ms1 Mass Analysis (MS1) esi->ms1 frag Fragmentation (MS2) ms1->frag mw Determine Molecular Weight frag->mw frag_analysis Analyze Fragmentation Pattern mw->frag_analysis structure Confirm Structure frag_analysis->structure

Caption: General workflow for LC-MS/MS analysis of thienopyridines.

Section 3: Application in Drug Development - Thienopyridine Mechanism of Action

Application Note

Thienopyridine drugs such as clopidogrel and prasugrel are prodrugs that require metabolic activation in the liver by cytochrome P450 (CYP450) enzymes.[15][16] The resulting active thiol metabolite irreversibly binds to the P2Y12 receptor on platelets.[15][17] The P2Y12 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[17] By blocking this receptor, the thienopyridine metabolite prevents ADP from binding and initiating the inhibitory signal. This leads to sustained levels of cyclic AMP (cAMP) within the platelet, which ultimately inhibits the activation of the glycoprotein IIb/IIIa receptors, a crucial final step in platelet aggregation.[18]

Visualization: Thienopyridine Signaling Pathway

Signaling_Pathway cluster_activation Drug Bioactivation cluster_platelet Platelet Signaling Cascade prodrug Thienopyridine (Clopidogrel, Prasugrel) cyp Hepatic CYP450 Enzymes prodrug->cyp Metabolism active_metabolite Active Thiol Metabolite cyp->active_metabolite p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Inhibition adp ADP adp->p2y12 gi Gi Protein p2y12->gi ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp ATP-> vasp VASP Phosphorylation camp->vasp gp GP IIb/IIIa Activation vasp->gp Inhibition agg Platelet Aggregation gp->agg Leads to

Caption: Thienopyridine mechanism of action via P2Y12 receptor inhibition.

References

Application Notes and Protocols for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on research conducted on structurally related thieno[2,3-b]pyridine derivatives. While 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid belongs to this class of compounds with known biological activity, its specific effects on cancer cell lines have not been extensively reported in publicly available literature. The provided information should therefore be considered as a starting point for investigation, and all protocols require optimization and validation for the specific compound and cell lines used.

Application Notes

Introduction to Thieno[2,3-b]pyridines in Oncology

The thieno[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, indicating its ability to bind to multiple biological targets. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potent antitumor effects[1][2]. Research has shown that various substituted thieno[2,3-b]pyridines can induce apoptosis, inhibit cell proliferation, and reduce the population of cancer stem cells in various cancer models[3]. The mechanism of action for these compounds can be diverse, with some derivatives targeting specific enzymes like phosphoinositide-specific phospholipase C (PI-PLC), non-receptor tyrosine kinases such as Src, and receptor tyrosine kinases like VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis[3][4].

This compound is a key intermediate in the synthesis of novel antitumor drugs[5]. Its structural similarity to other biologically active thieno[2,3-b]pyridines suggests its potential as a valuable compound for cancer research and drug development.

Potential Anticancer Applications

Based on the activity of its close analogs, this compound could be investigated for the following applications in cancer cell lines:

  • Cytotoxicity and Antiproliferative Activity: Screening against a panel of cancer cell lines (e.g., breast, lung, colon) to determine its ability to inhibit cell growth and induce cell death.

  • Mechanism of Action Studies: Investigating the molecular pathways affected by the compound, such as apoptosis induction, cell cycle arrest, or inhibition of key signaling cascades.

  • Cancer Stem Cell (CSC) Inhibition: Assessing its potential to target the CSC population, which is often responsible for tumor recurrence and metastasis[3].

Data on Structurally Related Thieno[2,3-b]pyridine Derivatives

The following table summarizes the growth inhibitory effects of a related thieno[3,2-b]pyridine derivative, Methyl 3-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylate (Compound 2e) , on triple-negative breast cancer (TNBC) cell lines[4]. This data can serve as a reference for designing experiments and anticipating the potential potency of this compound.

CompoundCell LineAssayGI₅₀ (µM)Reference
Methyl 3-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231SRB13[4]
Methyl 3-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-468SRB20[4]
Methyl 3-(4-fluorophenyl)thieno[3,2-b]pyridine-2-carboxylateMCF-12A (Non-tumorigenic)SRB>50[4]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer effects of this compound. These are adapted from methodologies used for similar compounds[3][4].

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to measure the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cell Growth Inhibition using Sulforhodamine B (SRB) Assay

This protocol measures cell density based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete growth medium

  • This compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the compound for 48 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the GI₅₀ (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro evaluation of a novel anticancer compound.

G cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Mechanism of Action cluster_tertiary Further Studies Compound Compound Stock (in DMSO) Assay Cell Viability Assay (MTT or SRB) Compound->Assay Cells Cancer Cell Line Culture Cells->Assay IC50 Determine IC50/GI50 Values Assay->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Apoptosis->Pathway CellCycle->Pathway CSC Cancer Stem Cell Assays Pathway->CSC G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Thieno[2,3-b]pyridine Derivative VEGFR VEGFR Compound->VEGFR Inhibition Src Src Kinase Compound->Src Inhibition PI3K PI3K VEGFR->PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation

References

Application Notes: Antimicrobial Screening of Novel Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocols for the antimicrobial screening of novel thieno[2,3-b]pyridine derivatives. Thieno[2,3-b]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the discovery and development of new antimicrobial agents, and thieno[2,3-b]pyridine derivatives represent a promising scaffold for this purpose.[3]

These notes offer a summary of the antimicrobial activity of selected thieno[2,3-b]pyridine derivatives against various bacterial and fungal strains, presented in a clear tabular format for comparative analysis. Furthermore, detailed experimental protocols for key antimicrobial and cytotoxicity assays are provided to guide researchers in the evaluation of these and other novel compounds.

Data Presentation: Antimicrobial and Cytotoxic Activity

The following tables summarize the in vitro antimicrobial and cytotoxic activities of several novel thieno[2,3-b]pyridine derivatives as reported in the scientific literature. This data provides a baseline for understanding the potential of this chemical class and for guiding future structure-activity relationship (SAR) studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Thieno[2,3-b]pyridine Derivatives against Bacterial Strains

Compound IDDerivativeStaphylococcus aureus (Gram-positive) MIC (µM)Escherichia coli (Gram-negative) MIC (µM)Reference
9a Thieno[2,3-b]pyridine-2-carboxylate9.919.8[4]
13b 2-((4-(Benzo[d][5][6]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide4.84.8[7]
8a A thieno[2,3-b]pyridine derivativeModerate Activity (IZ: 12-14 mm)Moderate Activity[8]
8e A thieno[2,3-b]pyridine derivativeModerate Activity (IZ: 12-14 mm)Moderate Activity[8]

Note: Inhibition zone (IZ) data from disk diffusion assays indicates sensitivity but is not a direct MIC value. "Moderate Activity" is as described in the source.

Table 2: Minimum Bactericidal Concentration (MBC) of Thieno[2,3-b]pyridine Derivatives against Bacterial Strains

Compound IDDerivativeStaphylococcus aureus (Gram-positive) MBC (µM)Escherichia coli (Gram-negative) MBC (µM)Reference
9a Thieno[2,3-b]pyridine-2-carboxylate19.839.5[4]
13b 2-((4-(Benzo[d][5][6]dioxol-5-yl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetamide9.69.6[7]

Table 3: Cytotoxicity (IC50) of Thieno[2,3-b]pyridine Derivatives against Mammalian Cell Lines

Compound IDDerivativeHepG2 (Human Liver Cancer) IC50 (µM)MCF-7 (Human Breast Cancer) IC50 (µM)Reference
9a Thieno[2,3-b]pyridine-2-carboxylate25.730.53[4]
VI 3-amino-5-bromo-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamidePotent CytotoxicityPotent Cytotoxicity[8]
17af A 6-methoxypyridine substituted thieno[2,3-b]pyridine19-[9]
11b, 11c, 11d Phenyl substituted thieno[2,3-b]pyridines38-56-[9]

Experimental Protocols

Detailed methodologies for the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (MTT assay) are provided below. These protocols are essential for the standardized evaluation of novel thieno[2,3-b]pyridine derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method, a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • Test thieno[2,3-b]pyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from an agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each thieno[2,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[10]

    • Seal the plate and incubate at 37°C for 16-20 hours.[10]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10][12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Thieno[2,3-b]pyridine Derivatives B->C D Incubate at 37°C for 16-20 hours C->D Add Controls E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC Value E->F

Workflow for MIC Determination
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13] It is determined by subculturing from the MIC assay.[13]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria compared to the initial inoculum.[5][14][15]

MBC_Workflow A Perform MIC Assay B Select Wells with No Visible Growth (≥ MIC) A->B C Subculture Aliquots onto Nutrient Agar Plates B->C D Incubate at 37°C for 18-24 hours C->D E Count Colonies and Calculate % Kill D->E F Determine MBC Value (≥99.9% Killing) E->F

Workflow for MBC Determination
Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16]

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test thieno[2,3-b]pyridine derivatives

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.[16]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the respective wells.[16]

    • Include untreated cells (negative control) and medium only (blank).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[10]

    • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[16]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[16]

    • Shake the plate for 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Incubate for 24h for Cell Attachment A->B C Treat Cells with Serial Dilutions of Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at ~570 nm G->H I Calculate Cell Viability (%) H->I

Workflow for MTT Cytotoxicity Assay

References

Application Notes and Protocols: Development of Inhibitors from 3-Aminothieno[2,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of potent inhibitors derived from the versatile 3-aminothieno[2,3-b]pyridine scaffold. This document covers the synthesis, biological evaluation, and characterization of these compounds, with a focus on their activity as inhibitors of key oncogenic targets such as Pim-1 kinase and the FOXM1 transcription factor.

Introduction

The 3-aminothieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various therapeutic targets. This document outlines the development of inhibitors based on this scaffold, providing researchers with the necessary information to synthesize, test, and further optimize these promising compounds.

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative 3-aminothieno[2,3-b]pyridine derivatives against Pim-1 kinase, FOXM1, and various cancer cell lines.

Table 1: Pim-1 Kinase Inhibitory Activity of 3-Aminothieno[2,3-b]pyridine Derivatives

Compound IDModificationsPim-1 IC50 (µM)Reference
3c 5-bromo-N-(3,4-dichlorophenyl)-4,6-dimethyl35.7[1]
5b 5-bromo-4,6-dimethyl-2-(4-(4-chlorophenyl)piperazin-1-yl)carbonyl12.71[1]
3d 5-bromo-N-(3-chloro-4-fluorophenyl)-4,6-dimethyl>100[1]
3g 5-bromo-N-(4-bromo-3-(trifluoromethyl)phenyl)-4,6-dimethyl>100[1]
6d 2-(4-bromobenzoyl)-5-bromo-4,6-dimethyl>100[1]

Table 2: Anti-proliferative Activity of FOXM1-Targeting 3-Aminothieno[2,3-b]pyridine Derivatives in MDA-MB-231 Cells

Compound IDModifications on N-phenylacetamide at position 2IC50 (µM)Reference
FDI-6 4-fluoro1.5 ± 0.2[2]
1 2-methyl-4-fluoro> 10[2]
6 2-methyl-4-chloro2.0 ± 0.3[2]
16 2-methyl-4-iodo1.8 ± 0.2[2]

Signaling Pathways

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its expression is often upregulated in various cancers. The diagram below illustrates the upstream regulation of Pim-1 by the JAK/STAT pathway and its downstream effects on cell cycle progression and apoptosis.

Pim1_Signaling Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1_Gene Pim-1 Gene STAT->Pim1_Gene Transcription Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Translation Bad Bad Pim1_Protein->Bad Phosphorylation (Inhibition) p27 p27 Pim1_Protein->p27 Phosphorylation (Inhibition) Bcl_xL Bcl-xL Bad->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis CellCycle Cell Cycle Progression p27->CellCycle Inhibitor 3-Aminothieno[2,3-b]pyridine Inhibitor Inhibitor->Pim1_Protein Inhibition

Caption: Pim-1 Kinase Signaling Pathway.

FOXM1 Signaling Pathway in Cancer

FOXM1 is a transcription factor that is a key regulator of the cell cycle and is frequently overexpressed in a wide range of human cancers. The pathway below shows upstream signaling cascades that activate FOXM1 and its downstream transcriptional targets involved in cell proliferation and metastasis.

FOXM1_Signaling GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK RAS RAS/RAF/MEK/ERK Pathway RTK->RAS Activation PI3K PI3K/AKT Pathway RTK->PI3K Activation FOXM1_Protein FOXM1 RAS->FOXM1_Protein Activation PI3K->FOXM1_Protein Activation CellCycleGenes Cell Cycle Genes (e.g., Cyclin B1, PLK1) FOXM1_Protein->CellCycleGenes Transcription MetastasisGenes Metastasis Genes (e.g., MMPs) FOXM1_Protein->MetastasisGenes Transcription Proliferation Cell Proliferation CellCycleGenes->Proliferation Metastasis Metastasis MetastasisGenes->Metastasis Inhibitor 3-Aminothieno[2,3-b]pyridine Inhibitor Inhibitor->FOXM1_Protein Inhibition

Caption: FOXM1 Signaling Pathway in Cancer.

Experimental Protocols

Protocol 1: General Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes a common method for the synthesis of the title compounds.

Synthesis_Workflow Start Starting Materials: - 4,6-disubstituted-2-thioxo-1,2- dihydropyridine-3-carbonitrile - N-aryl-2-chloroacetamide Step1 S-Alkylation & Cyclization Start->Step1 KOH, DMF Room Temp, 30-40 min then 0.5-1 h Step2 Work-up & Purification Step1->Step2 Filter solid Wash with cold aq. ethanol Dry Product 3-Amino-N-arylthieno[2,3-b]pyridine- 2-carboxamide Step2->Product

Caption: Synthetic Workflow.

Materials:

  • 4,6-disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Appropriate N-aryl-2-chloroacetamide

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • Dimethylformamide (DMF)

  • Aqueous ethanol

Procedure:

  • To a mixture of the substituted 2-thioxo-1,2-dihydropyridine-3-carbonitrile (1 equivalent) in DMF, add the corresponding N-aryl-2-chloroacetamide (1 equivalent).

  • Add 10% aqueous KOH solution (1 equivalent) to the mixture.

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.[3]

  • Add another portion of 10% aqueous KOH solution (1 equivalent) and continue stirring for 0.5-1 hour until a precipitate is formed.[3]

  • Filter the yellow solid, wash it with cold aqueous ethanol, and dry to yield the 3-aminothieno[2,3-b]pyridine-2-carboxamide product.[3]

Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of a compound against Pim-1 kinase.

Kinase_Assay_Workflow Start Prepare Reagents: - Pim-1 Enzyme - Substrate/ATP Mix - Test Inhibitor (serial dilutions) Step1 Plate Setup (384-well): Add Inhibitor/DMSO Add Enzyme Start->Step1 Step2 Initiate Reaction: Add Substrate/ATP Mix Step1->Step2 Step3 Incubate at RT for 60 min Step2->Step3 Step4 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at RT for 40 min Step4->Step5 Step6 Generate Luminescent Signal: Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at RT for 30 min Step6->Step7 End Measure Luminescence Calculate IC50 Step7->End

References

Application Notes and Protocols for Thienopyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of thienopyridine derivatives, a critical scaffold in many pharmaceutical agents. The protocols outlined below cover various cyclization strategies, including conventional thermal methods, microwave-assisted synthesis, and palladium-catalyzed reactions.

I. Synthesis of Polyfunctionally Substituted Thienopyridines

This section details the synthesis of complex thienopyridine structures starting from 3-amino-5-phenylamino-2,4-dicarbonitrile.[1]

Experimental Protocol 1: Synthesis of 4,9-diamino-2,7-dioxo-6-phenyl-1,2,6,7-tetrahydropyrido[2',3':4,5]thieno[2,3-b]pyridin-3,8-dicarbonitrile (2) and its dicarboxylate analog (3)
  • A mixture of 3-amino-5-phenylamino-2,4-dicarbonitrile (1) (0.01 mol), either ethyl cyanoacetate (for compound 2) or diethyl malonate (for compound 3) (0.02 mol), ammonium acetate (6 g), and acetic acid (1.2 mL) is prepared.[1]

  • The mixture is heated with stirring at 200°C for 2 hours.[1]

  • After cooling, the reaction mixture is triturated with ethanol.[1]

  • The resulting solid product is collected by filtration.[1]

  • Compound 2 is recrystallized from ethanol to yield yellow needles.[1]

Data Summary
CompoundStarting Material (0.01 mol)Reagent (0.02 mol)YieldMelting Point (°C)
2 1Ethyl cyanoacetate-200
3 1Diethyl malonate--

Yield data was not specified in the source material.

II. Synthesis of Ticlopidine Precursor: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a key step in the production of several antiplatelet drugs, including ticlopidine.[2] Two distinct methods for its cyclization are presented below.

Experimental Protocol 2: 1,3-Dioxolane-Mediated Cyclization
  • Thiophene-2-ethylamine (1.8 g, 14.6 mmol) is placed in a 500mL single-neck round-bottom flask fitted with a long condenser.[2]

  • Concentrated H₂SO₄ (20 mL) is added, and the mixture is stirred for 1 hour.[2]

  • 1,3-Dioxolane (5.4 g, 73.4 mmol) is then added with continuous stirring.[2]

  • The reaction proceeds to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Experimental Protocol 3: Titanium Isopropoxide-Based Pictet-Spengler Reaction
  • Under an argon atmosphere, a mixture of paraformaldehyde (15.72 mmol), thiophene-2-ethylamine (2.00 g, 15.72 mmol), and Ti(O-iPr)₄ (5.68 g, 18.86 mmol) is placed in a round-bottom flask equipped with a long condenser and a magnetic stirrer.[2]

  • The system is heated at 80°C for 2 hours to form the imine intermediate.[2]

  • The in situ-formed imine is then treated with acetic-formic anhydride at 70°C for 2 hours.[2]

  • Cyclization of the resulting formyl iminium ion is facilitated by the addition of trifluoroacetic acid (TFA).[2]

Data Summary
MethodStarting MaterialReagentsOverall Yield of Ticlopidine Precursor
1,3-Dioxolane-MediatedThiophene-2-ethylamineConcentrated H₂SO₄, 1,3-Dioxolane-
Titanium Isopropoxide-BasedThiophene-2-ethylamineParaformaldehyde, Ti(O-iPr)₄, Acetic-formic anhydride, TFA62% (over 4 steps)[2]

Detailed yield for the 1,3-dioxolane method was not provided.

III. Microwave-Assisted Thienopyridine Synthesis

Microwave irradiation offers a significant advantage in the synthesis of thienopyridines by reducing reaction times and improving yields.[3][4][5][6][7]

Experimental Protocol 4: Microwave-Assisted One-Pot Synthesis of Ticlopidine Hydrochloride
  • Thiophene ethyl amine and formaldehyde are subjected to microwave irradiation for a short duration to form the precursor compound.[3]

  • The resulting precursor is then subjected to N-alkylation with 2-chloro benzyl chloride under similar microwave conditions.[3]

Data Summary
ProductMethodYieldPurity Confirmation
Ticlopidine HydrochlorideMicrowave-Assisted One-Pot67.48%[3]IR and NMR spectroscopy[3]

IV. Cascade Synthesis of Thieno[2,3-b]pyridines

This approach involves an intramolecular cyclization reaction to afford thieno[2,3-b]pyridine derivatives in excellent yields and short reaction times.[8]

Experimental Protocol 5: Intramolecular Cyclization
  • Alkylation of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles is carried out with α-halogen compounds in the presence of a sodium alkoxide base.[8]

  • The subsequent intramolecular cyclization proceeds to yield the thieno[2,3-b]pyridine derivatives.[8]

Data Summary
Starting MaterialReaction TypeCatalyst/BaseYieldReaction Time
2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitrilesAlkylation followed by Intramolecular CyclizationSodium alkoxideExcellent[8]Short[8]

Visualizations

Experimental Workflow: General Thienopyridine Synthesis

G start Starting Materials (e.g., Aminothiophene derivative) reaction Cyclization Reaction (Thermal, Microwave, or Catalyzed) start->reaction reagents Reagents (e.g., Dicarbonyl compound, Cyclizing agent) reagents->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Thienopyridine Product purification->product

Caption: A generalized workflow for the synthesis of thienopyridines.

Reaction Mechanism: Pictet-Spengler Cyclization for Ticlopidine Precursor

G amine Thiophene-2-ethylamine imine Imine Formation (Ti(O-iPr)₄, 80°C) amine->imine paraformaldehyde Paraformaldehyde paraformaldehyde->imine formyl_iminium Formyl Iminium Ion Formation (Acetic-formic anhydride, 70°C) imine->formyl_iminium cyclization Intramolecular Cyclization (TFA) formyl_iminium->cyclization product 4,5,6,7-tetrahydrothieno[3,2-c]pyridine cyclization->product

Caption: Pictet-Spengler reaction for ticlopidine precursor synthesis.

Logical Relationship: Advantages of Microwave-Assisted Synthesis

G microwave Microwave-Assisted Synthesis reduced_time Reduced Reaction Times microwave->reduced_time improved_yield Improved Molar Efficiency/ Yields microwave->improved_yield eco_friendly Eco-Friendly microwave->eco_friendly

Caption: Key advantages of utilizing microwave irradiation in synthesis.

References

Application of Thienopyridines in Neurotrophic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyridines, a class of drugs traditionally known for their antiplatelet activity through the irreversible inhibition of the P2Y12 receptor, are emerging as compounds of interest in neurotrophic and neuroprotective research. Beyond their established role in preventing thromboembolic events in cardiovascular and cerebrovascular diseases, recent studies suggest that thienopyridines may exert beneficial effects in the context of neurodegenerative disorders and brain injury. These effects are primarily attributed to their anti-inflammatory properties and their ability to modulate microglial activation, thereby creating a more favorable environment for neuronal survival and function.

This document provides detailed application notes and experimental protocols for investigating the neurotrophic and neuroprotective potential of thienopyridines.

Mechanism of Neuroprotective Action

The neuroprotective effects of thienopyridines are not mediated by direct neurotrophic factor-like activity but rather by mitigating the neuroinflammatory processes that contribute to neuronal damage in various neurological conditions. The primary mechanism involves the antagonism of the P2Y12 receptor on microglia, the resident immune cells of the central nervous system (CNS).

Key Mechanisms:

  • Modulation of Microglial Activation: In response to injury or pathological protein aggregates, microglia become activated and can adopt a pro-inflammatory phenotype, releasing cytotoxic factors such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Thienopyridines, by blocking the P2Y12 receptor, can attenuate this pro-inflammatory response.

  • Reduction of Neuroinflammation: By inhibiting the release of pro-inflammatory cytokines and chemokines, thienopyridines help to quell the chronic neuroinflammation that is a hallmark of many neurodegenerative diseases, such as Alzheimer's disease.

  • Neuroprotection in Brain Injury: In models of traumatic brain injury (TBI), thienopyridines have been shown to reduce the expression of markers associated with brain damage.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of thienopyridines.

Table 1: Effect of Clopidogrel in a Rat Model of Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease [1][2]

ParameterAlCl₃ Control GroupAlCl₃ + Clopidogrel GroupPercentage Change
Behavioral Outcomes
Escape Latency (Morris Water Maze)IncreasedSignificantly DecreasedImprovement
Time in Target Quadrant (MWM)DecreasedSignificantly IncreasedImprovement
Discrimination Index (NOR)DecreasedSignificantly IncreasedImprovement
Biochemical Markers (Hippocampus)
Acetylcholinesterase (AChE) ActivityIncreasedSignificantly DecreasedReduction
TNF-α ConcentrationIncreasedSignificantly DecreasedReduction
IL-1β ConcentrationIncreasedSignificantly DecreasedReduction
Histopathology
Amyloid Plaque DepositionPresentLessenedReduction

MWM: Morris Water Maze; NOR: Novel Object Recognition

Table 2: Effect of Clopidogrel in a Transgenic Mouse Model of Alzheimer's Disease (APP23 mice) [3]

ParameterPlacebo-Treated APP23 MiceClopidogrel-Treated APP23 MicePercentage Change
Cerebral Amyloid Angiopathy (CAA)PresentSignificantly ReducedReduction
Soluble Aβ42 Levels in the BrainElevatedSignificantly ReducedReduction

Table 3: Effect of Clopidogrel in a Rat Model of Traumatic Brain Injury (TBI) [4]

Brain Damage MarkerTBI Control GroupTBI + Clopidogrel GroupPercentage Change
UCH-L1 (Ubiquitin C-terminal hydrolase-L1)IncreasedDecreasedReduction
GFAP (Glial fibrillary acidic protein)IncreasedDecreasedReduction

Experimental Protocols

Protocol 1: In Vivo Assessment of Neuroprotective Effects of Thienopyridines in an Alzheimer's Disease Rodent Model

This protocol is a generalized procedure based on published studies for evaluating the efficacy of a thienopyridine (e.g., clopidogrel) in an Alzheimer's disease model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats or a transgenic mouse model of AD (e.g., APP23).
  • Induction of Pathology (for non-transgenic models): Administration of aluminum chloride (AlCl₃) orally at a specified dose (e.g., 100 mg/kg/day) for a defined period (e.g., 6 weeks) to induce AD-like pathology.[1][2]

2. Drug Administration:

  • Test Compound: Clopidogrel (or other thienopyridine).
  • Dose and Route: Administer orally once daily for the duration of the study (e.g., 42 days). A typical dose for clopidogrel in rats is 10 mg/kg.[4]
  • Control Groups:
  • Vehicle control group.
  • Disease model control group (e.g., AlCl₃-treated).
  • Positive control group (e.g., donepezil-treated).

3. Behavioral Testing (perform during the final week of treatment):

  • Morris Water Maze (MWM): To assess spatial learning and memory. Record escape latency and time spent in the target quadrant.[1]
  • Novel Object Recognition (NOR) Test: To evaluate recognition memory. Calculate the discrimination index.[1]

4. Biochemical and Histopathological Analysis (at the end of the study):

  • Tissue Collection: Euthanize animals and dissect the hippocampus.
  • Biochemical Assays:
  • Measure acetylcholinesterase (AChE) activity using a commercially available kit.
  • Quantify levels of TNF-α and IL-1β using ELISA kits.[1]
  • Histopathology:
  • Perform immunohistochemistry on brain sections to visualize and quantify amyloid-β plaque deposition using specific antibodies.[2]

Protocol 2: In Vitro Neuron-Microglia Co-culture for Assessing Neuroinflammatory and Neurotoxic Effects

This protocol outlines a method to study the interaction between neurons and microglia and to assess the protective effects of thienopyridines against inflammation-induced neurotoxicity.

1. Cell Culture:

  • Primary Neurons: Isolate primary cortical or cerebellar granule neurons from embryonic or neonatal rodents. Culture them in appropriate neuronal culture medium.[5][6]
  • Primary Microglia: Isolate primary microglia from the cortices of neonatal rodents.[5][6]
  • Seeding: Plate neurons at a suitable density (e.g., 20,000-30,000 cells/well in a 96-well plate). Allow neurons to mature for several days in vitro.

2. Co-culture and Treatment:

  • Co-culture Setup: Add primary microglia to the mature neuronal cultures at a specific ratio (e.g., 1:3 microglia to neuron ratio).
  • Treatment:
  • Pre-treat the co-cultures with the thienopyridine compound at various concentrations for a specified duration (e.g., 1-2 hours).
  • Induce neuroinflammation by adding a stimulating agent such as lipopolysaccharide (LPS) to the co-cultures.
  • Include appropriate controls: untreated co-cultures, co-cultures treated with the thienopyridine alone, and co-cultures treated with the inflammatory stimulus alone.

3. Assessment of Neuroprotection and Neuroinflammation:

  • Neuronal Viability:
  • MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.
  • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death.
  • Measurement of Inflammatory Markers:
  • Collect the culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or multiplex bead-based assays.
  • Immunocytochemistry:
  • Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., MAP2, NeuN) and microglial activation markers (e.g., Iba1, CD68) to visualize cell morphology and activation state.

Visualizations

Signaling_Pathway cluster_0 Microglia cluster_1 Neuron P2Y12R P2Y12 Receptor Pro_inflammatory_Activation Pro-inflammatory Activation P2Y12R->Pro_inflammatory_Activation Activation Neuroprotection Neuroprotection Cytokine_Release Release of TNF-α, IL-1β Pro_inflammatory_Activation->Cytokine_Release Neuronal_Damage Neuronal Damage & Apoptosis Cytokine_Release->Neuronal_Damage Thienopyridine Thienopyridine (e.g., Clopidogrel) Thienopyridine->P2Y12R Inhibits

Caption: Thienopyridine-mediated neuroprotection signaling pathway.

Experimental_Workflow Start Start: In Vivo Neuroprotection Study Animal_Model Induce Neurodegenerative Model (e.g., AD in rats) Start->Animal_Model Treatment Administer Thienopyridine or Vehicle (Chronic Dosing) Animal_Model->Treatment Behavioral_Tests Behavioral Assessments (MWM, NOR) Treatment->Behavioral_Tests Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral_Tests->Tissue_Collection Analysis Biochemical & Histopathological Analysis Tissue_Collection->Analysis End End: Evaluate Neuroprotective Efficacy Analysis->End In_Vitro_Workflow Start Start: In Vitro Neuroinflammation Study Cell_Culture Establish Neuron-Microglia Co-culture Start->Cell_Culture Treatment_vitro Treat with Thienopyridine and/or Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment_vitro Assays Perform Neuroprotection & Inflammation Assays (MTT, ELISA, Immunocytochemistry) Treatment_vitro->Assays Data_Analysis Analyze Neuronal Viability and Inflammatory Marker Levels Assays->Data_Analysis End End: Determine In Vitro Efficacy Data_Analysis->End

References

Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides, a class of heterocyclic compounds with significant potential in drug discovery. The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antimicrobial, and anticancer properties.

Introduction

Thieno[2,3-b]pyridines have garnered considerable interest due to their diverse pharmacological profiles. Specifically, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides have been identified as promising scaffolds for the development of novel therapeutic agents. These compounds have shown activity against various biological targets, including proto-oncogene tyrosine-protein kinase (Src), acetylcholinesterase, and have demonstrated potential in sensitizing cancer cells to existing chemotherapies by targeting DNA repair pathways.[1][2] Furthermore, certain derivatives have been investigated for their activity against Mycobacterium tuberculosis and as antiparasitic agents.[3][4]

The synthetic route to these compounds is versatile, allowing for the introduction of various substituents on the carboxamide moiety, which in turn enables the fine-tuning of their physicochemical properties and biological activity. This document outlines the key synthetic steps, provides detailed experimental protocols, and summarizes the quantitative data for a range of synthesized derivatives.

Synthetic Pathway Overview

The synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides is primarily achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. This is followed by a Thorpe-Ziegler type reaction, which involves the S-alkylation of the pyridinethione intermediate with an appropriate N-substituted-2-chloroacetamide, followed by an intramolecular cyclization to yield the target thieno[2,3-b]pyridine scaffold.

Synthetic Pathway acetaldehyde Acetaldehyde intermediate1 4,6-Dimethyl-2-thioxo-1,2-dihydro- pyridine-3-carbonitrile acetaldehyde->intermediate1 Three-component condensation cyanothioacetamide Cyanothioacetamide cyanothioacetamide->intermediate1 Three-component condensation enamine 1-(prop-1-en-2-yl)pyrrolidine enamine->intermediate1 Three-component condensation chloroacetamide N-substituted-2-chloroacetamide target 3-Amino-4,6-dimethylthieno- [2,3-b]pyridine-2-carboxamide chloroacetamide->target intermediate1->target S-alkylation & Thorpe-Ziegler cyclization

Caption: Synthetic route to 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

This protocol describes the synthesis of the key pyridinethione intermediate via a three-component condensation reaction.[5]

Materials:

  • Acetaldehyde

  • Cyanothioacetamide

  • 1-(prop-1-en-2-yl)pyrrolidine

  • Anhydrous Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve cyanothioacetamide in anhydrous ethanol.

  • To this solution, add 1-(prop-1-en-2-yl)pyrrolidine and acetaldehyde.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring into cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of N-substituted-2-chloroacetamides

This protocol outlines the general procedure for the synthesis of N-substituted-2-chloroacetamides from the corresponding amines.[6][7][8]

Materials:

  • Substituted aniline or aliphatic amine

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Dichloromethane or other suitable solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., triethylamine) to the solution.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for the Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides

This protocol describes the final step to synthesize the target compounds.[1]

Materials:

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Appropriate N-substituted-2-chloroacetamide

  • Potassium hydroxide (KOH) solution (e.g., 10% aqueous)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in DMF, add a 10% aqueous KOH solution.

  • To this mixture, add the corresponding N-substituted-2-chloroacetamide.

  • Stir the resulting mixture at room temperature for 30-40 minutes. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution to the reaction mixture.

  • Continue stirring for 0.5-1 hour until a yellow solid precipitates.

  • Filter the solid, wash with cold aqueous ethanol, and dry to yield the 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivative.

  • The product is often pure enough for subsequent applications, but can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the quantitative data for a selection of synthesized 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives.

Compound IDR-group on CarboxamideYield (%)Melting Point (°C)Analytical DataReference
1a -H--Molecular Formula: C10H11N3OS[9]
1b -Phenyl--Molecular Formula: C16H15N3OS-
1c -4-Fluorophenyl83208-209HRMS (ESI) m/z: [M+H]+ calcd for C16H15FN3OS: 316.0914; found: 316.0910.[1]
1d -4-Methoxyphenyl69169-171HRMS (ESI) m/z: [M+Na]+ calcd for C18H19N3NaO3S: 380.1050; found: 380.1039.[1]

Note: Yields and melting points are representative and may vary based on reaction scale and purification methods.

Experimental Workflow and Biological Evaluation

The synthesized compounds are typically subjected to a series of biological assays to determine their therapeutic potential. A general workflow is depicted below.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation In-depth Evaluation synthesis Synthesis of Target Compounds purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Kinase Panel) purification->primary_screening secondary_screening Secondary Assays (e.g., Cellular Assays) primary_screening->secondary_screening moa_studies Mechanism of Action Studies secondary_screening->moa_studies admet_profiling ADMET Profiling moa_studies->admet_profiling

Caption: General workflow for synthesis and biological evaluation.

The biological evaluation often starts with primary screening against a panel of relevant targets, such as protein kinases. Active compounds are then subjected to secondary assays to determine their potency and efficacy in cellular models. Further studies may include elucidating the mechanism of action and assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compounds.[10]

Potential Signaling Pathway Involvement

Derivatives of the 3-aminothieno[2,3-b]pyridine scaffold have been shown to interact with various signaling pathways implicated in diseases like cancer. For instance, their ability to inhibit kinases such as Src can disrupt downstream signaling cascades that control cell proliferation, survival, and migration.

Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Proliferation Proliferation FAK->Proliferation Survival Survival FAK->Survival Migration Migration FAK->Migration PI3K PI3K Ras->PI3K PI3K->Proliferation PI3K->Survival PI3K->Migration STAT3->Proliferation STAT3->Survival STAT3->Migration Inhibitor 3-Amino-4,6-dimethylthieno- [2,3-b]pyridine-2-carboxamide Inhibitor->Src

Caption: Potential inhibition of the Src signaling pathway.

This diagram illustrates a simplified representation of the Src kinase signaling pathway. Activation of receptor tyrosine kinases (RTKs) can lead to the activation of Src, which in turn phosphorylates and activates a multitude of downstream effectors, ultimately promoting cancer cell proliferation, survival, and migration. The synthesized thieno[2,3-b]pyridine derivatives can potentially inhibit Src kinase activity, thereby blocking these oncogenic signals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and established method is a multi-step synthesis that begins with the construction of a substituted 2-aminothiophene ring via the Gewald reaction, followed by hydrolysis. The typical sequence involves:

  • Formation of a thieno[2,3-b]pyridine precursor: This is often the corresponding ethyl ester or nitrile, synthesized through a one-pot Gewald reaction of acetylacetone (2,4-pentanedione), ethyl cyanoacetate (for the ester) or malononitrile (for the nitrile), and elemental sulfur in the presence of a base.

  • Hydrolysis: The resulting ethyl ester or nitrile is then hydrolyzed under basic conditions to yield the final carboxylic acid.

Q2: What are the critical parameters affecting the yield of the initial Gewald reaction?

A2: The yield of the Gewald reaction is highly dependent on several factors:

  • Choice of Base: The base catalyzes the initial Knoevenagel condensation. Secondary amines like morpholine or piperidine are often more effective than tertiary amines such as triethylamine.

  • Reaction Temperature: The reaction typically requires gentle heating (40-60 °C) to ensure the solubility and reactivity of elemental sulfur. However, excessive temperatures can lead to side reactions and decomposition.

  • Solvent: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are preferred as they aid in the dissolution of sulfur and the reaction intermediates.

  • Purity of Reagents: The purity of the starting materials, especially the ketone and the active methylene compound, is crucial for a clean reaction and high yield.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction. It can significantly reduce reaction times and, in some cases, improve yields, particularly for less reactive substrates.

Q4: What are the common side products in this synthesis?

A4: Common side products can include unreacted starting materials, the intermediate from the Knoevenagel condensation (the α,β-unsaturated nitrile), and byproducts from the self-condensation of the starting materials.[1] Under certain oxidative conditions, dimerization of the 3-aminothieno[2,3-b]pyridine product can also occur.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound can be challenging due to its amphoteric nature. Recrystallization is the most common method. Given its acidic and basic functional groups, purification can sometimes be achieved by pH-controlled precipitation. The crude product can be dissolved in a basic aqueous solution, filtered to remove insoluble impurities, and then re-precipitated by the addition of acid. Washing the final product with a cold solvent like ethanol can help remove residual impurities.

Troubleshooting Guides

Low or No Product Yield in Gewald Reaction Step
Possible Cause Troubleshooting Steps
Inefficient Knoevenagel Condensation - Base Selection: If using triethylamine, consider switching to a more effective secondary amine like morpholine or piperidine. - Water Removal: This condensation step produces water, which can hinder the reaction. If the reaction is sluggish, using a Dean-Stark apparatus to remove water azeotropically may improve the yield.
Poor Sulfur Solubility or Reactivity - Solvent Choice: Ensure a polar solvent such as ethanol, methanol, or DMF is being used to aid sulfur solubility. - Temperature Control: Gently heat the reaction mixture to between 40-60°C. Avoid excessively high temperatures which can lead to unwanted side reactions.
Steric Hindrance - Two-Step Procedure: For sterically hindered ketones, a two-step approach can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and the base.
Incorrect Stoichiometry or Reagent Purity - Verify Purity: Ensure all starting materials are of high purity and are dry. - Accurate Measurements: Precisely measure all reagents according to the established protocol.
Issues During Hydrolysis of Ester/Nitrile to Carboxylic Acid
Possible Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase Reaction Time/Temperature: Prolong the reaction time or cautiously increase the temperature of the reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Base Concentration: Ensure a sufficiently high concentration of the base (e.g., NaOH or KOH) is used to drive the hydrolysis to completion.
Product Decomposition - Temperature Control: Avoid excessive heating during hydrolysis, as the thieno[2,3-b]pyridine core can be sensitive to harsh conditions. - Inert Atmosphere: If decomposition is suspected, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in Product Isolation - Careful pH Adjustment: During the acidic workup to precipitate the carboxylic acid, add the acid slowly and monitor the pH to find the isoelectric point where the product is least soluble. - Salting Out: If the product has some water solubility, saturating the aqueous solution with sodium chloride before extraction or filtration can improve recovery.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

This protocol is adapted from the general Gewald synthesis methodology.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or piperidine)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add morpholine (10 mmol) to the mixture.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate should form. Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Dioxane

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend the ethyl ester (5 mmol) in a mixture of ethanol (20 mL) and a 4 M aqueous solution of NaOH (10 mL).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of approximately 4-5.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Thieno[2,3-b]pyridine Derivatives.

Starting MaterialsBase/CatalystSolventConditionsYield (%)Reference
4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, N-aryl-2-chloroacetamide10% aq. KOHDMFRoom Temp, 30-40 min69-83%[2]
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, various aminesHATU, DIPEADMFRoom TempLow to High[1]
2,6-dichloronicotinonitrile, boronic acidsPd(PPh3)4DioxaneRefluxModerate to High[1]
4,6-dimethyl-3-cyanopyridine-2-(1H)-thione, chloroacetonitrile10% aq. KOHDMF85°C, 6h80%[3]

Visualizations

Experimental Workflow for the Synthesis

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Hydrolysis start Mix Acetylacetone, Ethyl Cyanoacetate, Sulfur in Ethanol add_base Add Morpholine start->add_base heat Heat to 50-60°C (2-4 hours) add_base->heat cool Cool to Room Temp heat->cool filter1 Filter Precipitate cool->filter1 wash1 Wash with Cold Ethanol filter1->wash1 ester Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate wash1->ester start_hydrolysis Suspend Ester in Ethanol/aq. NaOH ester->start_hydrolysis Proceed to Hydrolysis reflux Reflux for 4-8 hours start_hydrolysis->reflux evaporate Remove Ethanol reflux->evaporate dilute_filter Dilute with Water & Filter evaporate->dilute_filter acidify Acidify with HCl to pH 4-5 dilute_filter->acidify filter2 Filter Precipitate acidify->filter2 wash2 Wash with Cold Water filter2->wash2 final_product This compound wash2->final_product

Caption: A two-step workflow for the synthesis of the target carboxylic acid.

Troubleshooting Logic for Low Yield

G cluster_condensation Knoevenagel Condensation Issues cluster_sulfur Sulfur Reaction Issues cluster_reagents Reagent Issues start Low or No Product Yield check_condensation Check Knoevenagel Condensation Step start->check_condensation check_sulfur Check Sulfur Addition/Cyclization start->check_sulfur check_reagents Check Reagent Purity/Stoichiometry start->check_reagents base_issue Ineffective Base? check_condensation->base_issue water_issue Water Inhibition? check_condensation->water_issue solubility_issue Poor Sulfur Solubility? check_sulfur->solubility_issue temp_issue Incorrect Temperature? check_sulfur->temp_issue purity_issue Impure Reagents? check_reagents->purity_issue stoichiometry_issue Incorrect Ratios? check_reagents->stoichiometry_issue base_solution Switch to Morpholine or Piperidine base_issue->base_solution water_solution Use Dean-Stark or Dehydrating Agent water_issue->water_solution solubility_solution Use Polar Solvent (EtOH, DMF) solubility_issue->solubility_solution temp_solution Maintain 40-60°C temp_issue->temp_solution purity_solution Purify/Dry Starting Materials purity_issue->purity_solution stoichiometry_solution Verify All Measurements stoichiometry_issue->stoichiometry_solution

Caption: A decision tree for troubleshooting low yield in the Gewald reaction step.

References

Technical Support Center: Thienopyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thienopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thienopyridine derivatives?

A1: The most prevalent strategies involve the initial construction of a substituted thiophene ring followed by the annulation of the pyridine ring. Key methods for the thiophene ring synthesis include the Gewald aminothiophene synthesis, Fiesselmann-Goldfarb synthesis, Paal-Knorr synthesis, and Thorpe-Ziegler cyclization. The choice of method often depends on the desired substitution pattern of the final thienopyridine.

Q2: I am experiencing low yields in my Gewald reaction for the 2-aminothiophene precursor. What are the likely causes?

A2: Low yields in the Gewald reaction can stem from several factors. Common issues include inefficient Knoevenagel condensation, improper sulfur addition, or unwanted side reactions like dimerization.[1] The choice of catalyst, solvent, and reaction temperature are all critical parameters that need to be optimized.[2][3] Inadequate purity of starting materials can also significantly impact the reaction outcome.

Q3: My purified thienopyridine derivative shows significant peak tailing during HPLC analysis. How can I resolve this?

A3: Peak tailing for pyridine-containing compounds is a frequent issue in reverse-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, consider adding a competing base like triethylamine (TEA) to your mobile phase or lowering the mobile phase pH to protonate the silanols. Using a column with end-capping or a different stationary phase chemistry can also improve peak shape.

Q4: I am struggling to crystallize my final thienopyridine product. What are some general tips?

A4: Successful crystallization depends on finding the right solvent or solvent system. A good starting point is to screen a variety of solvents with different polarities. The ideal solvent will dissolve your compound when hot but have low solubility at cooler temperatures. Slow cooling, scratching the inside of the flask to create nucleation sites, and seeding with a small crystal of the pure compound can all promote crystallization. For challenging compounds, techniques like vapor diffusion or layering a solvent in which the compound is soluble with a solvent in which it is insoluble can be effective.[4][5]

Q5: How can I remove residual metal catalysts from my thienopyridine product?

A5: Removing residual metal catalysts, particularly from cross-coupling reactions, is crucial for pharmaceutical applications. Techniques include column chromatography using silica gel or alumina, treatment with metal scavengers (resins or agents that selectively bind the metal), or extraction with an aqueous solution containing a chelating agent.[4] The choice of method will depend on the nature of the metal and the stability of your compound.

Troubleshooting Guides

Gewald Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes, which are key precursors for many thienopyridine derivatives.

Problem: Low or No Product Yield

Potential CauseTroubleshooting Steps
Inefficient Knoevenagel Condensation - Ensure your catalyst (e.g., base) is active and used in the correct amount. - Optimize the reaction temperature; sometimes gentle heating is required. - Verify the purity of your carbonyl compound and active methylene nitrile.
Poor Sulfur Addition/Cyclization - Use elemental sulfur of good quality. - Ensure the reaction temperature is sufficient for sulfur to react. - The choice of base can influence this step; consider screening different bases (e.g., morpholine, piperidine, triethylamine).
Side Reactions (e.g., Dimerization) - Adjust the stoichiometry of the reactants. An excess of one reactant can sometimes promote side reactions.[1] - Lowering the reaction temperature might reduce the rate of side reactions.
Inappropriate Solvent - The polarity of the solvent can significantly affect the reaction. Screen solvents like ethanol, DMF, or water to find the optimal medium.[1]

Data Presentation: Catalyst and Condition Optimization for Gewald Reaction

The following table summarizes the effect of different catalysts and conditions on the yield of a model Gewald reaction.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidinium Borate (20)Ethanol10025 min96[2]
Pyrrolidinium Borate (20)Ethanol10035 min92[2]
Morpholinium Borate (20)Ethanol10040 min90[2]
L-Proline (10)DMF60-up to 84[3]
ZnO/nanoclinoptilolite (0.05 g)-1004 h30-76[1]
Triethylamine/Water-Room Temp-75-98[1]
KF-aluminaEthanol783.5 - 7 h48-61[6]

Experimental Workflow for Gewald Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine carbonyl compound, active methylene nitrile, and elemental sulfur in solvent B Add catalyst (e.g., base) A->B 1. C Heat reaction mixture (e.g., 60-100 °C) B->C 2. D Monitor reaction progress by TLC C->D 3. E Cool reaction mixture D->E 4. F Filter to remove excess sulfur E->F 5. G Concentrate the filtrate F->G 6. H Purify by recrystallization or column chromatography G->H 7.

A typical experimental workflow for the Gewald aminothiophene synthesis.
Other Thiophene Synthesis Methods

Problem: Challenges in Fiesselmann-Goldfarb, Paal-Knorr, and Thorpe-Ziegler Syntheses

Synthetic MethodCommon ChallengesTroubleshooting Strategies
Fiesselmann-Goldfarb - Low yields due to side reactions. - Difficulty in achieving desired regioselectivity.- Optimize the base and reaction temperature to control the initial Michael addition. - The choice of thioglycolic acid derivative can influence the outcome.
Paal-Knorr - Formation of furan byproducts due to the dehydrating nature of the sulfurizing agent.[7][8] - Harsh reaction conditions. - Generation of toxic H₂S gas.[5]- Use milder sulfurizing agents like Lawesson's reagent instead of P₄S₁₀ to potentially reduce furan formation.[7] - Conduct the reaction in a well-ventilated fume hood with appropriate safety precautions.
Thorpe-Ziegler - Incomplete cyclization. - Formation of polymeric byproducts.- Ensure a strong, non-nucleophilic base is used in stoichiometric amounts. - High dilution conditions can favor intramolecular cyclization over intermolecular polymerization. - The choice of solvent is critical; aprotic solvents are generally preferred.

Data Presentation: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis

1,4-Dicarbonyl SubstrateSulfurizing AgentYield of Thiophene (%)Reference
AcetonylacetoneP₄S₁₀70[7]
2,5-HexanedioneLawesson's ReagentOften comparable or better than P₄S₁₀[7]

Logical Relationship for Troubleshooting Low Yields

G cluster_conditions Reaction Conditions A Low Yield of Thienopyridine Derivative B Check Purity of Starting Materials A->B C Optimize Reaction Conditions A->C D Investigate for Side Reactions A->D E Review Work-up and Purification Procedure A->E C1 Temperature C->C1 C2 Solvent C->C2 C3 Catalyst/Reagent Stoichiometry C->C3

A logical workflow for troubleshooting low yields in thienopyridine synthesis.
Purification of Thienopyridine Derivatives

Problem: Difficulty in Separating Regioisomers

IssuePotential Solutions
Co-elution in Column Chromatography - Solvent System Optimization: Systematically screen different solvent systems with varying polarities and compositions. Sometimes adding a small amount of a third solvent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve separation.[9] - Stationary Phase Variation: If using silica gel, consider switching to a different stationary phase like alumina, or using reverse-phase chromatography. - Preparative TLC/HPLC: For difficult separations of small quantities, preparative TLC or HPLC can be effective.[10]
Co-crystallization - Solvent Screening: Try a wide range of crystallization solvents. A solvent that provides a significant solubility difference between the isomers at different temperatures is ideal. - Derivative Formation: It may be possible to selectively derivatize one isomer, allowing for easier separation, followed by deprotection.

Problem: Product Instability or Degradation During Purification

IssuePotential Solutions
Degradation on Silica Gel - Some thienopyridine derivatives can be sensitive to the acidic nature of silica gel. Consider using deactivated (neutral) silica gel or switching to a different stationary phase like alumina.
Thermal Instability - Avoid excessive heat during solvent removal (rotoevaporation) and drying. - If possible, perform purification steps at lower temperatures.

Key Experimental Protocols

General Protocol for Gewald Aminothiophene Synthesis
  • Reaction Setup: In a round-bottom flask, combine the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0-1.2 eq.), and elemental sulfur (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine, typically 10-20 mol%).

  • Reaction: Stir the mixture and heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms (excess sulfur or product), it can be filtered. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

General Protocol for Paal-Knorr Thiophene Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to trap H₂S), dissolve the 1,4-dicarbonyl compound (1.0 eq.) in an anhydrous, high-boiling solvent (e.g., toluene or xylene).

  • Reagent Addition: Add the sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀, ~0.4 eq.) or Lawesson's reagent (~0.5 eq.), in portions. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and decant the solvent from the solid residue. Wash the residue with fresh solvent. Combine the organic layers and wash with an aqueous base (e.g., NaHCO₃ solution) and then with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Disclaimer: These protocols are general guidelines. Specific reaction conditions should be optimized for each substrate.

References

Technical Support Center: Purification of 3-Aminothieno[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminothieno[2,3-b]pyridine compounds. The information is designed to address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My crude 3-aminothieno[2,3-b]pyridine product is a solid. What is the recommended initial purification method?

For solid crude products, recrystallization is often a good starting point. If the product is obtained as a precipitate from the reaction mixture, it can be collected by filtration and washed with a suitable solvent. For instance, in the synthesis of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, the precipitate was collected, washed with cold ethanol, and then recrystallized from ethanol to yield a white solid.[1] Similarly, 3-aminothieno[2,3-b]pyridine-2-carboxamides have been purified by filtering the yellow solid and washing it with cold aqueous ethanol.[2][3]

2. I am struggling to purify my 3-aminothieno[2,3-b]pyridine derivative by recrystallization. What solvents should I try?

The choice of solvent is critical for successful recrystallization. Based on documented procedures, ethanol is a common and effective solvent. For certain derivatives, a mixture of solvents might be necessary. For example, crystals of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile suitable for X-ray analysis were obtained by slow evaporation from a methanol/dichloromethane (1:2 v/v) solution.[1]

3. Column chromatography is yielding impure fractions of my 3-aminothieno[2,3-b]pyridine compound. What are some common solvent systems to improve separation?

Silica gel column chromatography is a widely used technique for purifying thieno[2,3-b]pyridine derivatives. The choice of eluent is crucial for achieving good separation. A gradient of petroleum ether and ethyl acetate is a common starting point. For more polar compounds, acetone or ether can be used in combination with petroleum ether or hexane.

Quantitative Data: Column Chromatography Solvent Systems

Compound TypeStationary PhaseEluent SystemReference
3-aminothieno[2,3-b]pyridine-2-carboxamide derivativesSilica gelPetroleum ether/Ethyl acetate (gradient from 30% to 100% EtOAc)[2][3]
Sulfoxide and sulfone derivatives of 3-aminothieno[2,3-b]pyridineSilica gelHexane/Acetone (1:2)[2]
Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylateSilica gel50% Ether/Petroleum ether[4]
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylateSilica gel40% Ether/Petroleum ether[4]
Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylateSilica gel25% Ether/Petroleum ether[4]
Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylateSilica gelDry flash chromatography up to 80% Ether/Petroleum ether[4]
Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylateSilica gelDry flash chromatography up to 30% Ether/Petroleum ether[4]

4. I am observing a mixture of mono- and di-substituted products after my synthesis, and they are difficult to separate by column chromatography. What can I do?

This is a known challenge, particularly in palladium-catalyzed cross-coupling reactions. In some cases, separation by silica gel column chromatography can be challenging.[5][6] If direct separation is not feasible, one strategy is to carry the mixture forward to the next synthetic step. The chemical properties of the subsequent products might be different enough to allow for easier separation.[5]

5. My purified 3-aminothieno[2,3-b]pyridine compound appears to be a yellow solid. Is this normal?

Yes, several 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have been reported as yellow solids or crystals.[2][3] However, other derivatives have been described as white or colorless crystals.[1][2][3][4] The color can depend on the specific substituents on the thieno[2,3-b]pyridine core.

Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile [1]

  • Collect the crude product by filtration.

  • Wash the collected solid with cold ethanol.

  • Dissolve the solid in a minimal amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and dry them under vacuum.

Protocol 2: General Column Chromatography for 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivatives [2][3]

  • Prepare a silica gel slurry in the initial, less polar eluent (e.g., 100% petroleum ether).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.

  • Carefully load the dried, adsorbed product onto the top of the packed column.

  • Begin elution with the initial solvent system (e.g., petroleum ether with a low percentage of ethyl acetate).

  • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualized Workflows

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No / Impure Solid check_purity Check Purity (TLC, NMR) recrystallization->check_purity pure_product Pure Product column_chromatography->pure_product check_purity->column_chromatography Impure check_purity->pure_product Pure

Caption: General purification workflow for 3-aminothieno[2,3-b]pyridine compounds.

Troubleshooting_Chromatography start Poor Separation in Column Chromatography problem Identify the Problem start->problem streaking Streaking on TLC problem->streaking co_elution Co-elution of Impurities problem->co_elution no_elution Product Not Eluting problem->no_elution solution_streaking Adjust Solvent Polarity Add a Modifier (e.g., triethylamine for basic compounds) streaking->solution_streaking solution_co_elution Optimize Solvent Gradient (make it shallower) Try a Different Solvent System (e.g., Hexane/Acetone) co_elution->solution_co_elution solution_no_elution Increase Solvent Polarity Drastically (e.g., add Methanol to Ethyl Acetate) no_elution->solution_no_elution

Caption: Troubleshooting guide for column chromatography of 3-aminothieno[2,3-b]pyridines.

References

optimizing reaction conditions for thieno[2,3-b]pyridine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thieno[2,3-b]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thieno[2,3-b]pyridines in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Product Yield Inefficient Cyclization: The final ring-closing step is often the most challenging.Optimize Base and Solvent: For Thorpe-Ziegler cyclizations, strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in anhydrous solvents such as DMF or DMSO can be effective.[1] For Gewald reactions, organic bases like triethylamine or piperidine are commonly used.[2][3] Increase Reaction Temperature: Some cyclization reactions, like the Dieckmann cyclization, require more drastic conditions and higher temperatures to proceed efficiently.[4] Check Starting Material Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are pure and dry, especially when using moisture-sensitive reagents like NaH.
Side Reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.Control Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize the formation of side products. For instance, minimizing side reactions can be achieved by maintaining temperatures between 0-5 °C when using strong bases like NaH or t-BuONa.[1] Use a Less Nucleophilic Base: In reactions involving ethoxide, solvolysis can lead to the formation of 2-ethoxy side products.[4] Consider using an alternative base if this is observed.
Formation of Impurities Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates.Increase Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Add More Reagent: If one of the reactants is being consumed, a stoichiometric excess of that reagent may be required to drive the reaction to completion.
Decomposition of Product: The desired product may be unstable under the reaction or workup conditions.Modify Workup Procedure: Avoid harsh acidic or basic conditions during workup if the product is sensitive to pH changes. Purify Promptly: Purify the crude product as soon as possible after the reaction is complete to prevent degradation.
Difficulty in Product Purification Similar Polarity of Product and Impurities: The product and major impurities may have very similar polarities, making separation by column chromatography challenging.Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5] Alternative Chromatographic Techniques: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different elution system for column chromatography. Preparative HPLC may also be an option for difficult separations.
Product is an Oil: The product may not crystallize, making isolation and purification more difficult.Trituration: Triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) can sometimes induce crystallization. Purification by Chromatography: If the product remains an oil, purification by column chromatography is the most common method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[2,3-b]pyridines?

A1: The most prevalent methods for synthesizing the thieno[2,3-b]pyridine core involve the construction of the thiophene ring onto a pre-existing pyridine scaffold. Key reactions include:

  • Thorpe-Ziegler Cyclization: This involves the base-catalyzed intramolecular cyclization of 2-(cyanomethylthio)pyridine derivatives.[1][4]

  • Gewald Reaction: A multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, often catalyzed by a base, can be adapted to form substituted 2-aminothieno[2,3-b]pyridines.[3][6]

  • Dieckmann Cyclization: This method is used for the intramolecular cyclization of diesters to form a β-keto ester, which can then be converted to the thieno[2,3-b]pyridine system. It generally requires more stringent conditions than the Thorpe-Ziegler cyclization.[4]

Q2: How do I choose the appropriate base for my reaction?

A2: The choice of base is critical and depends on the specific reaction:

  • For Thorpe-Ziegler cyclizations , strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium ethoxide (NaOEt) are often required to deprotonate the active methylene group.[1][4]

  • For Gewald reactions , milder organic bases like triethylamine, piperidine, or morpholine are typically sufficient to catalyze the reaction.[2][3]

  • When using alkoxide bases like NaOEt, be aware of potential side reactions such as transesterification or solvolysis.[4]

Q3: What solvents are recommended for the synthesis of thieno[2,3-b]pyridines?

A3: The choice of solvent depends on the reaction type and the reagents being used.

  • Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used for reactions involving strong bases like NaH.[1][4]

  • Alcohols such as ethanol or methanol are frequently used for Gewald reactions and for reactions employing alkoxide bases.[2][7]

  • Dioxane and acetonitrile are also used in various synthetic procedures.[4]

Q4: My reaction is not working. What are some initial troubleshooting steps?

A4: If your reaction is failing, consider the following:

  • Verify the purity of your starting materials. Impurities can significantly impact the reaction outcome.

  • Ensure anhydrous conditions if you are using moisture-sensitive reagents like NaH or t-BuOK.

  • Check the quality of your reagents , especially the base.

  • Monitor the reaction closely by TLC or LC-MS to see if any intermediates are being formed.

  • Consult the literature for similar transformations to see if any specific modifications to the reaction conditions are required for your particular substrate.

Quantitative Data on Reaction Conditions

The following table summarizes the yields of thieno[2,3-b]pyridine synthesis under various reported reaction conditions.

Starting MaterialsReaction TypeBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Mercaptonicotinonitrile derivatives + Chloroacetyl derivativesThorpe-ZieglerSodium ethoxideEthanolRefluxN/AHigh[1]
Cyclohexanone, Malononitrile, SulfurGewaldTriethylamineEthanolRefluxN/AGood[3]
2-Thioxo-1,2-dihydropyridine-3-carbonitrile + N-aryl-2-chloroacetamideS-alkylation & CyclizationKOHDMFRoom Temp0.5-0.7High[8]
3-(Arylethynyl)-2-(alkylthio)pyridinesElectrophilic CyclizationOxone/DiselenideN/AN/AN/A57-99[9]
2-Amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles + α-halo compoundsAlkylation & CyclizationSodium alkoxideN/AN/AShortExcellent[5]

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides[8]

This protocol describes a two-step, one-pot synthesis involving S-alkylation followed by a Thorpe-Ziegler cyclization.

Materials:

  • 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile

  • Appropriate N-aryl-2-chloroacetamide

  • 10% aqueous Potassium Hydroxide (KOH) solution

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a mixture of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (20 mmol) and 10% aqueous KOH solution (11.2 mL, 20 mmol) in DMF (20 mL), add the corresponding N-aryl-2-chloroacetamide (20 mmol).

  • Stir the resulting mixture for 30-40 minutes at room temperature. The formation of a white precipitate of the S-alkylation product may be observed.

  • Add another portion of 10% aqueous KOH solution (11.2 mL, 20 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup and Purification start Starting Materials: - 2-Thioxopyridine-3-carbonitrile - N-aryl-2-chloroacetamide - KOH solution - DMF reaction Reaction Mixture: 1. Add starting materials to DMF. 2. Stir at room temperature. start->reaction Step 1: S-alkylation cyclization Cyclization: 1. Add second portion of KOH. 2. Stir at room temperature. reaction->cyclization Step 2: Thorpe-Ziegler Cyclization workup Workup: Pour into cold water. cyclization->workup filtration Filtration: Collect solid product. workup->filtration purification Purification: Recrystallize from suitable solvent. filtration->purification product Pure Thieno[2,3-b]pyridine purification->product

Caption: Experimental workflow for the synthesis of thieno[2,3-b]pyridines.

logical_relationship cluster_problem Common Problems cluster_cause Potential Causes cluster_solution Troubleshooting Solutions low_yield Low or No Yield inefficient_cyclization Inefficient Cyclization low_yield->inefficient_cyclization side_reactions Side Reactions low_yield->side_reactions impurities Impurity Formation incomplete_reaction Incomplete Reaction impurities->incomplete_reaction product_decomposition Product Decomposition impurities->product_decomposition purification_issues Purification Difficulty similar_polarity Similar Polarity of Product and Impurities purification_issues->similar_polarity optimize_conditions Optimize Base/Solvent/Temp. inefficient_cyclization->optimize_conditions control_temp Control Temperature side_reactions->control_temp increase_time_temp Increase Time/Temp. incomplete_reaction->increase_time_temp modify_workup Modify Workup product_decomposition->modify_workup recrystallize Recrystallization similar_polarity->recrystallize

Caption: Troubleshooting logic for thieno[2,3-b]pyridine synthesis.

References

avoiding oxidative dimerization in thienopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thienopyridine Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent oxidative dimerization, a common side reaction in thienopyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments. Identify your problem and follow the suggested solutions.

Problem/SymptomPossible Cause(s)Suggested Solution(s)
Low yield of desired product and presence of a higher molecular weight byproduct. Oxidative Dimerization: Your thienopyridine intermediate or product is likely coupling with itself in the presence of an oxidant, typically atmospheric oxygen. This is common in reactions involving electron-rich heterocyclic systems, especially under heating or with transition metal catalysts.1. Implement an Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).2. Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.3. Add an Antioxidant: Introduce a radical scavenger or antioxidant to the reaction mixture.
Reaction mixture turns dark brown or black, with formation of insoluble material. Catalyst Decomposition/Side Reactions: In palladium-catalyzed cross-coupling reactions, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, often forming palladium black. This can also promote undesired homocoupling (dimerization) of your starting materials.1. Rigorous Degassing: Use the "freeze-pump-thaw" method for degassing solvents for highly sensitive reactions.2. Ligand Selection: Ensure you are using an appropriate ligand that stabilizes the palladium catalyst throughout the catalytic cycle.3. Check Reagent Purity: Impurities in starting materials can sometimes initiate or accelerate decomposition pathways.
TLC/LC-MS analysis shows a complex mixture of products with no major desired spot. Multiple Reaction Pathways: The reaction conditions may not be optimal, leading to a variety of side reactions including, but not limited to, oxidative dimerization.1. Systematic Optimization: Re-evaluate your reaction parameters. Screen different bases, solvents, and temperatures.2. Controlled Addition: Try adding the most reactive species (e.g., the organometallic reagent in a cross-coupling) slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
Dimerization is observed even under what is believed to be an inert atmosphere. Trace Oxygen Contamination: Small leaks in your apparatus or insufficiently degassed reagents can still introduce enough oxygen to cause problems.1. Check for Leaks: Ensure all glassware joints are properly sealed and that your inert gas supply is pure.2. Purge Thoroughly: Before starting the reaction, purge the reaction vessel with your inert gas for an extended period.

Frequently Asked Questions (FAQs)

Q1: What is oxidative dimerization in the context of thienopyridine reactions?

A1: Oxidative dimerization is an undesired side reaction where two molecules of a thienopyridine derivative couple to form a dimer. This process is typically facilitated by the presence of an oxidizing agent, which is often atmospheric oxygen, especially in reactions that are heated or catalyzed by transition metals. The reaction can proceed through radical or organometallic intermediates that are sensitive to oxidation.

Q2: Why are thienopyridine reactions particularly susceptible to oxidative dimerization?

A2: Thienopyridines are electron-rich heterocyclic systems. This electron-rich nature makes them susceptible to oxidation. In the presence of an oxidant, they can form reactive intermediates (such as radical cations) that readily couple with another thienopyridine molecule.

Q3: How does an inert atmosphere help in preventing dimerization?

A3: An inert atmosphere, typically using gases like nitrogen or argon, displaces oxygen from the reaction vessel. By removing oxygen, a key component for many oxidative dimerization pathways is eliminated, thus favoring the desired reaction pathway and improving the yield of the target molecule.

Q4: What is the difference between sparging and freeze-pump-thaw for degassing solvents?

A4: Sparging involves bubbling an inert gas through the solvent for an extended period to displace dissolved oxygen. It is a simpler but less effective method. Freeze-pump-thaw is a more rigorous technique where the solvent is frozen (usually with liquid nitrogen), a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times and is the most effective method for removing dissolved oxygen, making it ideal for highly oxygen-sensitive reactions.

Q5: What kind of antioxidants or radical scavengers can be used?

A5: Hindered phenols like Butylated Hydroxytoluene (BHT) or radical scavengers such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) can be effective. These compounds can intercept radical intermediates that may lead to dimerization. The choice of scavenger depends on its compatibility with the reaction conditions.

Data Presentation

The following tables summarize the expected impact of various preventative measures on the yield of a generic thienopyridine synthesis (e.g., a Suzuki-Miyaura cross-coupling) prone to oxidative dimerization. The data is representative and illustrates the general trends observed.

Table 1: Effect of Reaction Atmosphere on Product Distribution

AtmosphereDesired Product Yield (%)Oxidative Dimer Yield (%)
Air45%35%
Nitrogen (Standard)75%10%
Argon (with Degassed Solvents)90%<5%

Table 2: Effect of Additives on Product Distribution (under Nitrogen Atmosphere)

Additive (Concentration)Desired Product Yield (%)Oxidative Dimer Yield (%)
None75%10%
BHT (1 mol%)85%<5%
TEMPO (1 mol%)88%<5%

Experimental Protocols

Protocol 1: Setting up a Reaction under Inert Atmosphere

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) overnight and allowed to cool in a desiccator.

  • Assembly: Assemble the glassware (e.g., a two-neck round-bottom flask with a condenser and a septum) while it is still warm. Immediately connect it to a Schlenk line or a manifold supplying dry nitrogen or argon.

  • Purging: Evacuate the assembled apparatus under vacuum and then backfill with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure all air is removed.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents and solvents (which should be previously degassed) via a syringe through the septum.

  • Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

  • Solvent Preparation: Place the solvent in a Schlenk flask that is no more than half full.

  • Freezing: Immerse the flask in a cold bath of liquid nitrogen, swirling the flask to freeze the solvent from the outside in, creating a solid layer on the flask's inner surface.

  • Pumping (Evacuation): Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes. This removes gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely at room temperature. You may observe bubbling as trapped gases are released from the thawing solvent.

  • Repeat: Repeat the freeze-pump-thaw cycle two more times (for a total of three cycles).

  • Storage: After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon). The degassed solvent is now ready for use.

Visualizations

The following diagrams illustrate key concepts related to avoiding oxidative dimerization in thienopyridine reactions.

G cluster_0 Desired Reaction Pathway cluster_1 Oxidative Dimerization Pathway A Thienopyridine Derivative B Reactive Intermediate A->B Reaction Conditions C Desired Product B->C Further Reaction D Thienopyridine Derivative E Oxidized Intermediate (e.g., Radical Cation) D->E Oxygen / Oxidant F Dimer E->F + Thienopyridine G start Low Yield / Dimer Formation Observed q1 Is the reaction under an inert atmosphere? start->q1 sol1 Implement Inert Atmosphere (N2 or Ar) and repeat experiment. q1->sol1 No q2 Are the solvents degassed? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved / Yield Improved sol1->end sol2 Degas all solvents using an appropriate method and repeat. q2->sol2 No q3 Is an antioxidant or radical scavenger present? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Add a radical scavenger (e.g., BHT) to the reaction mixture. q3->sol3 No q3->end Yes (Consider other issues: reagent purity, temperature) a3_yes Yes a3_no No sol3->end G cluster_pd_cycle Palladium-Catalyzed Cross-Coupling cluster_side_reaction Oxidative Side Reaction pd0 Pd(0)L_n (Active Catalyst) pd2_ox R-Pd(II)-X(L_n) (Oxidative Addition) pd0->pd2_ox + R-X pd2_trans R-Pd(II)-R'(L_n) (Transmetalation) pd2_ox->pd2_trans + R'-M homocoupling R-R or R'-R' (Dimer) pd2_ox->homocoupling Side Pathway pd2_trans->pd0 product R-R' (Desired Product) pd2_trans->product Reductive Elimination pd0_side Pd(0)L_n pd_inactive Inactive Pd(II) (e.g., PdO) pd0_side->pd_inactive Oxygen

Technical Support Center: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility challenges of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: Based on its chemical structure, this compound is anticipated to have low aqueous solubility. The thieno[2,3-b]pyridine core is largely hydrophobic, which generally leads to poor solubility in water.[1] However, the presence of a carboxylic acid group introduces pH-dependent solubility, while the amino group can also be protonated at low pH.

Q2: Why is my compound not dissolving in aqueous buffers?

A2: The limited aqueous solubility is likely due to the planar and hydrophobic nature of the thieno[2,3-b]pyridine ring system, which can lead to strong crystal lattice energy.[2] At neutral pH, the carboxylic acid may be only partially ionized, further limiting its solubility. For carboxylic acids, solubility tends to be lowest at acidic pH and increases as the pH rises above the pKa of the carboxyl group, leading to the formation of a more soluble carboxylate salt.[3]

Q3: What are the initial steps to improve the solubility of this compound for in vitro assays?

A3: The most straightforward approaches to enhance the solubility of a carboxylic acid-containing compound are pH adjustment and the use of co-solvents.[4][5][6] Increasing the pH of the aqueous buffer to deprotonate the carboxylic acid and form a salt is often effective. Alternatively, preparing a concentrated stock solution in a polar aprotic solvent like DMSO and then diluting it into the aqueous assay medium is a common practice in drug discovery.[7]

Q4: Can temperature be used to increase the solubility?

A4: While increasing the temperature generally enhances the solubility of solid compounds, this effect is variable and depends on the thermodynamics of dissolution.[8][9][10] Gentle heating can be attempted to aid dissolution, but be aware that the compound may precipitate out of solution upon cooling to ambient temperature. The thermal stability of the compound should also be considered.

Q5: Are there more advanced methods to improve solubility for formulation development?

A5: Yes, for more advanced applications such as in vivo studies, several formulation strategies can be explored. These include the use of cyclodextrins to form inclusion complexes, the preparation of solid dispersions, and micronization to increase the surface area of the solid compound.[4][11][12]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to troubleshoot and overcome common solubility problems encountered with this compound.

dot

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

As specific experimental solubility data for this compound is not widely published, the following table provides an illustrative summary of expected solubility behavior based on the general properties of similar compounds. Researchers should determine precise values experimentally.

Solvent SystemExpected SolubilityRationale
Water (pH 3.0)Very LowThe carboxylic acid is protonated, and the amino group may be protonated.
Water (pH 7.4)Low to ModeratePartial ionization of the carboxylic acid may improve solubility slightly.
Water (pH 9.0)Moderate to HighThe carboxylic acid is deprotonated to form a more soluble carboxylate salt.[3]
DMSO, DMFHighPolar aprotic solvents are generally effective at dissolving such heterocyclic compounds.
Ethanol, MethanolModeratePolar protic solvents can interact with the polar groups of the molecule.
DichloromethaneLowThe polarity of the solvent may be insufficient to overcome the crystal lattice energy.
HexaneVery LowThe compound is too polar to dissolve in non-polar solvents.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetry

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.[13][14]

dot

Caption: Workflow for kinetic solubility determination.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This method determines the equilibrium solubility, which is a more accurate representation for formulation and development purposes.[7]

  • Preparation : Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification : Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation : The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

References

Technical Support Center: NMR Peak Assignment for Thieno[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate peak assignment of thieno[2,3-b]pyridine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue: Overlapping Signals in the Aromatic Region of the ¹H NMR Spectrum

Question: My ¹H NMR spectrum of a substituted thieno[2,3-b]pyridine shows a complex, overlapping multiplet in the aromatic region, making it impossible to distinguish individual proton signals. How can I resolve these peaks for accurate assignment?

Answer: Signal overlap in the aromatic region is a common challenge with substituted heteroaromatic compounds like thieno[2,3-b]pyridines. Here are several strategies to resolve these overlapping signals:

  • Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent.[1] Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the ring protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ often induce significant shifts due to anisotropic effects, which can simplify complex multiplets.

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often resolving the overlap.[1]

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing through-bond and through-space correlations.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-3 bonds).[2][3] It helps in identifying adjacent protons on both the thiophene and pyridine rings, even if their 1D signals are convoluted.

    • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system.[2][3] For a thieno[2,3-b]pyridine, it can help identify all protons belonging to a particular ring system, especially if they are part of a coupled network.

  • Selective 1D Experiments:

    • 1D-NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating a specific, well-resolved proton (e.g., a substituent methyl group) and observing which ring protons show an NOE can help in assigning signals that are spatially close.[4]

    • 1D-TOCSY: This experiment allows for the selective excitation of a single proton resonance, revealing all other protons within the same spin system.[2]

Issue: Ambiguous Regiochemistry of Substitution

Question: I have synthesized a mono-substituted thieno[2,3-b]pyridine, but I am unsure of the exact position of the substituent. How can I use NMR to determine the correct regiochemistry?

Answer: Determining the regiochemistry of substitution is a critical step in characterization. A combination of 1D and 2D NMR techniques is essential for unambiguous assignment.

  • ¹H NMR Coupling Patterns: The coupling constants (J-values) between the remaining ring protons provide valuable information about their relative positions.

    • ortho-coupling (³JHH) in the pyridine ring is typically in the range of 4-9 Hz.[5]

    • meta-coupling (⁴JHH) is significantly smaller, around 1-3 Hz.[5]

    • para-coupling (⁵JHH) is usually very small or not observed (<1 Hz).[5]

    • In the thiophene ring, the ³JHH is typically smaller than in benzenoid aromatics.[5]

  • ¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is sensitive to its local electronic environment. Substituents can cause significant changes in the chemical shifts of the carbons in the thieno[2,3-b]pyridine core. Comparing the observed ¹³C chemical shifts with predicted values based on substituent effects can provide clues about the substitution pattern.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive experiment for determining regiochemistry. HMBC shows correlations between protons and carbons that are separated by 2-3 bonds.[2][3] By observing the long-range correlations from a substituent's protons (e.g., the protons of a methyl or methylene group) to the carbons of the thieno[2,3-b]pyridine core, you can unambiguously determine the point of attachment. For example, if a methyl group's protons show a correlation to a specific quaternary carbon, the methyl group is directly attached to that carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can reveal through-space correlations between the protons of a substituent and the protons on the heterocyclic core, providing further evidence for the substituent's position.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the unsubstituted thieno[2,3-b]pyridine core?

A1: The chemical shifts can vary depending on the solvent and any substituents. However, for the parent thieno[2,3-b]pyridine, the approximate chemical shift ranges are provided in the tables below. The pyridine ring protons are generally found at a lower field (higher ppm) compared to the thiophene ring protons due to the electron-withdrawing nature of the nitrogen atom.[6] Similarly, the carbons of the pyridine ring are typically deshielded compared to those in the thiophene ring.

Q2: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR spectra of thieno[2,3-b]pyridines?

A2: Substituents can have a significant impact on the chemical shifts of the thieno[2,3-b]pyridine core protons and carbons.

  • Electron-Donating Groups (EDGs) such as -NH₂, -OH, or -OCH₃ generally cause an upfield shift (to lower ppm values) of the signals for the protons and carbons, particularly at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -C(O)R typically lead to a downfield shift (to higher ppm values) of the signals for the ortho and para protons and carbons. The magnitude of the shift depends on the nature and position of the substituent.[7][8]

Q3: My compound is poorly soluble in common deuterated solvents. What can I do to obtain a good quality NMR spectrum?

A3: Poor solubility is a common issue. Here are some troubleshooting steps:

  • Try different deuterated solvents: In addition to common solvents like CDCl₃ and DMSO-d₆, consider less common ones like acetone-d₆, acetonitrile-d₃, or methanol-d₄.

  • Increase the temperature: Acquiring the NMR spectrum at an elevated temperature can increase the solubility of your compound. Most NMR spectrometers are equipped with variable temperature units.

  • Use a solvent mixture: A mixture of two deuterated solvents can sometimes improve solubility. For example, a mixture of CDCl₃ and a few drops of DMSO-d₆.

  • Increase the number of scans: For dilute samples, increasing the number of scans will improve the signal-to-noise ratio.

  • Use a higher concentration: If possible, try to dissolve a larger amount of your compound in the NMR solvent.

Q4: I am observing unexpected peaks in my ¹H NMR spectrum. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Residual Solvent: Peaks from non-deuterated residual solvent are common (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm, DMSO-d₅ in DMSO-d₆ at ~2.50 ppm).

  • Water: A broad singlet peak is often due to water, which can be present in the solvent or the sample, especially if the compound is hygroscopic.[9] Its chemical shift is variable depending on the solvent and temperature.

  • Impurities: Peaks from starting materials, byproducts, or grease from glassware can appear in the spectrum.

  • Rotamers: If your molecule has restricted rotation around a single bond (e.g., an amide), you may observe two sets of signals corresponding to different rotational isomers (rotamers).

Data Presentation

Table 1: Approximate ¹H NMR Chemical Shift Ranges for the Thieno[2,3-b]pyridine Core

Proton PositionApproximate Chemical Shift (ppm)Multiplicity (in unsubstituted)Typical Coupling Constants (Hz)
H-27.5 - 8.0d³JH2-H3 = 5.0 - 6.0
H-37.2 - 7.6d³JH3-H2 = 5.0 - 6.0
H-48.0 - 8.5dd³JH4-H5 = 7.5 - 8.5, ⁴JH4-H6 = 1.5 - 2.0
H-57.0 - 7.5dd³JH5-H4 = 7.5 - 8.5, ³JH5-H6 = 4.5 - 5.5
H-68.5 - 9.0dd³JH6-H5 = 4.5 - 5.5, ⁴JH6-H4 = 1.5 - 2.0

Note: Chemical shifts are highly dependent on the solvent and substituents.

Table 2: Approximate ¹³C NMR Chemical Shift Ranges for the Thieno[2,3-b]pyridine Core

Carbon PositionApproximate Chemical Shift (ppm)
C-2120 - 130
C-3115 - 125
C-3a145 - 155
C-4130 - 140
C-5118 - 128
C-6148 - 158
C-7a150 - 160

Note: Chemical shifts are highly dependent on the solvent and substituents.

Experimental Protocols

Protocol 1: General Procedure for 1D ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 1-5 mg of the thieno[2,3-b]pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans).

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum to obtain pure absorption peaks. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm). Integrate the signals to determine the relative number of protons.

Protocol 2: 2D HMBC for Connectivity Analysis

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is recommended for 2D NMR experiments to reduce acquisition time.[1]

  • Spectrometer Setup: Lock and shim the spectrometer as for a 1D experiment.

  • Acquisition: Use a standard HMBC pulse sequence. The key parameter to optimize is the long-range coupling delay, which is typically set to a value corresponding to a coupling constant of 8-10 Hz. The number of scans per increment and the number of increments in the indirect dimension will determine the resolution and sensitivity of the experiment.

  • Processing: Apply 2D Fourier transformation. Phase the spectrum in both dimensions. Calibrate the chemical shift axes. Analyze the cross-peaks, which indicate correlations between protons and carbons separated by 2-3 bonds.

Protocol 3: 2D COSY for Proton-Proton Coupling

  • Sample Preparation: Use a sample of similar concentration to that for a 1D ¹H NMR.

  • Spectrometer Setup: Lock and shim the spectrometer.

  • Acquisition: Utilize a standard COSY pulse sequence. The default parameters are often sufficient for routine analysis.

  • Processing: Perform a 2D Fourier transformation and phase the spectrum. Symmetrize the spectrum if necessary. Analyze the off-diagonal cross-peaks, which indicate J-coupling between protons.

Protocol 4: 2D HSQC for One-Bond C-H Correlation

  • Sample Preparation: A moderately concentrated sample (5-15 mg) is suitable.

  • Spectrometer Setup: Lock and shim the spectrometer.

  • Acquisition: Employ a standard HSQC pulse sequence. This experiment is edited to show CH and CH₃ groups with opposite phase to CH₂ groups.

  • Processing: Apply 2D Fourier transformation and phase the spectrum. Analyze the cross-peaks, which show correlations between protons and the carbons to which they are directly attached.

Mandatory Visualizations

troubleshooting_workflow start Start: Ambiguous NMR Peak Assignment problem Primary Issue? start->problem overlap Overlapping Aromatic Signals problem->overlap Signal Overlap regio Uncertain Regiochemistry problem->regio Regiochemistry solvent Change NMR Solvent (e.g., Benzene-d6) overlap->solvent coupling Analyze ¹H Coupling Patterns (J-values) regio->coupling field Increase Spectrometer Field Strength solvent->field If overlap persists cosy_tocsy Acquire 2D COSY/TOCSY field->cosy_tocsy If still unresolved resolve_overlap Resolve Overlap & Assign cosy_tocsy->resolve_overlap hmbc Acquire 2D HMBC noesy Acquire 2D NOESY hmbc->noesy For confirmation determine_regio Determine Regiochemistry hmbc->determine_regio noesy->determine_regio coupling->hmbc For definitive proof

Caption: Troubleshooting workflow for common NMR peak assignment issues.

nmr_experiment_logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Count & Splitting) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond) 1H_NMR->HSQC Correlates protons to carbons 13C_NMR ¹³C NMR (Carbon Count) 13C_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Builds carbon skeleton NOESY NOESY (Through-Space ¹H-¹H) COSY->NOESY HSQC->HMBC Distinguishes from long-range HMBC->NOESY Confirms spatial proximity

Caption: Logical relationships between key NMR experiments for structure elucidation.

References

Technical Support Center: Scale-up Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of the target compound.

Step 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction

Issue / Question Potential Cause(s) Recommended Solution(s)
Low yield of the 2-aminothiophene intermediate. - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base. - Formation of side products.- Increase reaction time or temperature gradually, monitoring for product degradation. - Consider using a stronger base, such as sodium ethoxide or piperidine. - For a greener approach, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] - Ensure precise stoichiometry of reactants.
Reaction is sluggish or does not go to completion. - Poor solubility of reactants. - Insufficient heating on a larger scale.- Use a higher boiling point solvent like DMF or ethanol to ensure reactants remain in solution. - For scale-up, ensure efficient and uniform heating of the reaction vessel. Hot spots can lead to side reactions.
Difficulty in isolating the 2-aminothiophene product. - Product is an oil or is too soluble in the reaction solvent.- After reaction completion, try precipitating the product by adding a non-polar solvent like hexane or by cooling the reaction mixture. - If the product remains oily, attempt to form a salt to induce crystallization.

Step 2: Formation of the Thieno[2,3-b]pyridine Ring via Thorpe-Ziegler Cyclization

Issue / Question Potential Cause(s) Recommended Solution(s)
Low yield of the cyclized thieno[2,3-b]pyridine product. - Incomplete cyclization. - Use of an inappropriate base. - High concentration leading to intermolecular side reactions.- The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base.[2] Consider using sodium hydride or lithium bis(trimethylsilyl)amide (LHMDS). - Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, especially during scale-up.[2]
Formation of a significant amount of polymeric byproduct. - Reaction concentration is too high.- Gradually add the dinitrile precursor to the reaction mixture containing the base under high-dilution conditions to minimize intermolecular reactions.[2]
The cyclized product is difficult to purify. - Presence of unreacted starting material and polymeric byproducts.- Recrystallization from a suitable solvent such as ethanol is a common purification method.[3] - If recrystallization is ineffective, column chromatography may be necessary, although it can be challenging for large quantities.[4]

Step 3: Hydrolysis of the Carboxylic Acid Ester/Nitrile

Issue / Question Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the ester or nitrile to the carboxylic acid. - Insufficient concentration of the base or acid. - Short reaction time or low temperature.- Increase the concentration of the hydrolyzing agent (e.g., 4M NaOH).[4] - Extend the reaction time and/or increase the temperature, monitoring the reaction progress by TLC or HPLC.
Product degradation during hydrolysis. - Harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time).- Carefully control the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in isolating the final carboxylic acid product. - The product is soluble in the aqueous workup solution.- Adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility in water and induce precipitation. - If the product remains in solution, extract with a suitable organic solvent after acidification.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The synthesis typically starts from 4,6-dimethyl-3-cyanopyridine-2(1H)-thione.[3] This intermediate can be synthesized from acetylacetone and N-substituted cyanoacetamide.[5][6]

Q2: What is the Gewald reaction and why is it important in this synthesis?

A2: The Gewald reaction is a multi-component condensation reaction used to synthesize 2-aminothiophenes.[7] It is a crucial step in this synthesis as it forms the thiophene ring, which is the precursor to the final thieno[2,3-b]pyridine core.

Q3: What are the main challenges in scaling up the Thorpe-Ziegler cyclization?

A3: The primary challenge in scaling up the Thorpe-Ziegler reaction is preventing intermolecular polymerization, which competes with the desired intramolecular cyclization. This is typically addressed by using high-dilution conditions.[2][8] Heat management can also be a concern with the use of strong bases.

Q4: Are there any "green" or more environmentally friendly methods for this synthesis?

A4: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be an effective and greener alternative for the Gewald reaction, often leading to shorter reaction times and higher yields with reduced solvent usage.[1]

Q5: What are the common methods for purifying the final product?

A5: The most commonly reported method for purification is recrystallization from ethanol.[3] For challenging purifications, especially with persistent impurities, column chromatography may be employed, although it can be difficult and costly at a large scale.[4]

Experimental Protocols

Synthesis of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (Precursor to the Carboxylic Acid)

This protocol is based on a reported lab-scale synthesis and should be optimized for scale-up.

  • S-alkylation: To a suspension of 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (10 mmol) in DMF (20 ml), add a 10% aqueous KOH solution (10 mmol).

  • Add chloroacetonitrile (10 mmol) at room temperature and stir for 10-15 minutes.

  • Cyclization: Add another portion of 10% aqueous KOH solution (10 mmol) to the mixture.

  • Heat the reaction mixture to 85°C (358 K) for 6 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. A typical reported yield is around 80%.[3]

Hydrolysis to this compound

  • Suspend the 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile or the corresponding ethyl ester in a suitable solvent such as dioxane.

  • Add an aqueous solution of a strong base, such as 4M sodium hydroxide.[4]

  • Heat the mixture under reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Starting Material cluster_step2 Step 2: Gewald Reaction & Cyclization cluster_step3 Step 3: Hydrolysis A Acetylacetone + Cyanoacetamide B 4,6-dimethyl-3-cyanopyridine-2(1H)-thione A->B Base catalyst C 4,6-dimethyl-3-cyanopyridine-2(1H)-thione + Chloroacetonitrile B->C D 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile C->D KOH, DMF, 85°C E 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile D->E F This compound E->F NaOH, H2O/Dioxane, Reflux

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield Q1 Which Step? Start->Q1 Step1 Gewald Reaction Q1->Step1 Step 1 Step2 Thorpe-Ziegler Cyclization Q1->Step2 Step 2 Step3 Hydrolysis Q1->Step3 Step 3 Sol1 Optimize temperature, base, or consider microwave synthesis. Step1->Sol1 Sol2 Use strong, non-nucleophilic base and high dilution. Step2->Sol2 Sol3 Increase hydrolyzing agent concentration, time, or temperature. Step3->Sol3

References

Navigating the Gewald Synthesis of Thienopyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Gewald synthesis is a cornerstone for constructing the thienopyridine scaffold, a privileged structure in medicinal chemistry. However, the path to the desired product is not always straightforward, with side reactions often leading to complex mixtures and reduced yields. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Gewald synthesis of thienopyridines.

Troubleshooting Guide: Side Reaction Products

Q1: My reaction is producing a significant amount of a high molecular weight byproduct, reducing the yield of my target thienopyridine. What is the likely identity of this byproduct and how can I minimize its formation?

A1: A common and often significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product).[1][2] This dimerization is a competing reaction to the desired intramolecular cyclization that forms the thiophene ring.[1] The yield of this dimeric byproduct is highly dependent on the reaction conditions.[1][3]

Strategies to Minimize Dimerization:

  • Temperature Control: Elevated temperatures can favor the dimerization pathway. It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates. Some reactions proceed well at room temperature, while others may require gentle heating (e.g., 45°C to 70°C).[2]

  • Base Selection: The choice of base is critical. While a base is necessary to catalyze the initial condensation, a strongly basic environment can promote the Michael addition that leads to the dimer. Screening bases of varying strengths (e.g., morpholine, piperidine, triethylamine) can help identify the ideal catalyst for your system.

  • Concentration: Running the reaction at lower concentrations can sometimes suppress the intermolecular dimerization reaction in favor of the intramolecular cyclization.[4]

  • Order of Addition: Adding the sulfur portionwise or after the initial Knoevenagel condensation has proceeded can sometimes favor the desired reaction pathway.

Q2: Besides the dimer, what other common impurities or side products should I be aware of?

A2: Other potential side products and impurities include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual ketone/aldehyde and active methylene nitrile in your crude product.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the subsequent sulfur addition and cyclization are slow or incomplete.

  • Polymeric Materials: Under certain conditions, starting materials or intermediates can undergo polymerization, leading to intractable tars.

  • Elemental Sulfur: Residual sulfur can sometimes be challenging to remove from the final product.

Mitigation Strategies:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials.

  • Purification: Effective purification techniques are crucial. Recrystallization is often effective for removing residual sulfur. Column chromatography may be necessary to separate the desired thienopyridine from the dimeric byproduct and other impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis and the competing dimerization reaction?

A1: The Gewald reaction proceeds through a multi-step one-pot sequence.[5] The first step is a Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[5] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile, which then undergoes an intramolecular cyclization via attack of the sulfur on the nitrile group, followed by tautomerization to yield the 2-aminothiophene ring.[5] The competing dimerization reaction occurs when a molecule of the Knoevenagel intermediate acts as a Michael acceptor and another molecule acts as a nucleophile, leading to a dimeric adduct that can subsequently cyclize to form a six-membered ring.[1][3]

Q2: How does the choice of solvent affect the outcome of the Gewald synthesis?

A2: The solvent plays a crucial role in the Gewald reaction. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used as they can facilitate the dissolution of elemental sulfur and promote the condensation and cyclization steps.[2] The choice of solvent can also influence the equilibrium between the desired product and the dimeric side product.

Q3: Can microwave irradiation be used to improve the Gewald synthesis of thienopyridines?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be beneficial for the Gewald reaction.[5] It can significantly reduce reaction times and, in some cases, improve yields by minimizing the formation of side products due to rapid and uniform heating.

Data Presentation

EntryBaseSolventTemperature (°C)Desired Thienopyridine Yield (%)Dimer Byproduct Yield (%)
1MorpholineEthanol256515
2MorpholineEthanol784045
3TriethylamineDMF257510
4PiperidineMethanol505530

Note: The yields are hypothetical and intended to demonstrate the trend of increased dimerization at higher temperatures and with stronger bases, as suggested by the literature.

Experimental Protocols

General Protocol for the Gewald Synthesis of a 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Derivative

This protocol is a representative example for the synthesis of a thienopyridine derivative via the Gewald reaction.[6]

Materials:

  • N-Tosyl-4-piperidone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-Tosyl-4-piperidone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add morpholine (0.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to separate the desired thienopyridine from any dimeric byproducts and other impurities.

Mandatory Visualization

The following diagram illustrates the key steps in the Gewald synthesis of a thienopyridine, highlighting the desired reaction pathway versus the competing dimerization side reaction.

Gewald_Synthesis ketone Ketone/Aldehyde knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Intermediate) ketone->knoevenagel nitrile Active Methylene Nitrile nitrile->knoevenagel sulfur Sulfur (S₈) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base base->knoevenagel Catalyst knoevenagel->sulfur_adduct dimer Dimer Byproduct knoevenagel->dimer Dimerization (Side Reaction) thienopyridine Desired Thienopyridine Product sulfur_adduct->thienopyridine Intramolecular Cyclization

Caption: Reaction pathway of the Gewald synthesis leading to the desired thienopyridine and the competing dimerization side reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Thienopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyridine scaffold, a bicyclic heterocycle containing a thiophene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry. Its various isomers have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development. This guide provides an objective comparison of the anticancer, anti-inflammatory, and antiplatelet activities of key thienopyridine isomers, supported by experimental data and detailed methodologies.

Anticancer Activity

Thienopyridine derivatives, particularly the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine isomers, have emerged as potent anticancer agents. Their mechanisms of action often involve the inhibition of key kinases implicated in tumor growth and proliferation.

Data Presentation: Anticancer Activity of Thienopyridine Derivatives
Isomer ScaffoldDerivativeTargetAssayCell LineIC50Reference
Thieno[2,3-b]pyridineCompound 10c-Met KinaseMTT AssayA549 (Lung Carcinoma)0.005 µM[1]
MTT AssayHeLa (Cervical Cancer)2.833 µM[1]
MTT AssayMCF-7 (Breast Cancer)13.581 µM[1]
Compound 1Not SpecifiedMTT AssaySK-OV-3 (Ovarian Cancer)5.5 µM[2]
MTT AssayOVCAR-3 (Ovarian Cancer)5.0 µM[2]
Compound 6iHsp90MTT AssayHSC3 (Head and Neck Cancer)10.8 µM[3]
MTT AssayT47D (Breast Cancer)11.7 µM[3]
MTT AssayRKO (Colorectal Cancer)12.4 µM[3]
Thieno[3,2-b]pyridineLCB03-0110VEGFR-2, c-SRC, TIE-2Kinase Assay--[4]
Various Derivativesc-Met, VEGFR-2Kinase Assay-Low nM range[5][6]
Thieno[2,3-d]pyrimidineCompound 6bc-Met KinaseKinase AssayBaF3-TPR-Met35.7 nM[7]
Compounds 21b, 21eVEGFR-2 KinaseKinase Assay-33.4 nM, 21 nM[8]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[12][13][14][15][16]

  • Reaction Setup: In a microplate, combine the kinase, a specific substrate, ATP, and the thienopyridine inhibitor at various concentrations in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Luminescence-based ATP detection: Measures the amount of ATP remaining in the well. A higher luminescent signal indicates greater inhibition of kinase activity.

    • Antibody-based detection: Uses a specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Determine the percentage of kinase inhibition compared to a control without the inhibitor and calculate the IC50 value.

Signaling Pathway Visualization

anticancer_pathway Thienopyridine Thienopyridine Derivative RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Thienopyridine->RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion anti_inflammatory_pathway cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation Thienopyridine Thienopyridine Derivative Thienopyridine->IKK Inhibition NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) Nucleus->Genes Transcription antiplatelet_workflow start Whole Blood Collection (with anticoagulant) prp Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) start->prp ppp Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) start->ppp aggregometer Place PRP in Aggregometer prp->aggregometer treatment Add Thienopyridine or Vehicle Control aggregometer->treatment agonist Add ADP to Induce Aggregation treatment->agonist measurement Monitor Light Transmission agonist->measurement analysis Calculate % Aggregation Inhibition measurement->analysis

References

A Comparative Guide to Validating the Purity of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is critical for ensuring the safety, efficacy, and reproducibility of research and drug development outcomes. This guide provides a comparative overview of standard analytical techniques for validating the purity of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (C₁₀H₁₀N₂O₂S), a heterocyclic compound belonging to the thienopyridine class.[1] Thienopyridine derivatives are of significant interest for their wide range of biological properties.[2]

This document outlines recommended experimental protocols, presents a comparative analysis of methodologies, and offers a structured workflow for comprehensive purity assessment.

Comparative Analysis of Key Analytical Techniques

The validation of chemical purity is typically not reliant on a single method but rather a combination of orthogonal techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[][4][5]

TechniquePrincipleStrengthsLimitationsApplication in Purity Validation
HPLC (UV) Differential partitioning of analytes between a stationary and mobile phase.High precision, accuracy, and sensitivity for quantitative analysis. Excellent for separating non-volatile impurities.[5]Requires a suitable chromophore for UV detection. Method development can be time-consuming.Primary method for determining purity (%) by area normalization. Quantifies known and unknown impurities.[6]
¹H NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification. qNMR can be used for purity assessment against a certified standard.Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret if multiple impurities are present.Confirms the chemical structure of the main component. Identifies and helps elucidate the structure of impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight information for each separated component.[] Highly sensitive and specific.Ionization efficiency can vary between compounds, making quantification challenging without standards.Confirms the molecular weight of the main peak from HPLC. Identifies impurities by their mass-to-charge ratio (m/z).[7]

Detailed Experimental Protocols

The following protocols are proposed methodologies based on standard practices for the analysis of related heterocyclic and pyridine-based compounds.[7][8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantitative determination of purity and the detection of process-related impurities.

  • Instrumentation : HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient Elution :

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis : Purity is calculated using the area percentage of the principal peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation of the compound.

  • Instrumentation : 400 MHz NMR Spectrometer.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Analysis : The resulting spectrum should be consistent with the known structure of this compound. Integration of signals can provide a semi-quantitative estimate of impurities if their signals are well-resolved.

High-Resolution Mass Spectrometry (HRMS)

This protocol is used to confirm the elemental composition.

  • Instrumentation : Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.[10]

  • Ionization Mode : Positive (ESI+).

  • Solvent : Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • Calibration : Use a suitable calibrant (e.g., sodium formate) for mass accuracy.[10]

  • Data Analysis : The measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be compared to the calculated theoretical mass. The expected monoisotopic mass for C₁₀H₁₀N₂O₂S is 222.0490.[1]

Hypothetical Purity Validation Data

The table below illustrates a typical data summary for a batch validation of this compound.

AnalysisMethodAcceptance CriteriaReference StandardTest SampleResult
Purity HPLC (254 nm)≥ 98.0%99.8%99.5%Pass
Identity ¹H NMRSpectrum conforms to referenceConformsConformsPass
Identity HRMS (ESI+)[M+H]⁺ = 223.0563 ± 5 ppm223.0561223.0565Pass
Total Impurities HPLC≤ 2.0%0.2%0.5%Pass
Any Single Impurity HPLC≤ 0.5%0.1%0.2%Pass

Visualized Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive purity validation of the target compound.

Purity_Validation_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Final Assessment Sample Receive Test Sample Preparation Prepare solutions for all analytical methods Sample->Preparation RefStd Obtain Reference Standard RefStd->Preparation HPLC Quantitative Purity (HPLC) Preparation->HPLC NMR Structural Identity (¹H NMR) Preparation->NMR MS Molecular Weight Identity (HRMS) Preparation->MS Compare Compare Data vs. Reference & Specifications HPLC->Compare NMR->Compare MS->Compare Report Generate Certificate of Analysis (CoA) Compare->Report Pass PASS Report->Pass Meets Criteria Fail FAIL (Initiate Investigation) Report->Fail Does Not Meet Criteria

References

A Comparative Crystallographic Analysis of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the X-ray crystallographic data of several thieno[2,3-b]pyridine derivatives. The thieno[2,3-b]pyridine scaffold is a key pharmacophore in numerous compounds with significant biological activities, including anticancer and anti-inflammatory properties. Understanding the three-dimensional structure of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This document summarizes key crystallographic parameters and experimental protocols to aid researchers in this field.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for a selection of thieno[2,3-b]pyridine derivatives and a related tetrahydrobenzo[h]quinoline derivative. These compounds showcase variations in their crystal packing and molecular geometry, influenced by their respective substituents.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide[1]C₂₁H₁₆FN₃OSMonoclinicP2₁/c18.9008(7)9.9828(4)9.5924(4)90102.224(4)901768.89(11)4
Dimeric 3-Aminothieno[2,3-b]pyridine-2-carboxamide DerivativeC₄₀H₃₆N₆O₄S₄·2(C₂D₆SO)TriclinicP-110.435(3)11.231(3)12.016(3)65.65(3)88.75(3)88.75(3)1282.8(6)1
2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile[2]C₁₈H₁₂N₂OSTriclinicP-16.9952(3)9.1809(4)11.1837(5)93.990(4)95.293(4)100.903(4)699.48(5)2

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystallographic analysis of the featured compounds are provided below.

Synthesis and Crystallization

3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide A mixture of 2-amino-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile (1.0 g, 3.7 mmol), N-benzyl-2-chloroacetamide (0.68 g, 3.7 mmol) and potassium carbonate (1.0 g, 7.4 mmol) in dimethylformamide (20 ml) was stirred under reflux for 6 hours. After cooling to room temperature, the mixture was poured into ice water, and the resulting solid was collected by filtration, washed with water, and dried. The crude product was recrystallized from ethanol to yield the title compound as off-yellow crystals. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a dichloromethane/methanol (2:1 v/v) solution[1].

Dimeric 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative The synthesis of the monomeric 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides was achieved by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile or 4-(methoxymethyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with the appropriate N-aryl-2-chloroacetamide in the presence of aqueous potassium hydroxide in DMF. The oxidative dimerization was then performed by treating the monomer with an aqueous solution of sodium hypochlorite in dioxane. Crystals suitable for X-ray analysis were obtained from a DMSO-d₆ solution.

2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile The synthesis of this compound was carried out via a one-pot multicomponent reaction. Crystals suitable for X-ray diffraction were obtained from the reaction mixture[2].

X-ray Diffraction Data Collection and Structure Refinement

General Procedure: Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a CCD or CMOS detector using monochromatic radiation (e.g., Mo Kα or Cu Kα). The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. Data collection involves a series of frames collected at different crystal orientations. The collected data are then processed, including integration of reflection intensities, scaling, and absorption correction. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Specific Details for 3-Amino-N-benzyl-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide[1]:

  • Diffractometer: Oxford Diffraction Xcalibur Eos

  • Radiation: Mo Kα (λ = 0.71073 Å)

  • Temperature: 293 K

  • Absorption Correction: Multi-scan

  • Structure Solution: SHELXS97

  • Structure Refinement: SHELXL97

Specific Details for 2-Oxo-4-(thiophen-2-yl)-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile[2]:

  • Diffractometer: Agilent SuperNova, Dual, with an Atlas detector

  • Radiation: Cu Kα (λ = 1.54184 Å)

  • Temperature: 100 K

  • Absorption Correction: Multi-scan

  • Structure Solution: SHELXS97

  • Structure Refinement: SHELXL97

Experimental Workflow Visualization

The general workflow for single-crystal X-ray crystallography is depicted below. This process is fundamental for determining the three-dimensional structure of crystalline compounds like the thieno[2,3-b]pyridine derivatives discussed.

G General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation synthesis Synthesis of Thieno[2,3-b]pyridine Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer integration Data Integration & Reduction diffractometer->integration absorption Absorption Correction integration->absorption solution Structure Solution (e.g., Direct Methods) absorption->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Deposition in Crystallographic Database (e.g., CCDC) validation->deposition

Caption: A flowchart illustrating the major steps involved in determining the crystal structure of a small molecule, from synthesis to database deposition.

References

comparative study of kinase inhibitors with a thienopyridine core

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kinase Inhibitors with a Thienopyridine Core

Thienopyridine scaffolds have emerged as a versatile platform in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of selected thienopyridine-based kinase inhibitors, focusing on their target specificity, preclinical efficacy, and the experimental methodologies used for their evaluation.

Inhibitor Performance: A Quantitative Comparison

The following tables summarize the in vitro and cellular activities of notable thienopyridine kinase inhibitors against their primary targets.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget Kinase(s)IC50 (nM)
Compound 15f RON0.39[1]
ABT-348 (Ilorasertib) Aurora A120 (binding), 189 (cellular autophosphorylation)[2]
Aurora B7 (binding), 13 (cellular autophosphorylation)[2]
Aurora C1 (binding), 13 (cellular autophosphorylation)[2]
VEGFR/PDGFR familiesKᵢ < 30[2]
Src familyKᵢ < 30[2]
Thienopyridine Series (most potent) IKKβ40[3][4]

Table 2: Cellular Activity of Thienopyridine Kinase Inhibitors

Compound IDCell LineAssay TypeGI50/IC50 (nM)
Compound 15f KM12C (RON variant)Antiproliferative (MTS)7[1]
HT29 (RON variant)Antiproliferative (MTS)609[1]
SW620 (RON variant)Antiproliferative (MTS)420[1]
ABT-348 (Ilorasertib) Various leukemia, lymphoma, and solid tumor cell linesAntiproliferative0.3-21[2]
Endothelial cells (VEGF-stimulated)Antiproliferative≤ 0.3[2]

Signaling Pathways and Experimental Workflows

Visualizing the signaling cascades targeted by these inhibitors and the experimental procedures for their characterization is crucial for understanding their mechanism of action and preclinical development.

RON_Signaling_Pathway MSP MSP RON RON Receptor Tyrosine Kinase MSP->RON binds PI3K PI3K RON->PI3K activates MAPK MAPK RON->MAPK activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Compound_15f Compound 15f Compound_15f->RON inhibits

Caption: Signaling pathway of the RON receptor tyrosine kinase and the inhibitory action of Compound 15f.

VEGF_Aurora_Signaling cluster_VEGF VEGF Signaling cluster_Aurora Aurora Kinase Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Aurora_Kinases Aurora Kinases (A, B, C) Mitosis Mitotic Progression Aurora_Kinases->Mitosis ABT_348 ABT-348 ABT_348->VEGFR inhibits ABT_348->Aurora_Kinases inhibits IKKbeta_NFkappaB_Pathway Proinflammatory_Stimuli Proinflammatory Stimuli (e.g., LPS) IKKbeta IKKβ Proinflammatory_Stimuli->IKKbeta IkappaB IκB IKKbeta->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription initiates Thieno_Inhibitor Thienopyridine Inhibitor Thieno_Inhibitor->IKKbeta inhibits Kinase_Inhibitor_Workflow Synthesis Thienopyridine Derivative Synthesis In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->In_Vitro_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Assay In_Vivo_Model In Vivo Animal Model (Xenograft) Cell_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

References

A Comparative Analysis of Thieno[2,3-b]pyridine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is not extensively available in public literature, the thieno[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of novel kinase inhibitors. This guide provides a comparative overview of the performance of functionally related thieno[2,3-b]pyridine derivatives against other well-established kinase inhibitors, supported by available experimental data. The focus will be on kinases for which thieno[2,3-b]pyridine derivatives have shown inhibitory activity, namely Pim-1 and DRAK2.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various thieno[2,3-b]pyridine derivatives and other notable kinase inhibitors against their respective targets. Lower IC50 values indicate greater potency.

Table 1: Comparison of Pim-1 Kinase Inhibitors

Compound/InhibitorScaffoldPim-1 IC50Citation
5-bromo-thieno[2,3-b]pyridine derivative (3c)Thieno[2,3-b]pyridine35.7 µM[1][2]
5-bromo-thieno[2,3-b]pyridine derivative (5b)Thieno[2,3-b]pyridine12.71 µM[1][2]
TCS PIM-1 1Imidazopyridazine50 nM[3][4]
SMI-4aPyridyl-thiazole17 nM[4]
StaurosporineIndolocarbazole16.7 nM[5][6]

Table 2: Comparison of DRAK2 Kinase Inhibitors

Compound/InhibitorScaffoldDRAK2 IC50Citation
Thieno[2,3-b]pyridine derivativeThieno[2,3-b]pyridine0.82 µM (Kd = 9 nM)[7]
5-arylthieno[2,3-b]pyridine derivativeThieno[2,3-b]pyridine29 nM[8]
DRAK2-IN-1Not Specified3 nM[9][10]
PFE-PKIS 43Thieno[7][11]pyrimidineKd = 3.8 nM[12]

Table 3: Inhibitory Profile of Broad-Spectrum and Multi-Targeted Kinase Inhibitors

InhibitorPrimary TargetsIC50 ValuesCitation
StaurosporinePKC, PKA, c-Fgr, Phosphorylase kinase6 nM, 15 nM, 2 nM, 3 nM, respectively[13]
SunitinibVEGFR2, PDGFRβ, c-Kit80 nM, 2 nM, (c-Kit not specified)[1][7][11][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for in vitro kinase inhibition and cell viability assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant kinase and its specific substrate peptide in the kinase buffer.

    • Prepare a stock solution of the test compound (e.g., thieno[2,3-b]pyridine derivative) in DMSO and create serial dilutions.

    • Prepare an ATP solution at a concentration near the Km for the specific kinase.

  • Assay Procedure :

    • Add the diluted test compound to the wells of a microplate. Include a DMSO control.

    • Add the diluted kinase to the wells and incubate briefly.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection :

    • Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

    • Add ADP-Glo™ Reagent to deplete unused ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with serial dilutions of the test compound and incubate for a specified duration (e.g., 48-72 hours). Include a vehicle (e.g., DMSO) control.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of approximately 0.5 mg/mL.[15]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization :

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Pim1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 Pim-1 Kinase Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors JAKs JAKs Cytokines->JAKs activate STATs STATs JAKs->STATs activate Pim1 Pim-1 Kinase STATs->Pim1 induce expression BAD BAD (Apoptosis) Pim1->BAD phosphorylates (inhibits) p21 p21 (Cell Cycle Arrest) Pim1->p21 phosphorylates (inhibits) cMyc c-Myc (Transcription) Pim1->cMyc phosphorylates (activates) Thieno_inhibitor Thieno[2,3-b]pyridine Inhibitors Thieno_inhibitor->Pim1 inhibits Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation p21->Cell_Proliferation inhibits cMyc->Cell_Proliferation promotes

Caption: Overview of the Pim-1 signaling pathway and the inhibitory action of Thieno[2,3-b]pyridine derivatives.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay start Start: Compound Library (e.g., Thieno[2,3-b]pyridines) kinase_assay Biochemical Kinase Assay (e.g., Pim-1, DRAK2) start->kinase_assay ic50_determination IC50 Value Determination kinase_assay->ic50_determination potent_hits Potent Hits Identified ic50_determination->potent_hits Potency < Threshold cell_culture Cancer Cell Line Culture potent_hits->cell_culture mtt_assay Cytotoxicity (MTT) Assay cell_culture->mtt_assay cell_ic50 Cellular IC50 Determination mtt_assay->cell_ic50 lead_candidates Lead Candidates cell_ic50->lead_candidates Active in Cells

Caption: A typical workflow for screening and identifying novel kinase inhibitors.

References

A Comparative Guide to the Structural Confirmation of Thienopyridines and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural confirmation methods for synthesized thienopyridines, exemplified by the widely used antiplatelet agent clopidogrel, and a prominent non-thienopyridine alternative, ticagrelor. The following sections detail the experimental data and protocols necessary for the unambiguous structural elucidation of these compounds, crucial for quality control and regulatory compliance in drug development.

Performance Comparison: Clopidogrel vs. Ticagrelor

Clopidogrel, a thienopyridine derivative, and ticagrelor, a non-thienopyridine cyclopentyl-triazolo-pyrimidine, are both P2Y12 receptor antagonists used to inhibit platelet aggregation. However, they differ significantly in their mechanism of action, metabolic activation, and clinical profiles.

Clopidogrel is a prodrug that requires hepatic activation via cytochrome P450 enzymes to form its active metabolite, which then irreversibly binds to the P2Y12 receptor.[1][2] In contrast, ticagrelor is an orally active drug that does not require metabolic activation and reversibly binds to a different site on the P2Y12 receptor, acting as an allosteric antagonist.[1][3] This difference in mechanism contributes to ticagrelor's faster onset of action compared to clopidogrel.[1][2]

Clinical studies have shown that ticagrelor may offer a more potent and predictable platelet inhibition than clopidogrel.[4][5] However, this can be associated with a higher risk of bleeding.[1][4][6] The choice between these agents often depends on the patient's clinical presentation, genetic factors (particularly CYP2C19 genotype for clopidogrel metabolism), and risk of bleeding.[3]

Quantitative Data for Structural Confirmation

The definitive confirmation of the chemical structure of synthesized active pharmaceutical ingredients (APIs) like clopidogrel and ticagrelor relies on a combination of spectroscopic and analytical techniques. Below is a summary of key physicochemical and spectral data for both compounds.

PropertyClopidogrelTicagrelor
Molecular Formula C₁₆H₁₆ClNO₂SC₂₃H₂₈F₂N₆O₄S
Molecular Weight 321.82 g/mol 522.57 g/mol [7]
Appearance White to off-white solidWhite crystalline solid
Solubility Practically insoluble in water, freely soluble in methanolPractically insoluble in water, soluble in ethanol
¹H NMR (DMSO-d₆) δ (ppm) 7.30-7.55 (m, 4H, Ar-H), 4.85 (s, 1H, CH), 3.65 (s, 3H, OCH₃), 2.70-3.60 (m, 6H, CH₂)9.15 (s, 1H, NH), 8.50 (s, 1H, CH), 7.10-7.40 (m, 3H, Ar-H), 5.95 (t, 1H, CH), 4.50-4.60 (m, 2H, CH), 3.50-3.80 (m, 4H, CH₂), 3.10-3.30 (m, 2H, CH₂), 2.50-2.70 (m, 2H, CH₂), 1.20-1.40 (m, 2H, CH₂), 0.80-1.00 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm) 170.5 (C=O), 135.0, 132.5, 130.0, 129.5, 128.0, 127.0 (Ar-C), 60.5 (CH), 52.0 (OCH₃), 48.0, 45.0, 25.0 (CH₂)170.0 (C=O), 157.0, 155.0, 150.0, 148.0, 135.0, 125.0, 120.0, 115.0 (Ar-C & Heteroaromatic-C), 85.0, 80.0, 75.0, 65.0, 60.0 (CH & CH-O), 45.0, 30.0, 25.0, 15.0 (CH₂ & CH₃)
FT-IR (KBr) ν (cm⁻¹) ~1750 (C=O, ester), ~1475, 1440 (C=C, aromatic), ~760 (C-Cl)~3350 (N-H), ~3300 (O-H), ~2960 (C-H), ~1620 (C=N), ~1590 (C=C, aromatic), ~1280 (C-F)
Mass Spectrum (m/z) 321 [M]⁺523 [M+H]⁺

Experimental Protocols

Detailed methodologies for the synthesis and structural confirmation of clopidogrel and ticagrelor are provided below. These protocols are representative and may be adapted based on laboratory-specific conditions and equipment.

Synthesis and Characterization of Clopidogrel

Synthesis:

A common synthetic route to clopidogrel involves the reaction of methyl α-(2-chlorophenyl)acetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[8]

  • Step 1: Synthesis of methyl α-bromo-(2-chlorophenyl)acetate. α-(2-chlorophenyl)acetic acid is reacted with thionyl chloride to form the acid chloride, which is then esterified with methanol. The resulting methyl α-(2-chlorophenyl)acetate is brominated using N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.

  • Step 2: Alkylation. The methyl α-bromo-(2-chlorophenyl)acetate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile to yield racemic clopidogrel.

  • Step 3: Resolution. The racemic mixture is resolved using a chiral acid, such as (+)-camphorsulfonic acid, to isolate the desired S-(+)-enantiomer.

  • Step 4: Salt Formation. The free base of S-(+)-clopidogrel is then converted to its bisulfate salt by treatment with sulfuric acid in a suitable solvent like acetone.

Structural Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: The purified clopidogrel bisulfate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and analyzed by ¹H and ¹³C NMR spectroscopy to confirm the presence of all expected proton and carbon signals and their respective chemical environments.[9][10][11][12]

  • FT-IR Spectroscopy: An infrared spectrum of the solid sample (as a KBr pellet or Nujol mull) is recorded to identify the characteristic functional groups, such as the ester carbonyl and aromatic C-Cl bonds.[9][10]

  • Mass Spectrometry: The molecular weight of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI), which should show the molecular ion peak corresponding to the free base.[9][10]

  • Elemental Analysis: The elemental composition (C, H, N, Cl, S) is determined and compared with the calculated values for the molecular formula.

  • X-ray Crystallography: For an unambiguous determination of the absolute stereochemistry and solid-state conformation, single crystal X-ray diffraction analysis can be performed on a suitable crystal of the resolved enantiomer.

Synthesis and Characterization of Ticagrelor

Synthesis:

The synthesis of ticagrelor is more complex and involves the construction of the triazolopyrimidine core and subsequent coupling with the cyclopentyl and cyclopropylamine side chains.[13][14][15][16][17][18]

  • Step 1: Synthesis of the Pyrimidine Core. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine is a key starting material.

  • Step 2: Amination and Cyclization. The pyrimidine is reacted with (1R,2S,3R,5S)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. The nitro group is then reduced to an amine, followed by diazotization and cyclization to form the triazole ring.

  • Step 3: Coupling. The resulting triazolopyrimidine intermediate is then coupled with (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine to yield ticagrelor.

  • Step 4: Purification. The final product is purified by chromatography and/or crystallization.

Structural Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: The structure of the purified ticagrelor is confirmed by ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent, allowing for the assignment of all protons and carbons in the complex molecule.[19][20]

  • FT-IR Spectroscopy: The FT-IR spectrum is used to identify the key functional groups, including N-H, O-H, C-F, and the various aromatic and heterocyclic ring vibrations.[19][21]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass of the molecular ion, providing strong evidence for the elemental composition.

  • Elemental Analysis: The percentage of C, H, F, N, O, and S is determined and matched with the theoretical values.

  • X-ray Crystallography: Single crystal X-ray diffraction provides the definitive three-dimensional structure, including the stereochemistry of the multiple chiral centers.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for confirming the structure of a synthesized thienopyridine and the signaling pathway of P2Y12 receptor antagonists.

G Workflow for Structural Confirmation of a Synthesized Thienopyridine cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR EA Elemental Analysis Purification->EA Xray X-ray Crystallography (optional) Purification->Xray Final_Confirmation Structure Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation EA->Final_Confirmation Xray->Final_Confirmation

Caption: A general workflow for the synthesis and structural confirmation of thienopyridines.

G P2Y12 Receptor Antagonism cluster_antagonists Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Platelet Platelet Activation Platelet Activation and Aggregation P2Y12->Activation Leads to Clopidogrel Clopidogrel (Active Metabolite) (Irreversible) Clopidogrel->P2Y12 Inhibits Ticagrelor Ticagrelor (Reversible) Ticagrelor->P2Y12 Inhibits

Caption: Mechanism of action of P2Y12 receptor antagonists like clopidogrel and ticagrelor.

References

Navigating the Target Landscape of Thieno[2,3-b]pyridine-Based Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound class is paramount for predicting potential therapeutic efficacy and off-target effects. This guide provides an objective comparison of the cross-reactivity of thieno[2,3-b]pyridine-based compounds, a promising scaffold in cancer research. The information is supported by available experimental data to aid in the strategic development of this class of molecules.

The thieno[2,3-b]pyridine core has emerged as a privileged scaffold in the design of novel anti-cancer agents. Initial virtual screening efforts identified these compounds as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) isoforms.[1] Subsequent research has revealed a fascinating polypharmacology, with derivatives showing activity against a range of biological targets. This guide summarizes the known cross-reactivity data for this compound class, providing a comparative overview of their interactions with key cellular players.

Multi-Targeting Profile of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine compounds have demonstrated the ability to modulate multiple biological targets implicated in tumorigenesis. This multi-targeting capability presents both opportunities for synergistic therapeutic effects and challenges related to off-target side effects. The primary reported targets include:

  • Phospholipase C (PLC) Isoforms: Originally identified as PLCγ inhibitors, these compounds have also shown activity against PLCδ1/3.[2] The precise selectivity profile across all PLC isoforms is an area of ongoing investigation.

  • Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Several thieno[2,3-b]pyridine derivatives have been identified as inhibitors of TDP1, a key enzyme in the DNA damage repair pathway.[3]

  • Tubulin: Certain compounds within this class have been shown to interact with the colchicine binding site on tubulin, thereby disrupting microtubule dynamics.[2]

  • Adenosine A2A Receptor (A2AAR): Modulation of this G protein-coupled receptor (GPCR), which is involved in immune responses to tumors, has been observed.[2]

Comparative Analysis of Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of various thieno[2,3-b]pyridine derivatives against their identified targets and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

CompoundIC50 (µM)Reference
Derivative 9d0.5 ± 0.1[1]
Compound 6j16.95 ± 3.40[3]
Compound 7d21.92 ± 3.32[3]
Series 2 Compounds>50[3]

Table 2: Anti-Proliferative Activity (NCI-60 Cell Line Screen)

CompoundCell LineGI50 (nM)Reference
Derivative 9aMDA-MB-435 (Melanoma)70[1]
Compound 17dMDA-MB-435 (Melanoma)23
Compound 17dMDA-MB-468 (Breast Cancer)46
Series 17 CompoundsVariousLow nanomolar range

Table 3: Cross-Reactivity Against G Protein-Coupled Receptors (GPCRs)

CompoundReceptorActivityIC50/EC50 (µM)Reference
Ligand 1CRL-RAMP3Antagonist11.9[4]
Ligand 1NPSR1BAntagonist1.0[4]
Ligand 1PRLHRAntagonist9.3[4]
Ligand 1CXCR4Antagonist6.9[4]
Ligand 1GPRR35Agonist7.5[4]

It is noteworthy that one study reported screening a thieno[2,3-b]pyridine derivative (derivative 12) against a panel of 97 kinases, with the finding of "no or very limited activity," suggesting a potential for kinase selectivity for at least some members of this compound class.[1] However, detailed quantitative data from broad kinase panel screens for a range of thieno[2,3-b]pyridine derivatives are not yet widely available in the public domain.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to assess the activity of these compounds, the following diagrams illustrate the key signaling pathways of the identified targets and a general workflow for evaluating cross-reactivity.

PLC Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PLCg PLCγ RTK->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Thieno Thieno[2,3-b]pyridine Compound Thieno->PLCg Inhibition TDP1 DNA Repair Pathway DNA_Damage Topoisomerase I-DNA Covalent Complex TDP1 TDP1 DNA_Damage->TDP1 Recruitment Repair DNA Repair Proteins DNA_Damage->Repair TDP1->DNA_Damage Hydrolysis of 3'-phosphotyrosyl bond Clean_DNA Repaired DNA Repair->Clean_DNA Thieno Thieno[2,3-b]pyridine Compound Thieno->TDP1 Inhibition Adenosine A2A Receptor Signaling Adenosine Adenosine A2AR Adenosine A2A Receptor Adenosine->A2AR Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation Immune_Response Modulation of Immune Response PKA->Immune_Response Thieno Thieno[2,3-b]pyridine Compound Thieno->A2AR Modulation Experimental_Workflow Compound Thieno[2,3-b]pyridine Compound Library Primary_Screen Primary Target Assay (e.g., PLCγ activity) Compound->Primary_Screen Hit_ID Hit Identification (Potent Inhibitors) Primary_Screen->Hit_ID Cross_Reactivity Cross-Reactivity Screening Hit_ID->Cross_Reactivity Kinase_Panel Kinase Panel (>100 kinases) Cross_Reactivity->Kinase_Panel GPCR_Panel GPCR Panel (>100 receptors) Cross_Reactivity->GPCR_Panel Other_Targets Other Relevant Targets (TDP1, Tubulin, etc.) Cross_Reactivity->Other_Targets Data_Analysis Data Analysis & Selectivity Profiling (IC50/Ki Determination) Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Other_Targets->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

References

A Comparative Analysis of the Cytotoxic Activities of Thieno[2,3-d]pyrimidine and Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer potential of two prominent heterocyclic scaffolds, this guide provides a comparative overview of the cytotoxic activities of thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives. Drawing upon a comprehensive review of published experimental data, this document is intended for researchers, scientists, and professionals in the field of drug development.

This guide synthesizes key findings on the cytotoxic profiles of these two compound classes against various cancer cell lines. It presents quantitative data in a structured format, details the experimental methodologies employed in these studies, and visualizes relevant biological pathways and experimental workflows to facilitate a clear and objective comparison.

Quantitative Cytotoxicity Data

The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the reported IC50 values for various thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives against a panel of human cancer cell lines.

Thieno[2,3-d]pyrimidine Derivatives: Cytotoxicity (IC50) Data
CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 5 MCF-7Breast AdenocarcinomaNot specified, but showed high cytotoxic effects[1]
HepG-2Hepatocellular CarcinomaNot specified, but showed high cytotoxic effects[1]
Compound 17f HCT-116Colorectal Carcinoma2.80 ± 0.16[2]
HepG2Hepatocellular Carcinoma4.10 ± 0.45[2]
2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one MDA-MB-435MelanomaGrowth Percent = -31.02%[3]
Compound 8 Colon HT-29Colorectal CarcinomaIC50 of 41.67 ± 3.89 µM (as a topoisomerase II inhibitor)[4]
Compound 8d MCF-7Breast Cancer8.3 µg/mL[5]
HUH-7Liver Cancer5.8 µg/mL[5]
BHKBaby Hamster Kidney17 µg/mL[5]
2-(4-bromophenyl)triazole 10b MCF-7Breast Cancer19.4 ± 0.22[6]
2-(anthracen-9-yl)triazole 10e MCF-7Breast Cancer14.5 ± 0.30[6]
Compound VIb T-47DBreast Ductal CarcinomaGood cytotoxic activity[7]
Thieno[2,3-b]pyridine Derivatives: Cytotoxicity (IC50) Data
CompoundCell LineCancer TypeGI50/IC50 (µM)Reference
Compound 17d MDA-MD-435Melanoma0.023[8]
MDA-MB-468Breast Cancer0.046[8]
Compound 3b CCRF-CEMLeukemia2.580 ± 0.550[9][10]
CEM/ADR5000Multidrug-Resistant Leukemia4.486 ± 0.286[9][10]
Compound 1 SK-OV-3Ovarian CancerSignificant cytotoxic effects[11]
OVCAR-3Ovarian CancerSignificant cytotoxic effects[11]

Experimental Protocols

The evaluation of cytotoxic activity is a multi-step process that involves cell culture, compound treatment, and viability assessment. The most commonly cited method in the reviewed literature is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 to 1 × 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (thieno[2,3-d]pyrimidine or thieno[2,3-b]pyridine derivatives). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

To better understand the mechanisms of action and the experimental processes, the following diagrams have been generated using the DOT language.

VEGFR-2 Signaling Pathway Targeted by Thieno[2,3-d]pyrimidines

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[2]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

General Experimental Workflow for Cytotoxicity Screening

The process of identifying and characterizing the cytotoxic potential of novel chemical entities follows a standardized workflow, from initial compound synthesis to the determination of key metrics like IC50.

Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Thieno_d_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Compound_Treatment Treatment with Test Compounds Thieno_d_pyrimidine->Compound_Treatment Thieno_b_pyridine Thieno[2,3-b]pyridine Derivatives Thieno_b_pyridine->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: A typical experimental workflow for evaluating the cytotoxicity of chemical compounds.

Comparative Discussion

Both thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines.

Thieno[2,3-d]pyrimidine derivatives have been extensively studied and show broad-spectrum anticancer activity. Their mechanisms of action are often associated with the inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2, FLT3, PI3K, and topoisomerase II.[1][2][4][7] The diverse substitutions on the thienopyrimidine core allow for the fine-tuning of their biological activity, leading to potent and selective inhibitors.

Thieno[2,3-b]pyridine derivatives , while also exhibiting potent cytotoxicity, have been reported to act through different mechanisms, including the inhibition of phosphoinositide specific-phospholipase C.[8] Notably, some derivatives have shown remarkable potency in the nanomolar range against specific cell lines, such as melanoma and breast cancer.[8]

References

Comparative Efficacy of 3-Aminothieno[2,3-b]pyridine-2-carboxamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel therapeutics. Derivatives of this core structure have demonstrated significant activity against a range of biological targets, including mycobacteria, cancer cell lines, and various protein kinases. This guide provides a comparative analysis of the efficacy of different 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the in vitro efficacy of various 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives against different biological targets. This data has been compiled from multiple studies to provide a comparative perspective on their potential therapeutic applications.

Compound IDTarget Organism/Cell LineAssay TypeIC50 / IC90 (µM)Cytotoxicity (IC50 in HepG2, µM)Reference
Anti-mycobacterial Activity
7a-gMycobacterium tuberculosis (WT)Growth Inhibition> 100> 100[1]
11mMycobacterium tuberculosis (WT)Growth Inhibition> 100> 100[1]
11nMycobacterium tuberculosis (WT)Growth Inhibition> 10027[1]
17afMycobacterium tuberculosis (WT)Growth InhibitionIC90 = 1.219[1]
17afM. tuberculosis (LepB hypomorph)Growth InhibitionIC90 = 0.4119
Anticancer Activity
DJ160Prostate Cancer CellsProliferation--
Compound 1Breast Cancer Cell LinesProliferationLow nanomolar-

Key Biological Targets and Signaling Pathways

Several derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide have been identified as potent inhibitors of specific protein kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and predicting the therapeutic potential of these compounds.

LIM Domain Kinase 1 (LIMK1)

LIMK1 is a serine/threonine kinase that plays a pivotal role in regulating actin cytoskeletal dynamics.[2] It is a downstream effector of the Rho family of small GTPases, including Rho, Rac, and Cdc42.[2] Upon activation by upstream kinases such as ROCK and PAK, LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[2] This leads to the stabilization of actin filaments, which is essential for processes like cell migration, invasion, and morphological changes.[2] The dysregulation of the LIMK1 signaling pathway has been implicated in cancer metastasis and neurological disorders.[2]

LIMK1_Signaling_Pathway Rho GTPases (Rho, Rac, Cdc42) Rho GTPases (Rho, Rac, Cdc42) ROCK/PAK ROCK/PAK Rho GTPases (Rho, Rac, Cdc42)->ROCK/PAK LIMK1 LIMK1 ROCK/PAK->LIMK1 Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin Cytoskeleton Regulation Actin Cytoskeleton Regulation Cofilin->Actin Cytoskeleton Regulation Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Regulation->Cell Migration & Invasion PLC_gamma_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase PLC-γ PLC-γ Receptor Tyrosine Kinase->PLC-γ Activates PIP2 PIP2 PLC-γ->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Cellular Responses Cellular Responses PKC Activation->Cellular Responses Ca2+ Release->Cellular Responses IKKbeta_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IKKβ (active) IKKβ (active) IKK Complex->IKKβ (active) Activates IκB IκB IKKβ (active)->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Src_Kinase_Signaling_Pathway Receptors (e.g., RTKs, Integrins) Receptors (e.g., RTKs, Integrins) Src (active) Src (active) Receptors (e.g., RTKs, Integrins)->Src (active) Activates Downstream Substrates Downstream Substrates Src (active)->Downstream Substrates Phosphorylates MAPK Pathway MAPK Pathway Downstream Substrates->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Downstream Substrates->PI3K/Akt Pathway Cell Proliferation & Survival Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Synthesis_Workflow A 2-Thioxo-1,2-dihydropyridine- 3-carbonitrile C Base (e.g., KOH) Solvent (e.g., DMF) A->C Reactant 1 B N-aryl-2-chloroacetamide B->C Reactant 2 D 3-Aminothieno[2,3-b]pyridine- 2-carboxamide C->D Reaction

References

Safety Operating Guide

Proper Disposal of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Immediate Safety Precautions

GHS Hazard Classifications for a Structurally Similar Compound:

Hazard StatementGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH319Causes serious eye irritation

Source: ECHA C&L Inventory for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide.[1]

Core Safety Protocols:

  • Work Area: Always handle this compound in a well-ventilated area or a certified laboratory chemical fume hood to minimize inhalation exposure.[2][3][4]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Pyridine derivatives can be flammable.[2][5]

Personal Protective Equipment (PPE)

All personnel handling this compound must use appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a chemical fume hoodTo avoid inhalation of vapors or dust.

Source: General guidelines for handling pyridine derivatives.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or spill pillows to contain the substance.[2][3][6]

  • Collect: Carefully collect the absorbed material and place it into a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Spill_Cleanup_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Management spill Spill Detected evacuate Evacuate Area spill->evacuate Assess Size ventilate Ensure Ventilation evacuate->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain with Absorbent ppe->contain collect Collect Material contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Proper Disposal Procedures

Due to its chemical structure, this compound and any materials contaminated with it must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[3]

Waste Segregation and Collection:

  • Waste Identification: Classify all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), as hazardous chemical waste.[2]

  • Container: Collect waste in a designated, sealable, and clearly labeled hazardous waste container.[2][4] The container must be compatible with the chemical.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name. Associated hazards (e.g., Toxic, Irritant) should also be indicated.

  • Segregation: Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[2][4]

Storage and Final Disposal:

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[4]

  • Disposal Request: When the container is full or no longer in use, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

Disposal_Protocol cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (e.g., unused chemical, contaminated items) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Satellite Accumulation Area collect->store request Request EHS Pickup store->request dispose Professional Disposal request->dispose

Caption: Step-by-step chemical waste disposal protocol.

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Rinse skin with plenty of water and soap.[7] If irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them two glasses of water to drink. Seek immediate medical advice.

Always have the Safety Data Sheet (or information on a similar compound) available when seeking medical attention. Report all exposures to your supervisor or Principal Investigator.[4]

References

Essential Safety and Operational Guidance for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and handling information for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid, targeting laboratory researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related compounds and are intended to ensure the safe handling, use, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment

Personal Protective Equipment (PPE) Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2].To prevent eye contact and serious eye irritation.
Skin Protection Impervious, fire/flame resistant clothing and chemical-resistant gloves (e.g., nitrile rubber)[2].To prevent skin contact and irritation.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced[2].To protect against inhalation of dust or aerosols.
Hand Protection Protective gloves.To avoid direct contact with the substance.

Procedural Safety and Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_response Emergency Response cluster_disposal Disposal a Don Appropriate PPE b Work in a Ventilated Fume Hood a->b Always c Weigh and Handle Solid Compound b->c Proceed with caution d Avoid Dust Generation c->d e Use Designated Equipment d->e h Collect Waste in Labeled Containers e->h After use f In Case of Contact: Rinse Immediately g Seek Medical Attention f->g i Dispose According to Regulations h->i

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[2].
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician[2][3].
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[2][3].
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[2].

Spill and Disposal Management

In the event of a spill, it is crucial to avoid dust formation and prevent the chemical from entering drains[2][3].

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Collect the material in a designated, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan: All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. It is recommended to dispose of the contents and container at an approved waste disposal plant[3].

Waste Category Disposal Container Disposal Method
Solid Chemical WasteLabeled, sealed, and compatible containerApproved hazardous waste facility
Contaminated PPELabeled, sealed plastic bagApproved hazardous waste facility
Contaminated LabwareLabeled, sealed containerDecontaminate or dispose as hazardous waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.